Product packaging for Verproside(Cat. No.:CAS No. 50932-20-2)

Verproside

Cat. No.: B192646
CAS No.: 50932-20-2
M. Wt: 498.4 g/mol
InChI Key: DBUOUVZMYWYRRI-YWEKDMGLSA-N
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Description

Verproside is a glycoside. It has a role as a metabolite.
This compound has been reported in Veronica kellereri, Paederota lutea, and other organisms with data available.
from Pseudolysimachion longifolium;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O13 B192646 Verproside CAS No. 50932-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOUVZMYWYRRI-YWEKDMGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345779
Record name Verproside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50932-20-2
Record name Verproside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verproside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50932-20-2
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Record name VERPROSIDE
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Foundational & Exploratory

Verproside's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for chronic inflammatory diseases, particularly those affecting the airways such as Chronic Obstructive Pulmonary Disease (COPD) and allergic asthma. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's anti-inflammatory effects. The core of its action lies in the dual inhibition of the pro-inflammatory TNF-α/NF-κB and PMA/PKCδ/EGR-1 signaling pathways. By specifically targeting the phosphorylation of Protein Kinase C delta (PKCδ), this compound effectively downregulates the expression of key inflammatory mediators, including cytokines, chemokines, and mucins. This guide summarizes the quantitative data from key preclinical studies, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the targeted inhibition of key signaling cascades in inflammatory cells. The central point of its mechanism is the specific suppression of Protein Kinase C delta (PKCδ) activation. This action has significant downstream consequences on two major pro-inflammatory pathways:

  • Inhibition of the TNF-α/NF-κB Pathway: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation. This compound has been shown to interfere with the formation of the TNF-α Receptor 1 Signaling Complex (TNF-RSC)[1]. In silico studies suggest that this compound may bind between the TRADD and TRAF2 subunits of this complex. By disrupting this upstream signaling event, this compound prevents the subsequent phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB. This leads to a significant reduction in the expression of NF-κB target genes, including the mucus protein MUC5AC and various inflammatory cytokines.[1]

  • Inhibition of the PKCδ/EGR-1 Pathway: this compound directly inhibits the phosphorylation of PKCδ at Threonine 505 (Thr505), a critical step for its full activation[1]. Activated PKCδ is known to induce the expression of Early Growth Response protein 1 (EGR-1), a transcription factor involved in chronic inflammation, via the ERK1/2 pathway. By preventing PKCδ activation, this compound effectively blocks this cascade, leading to the downregulation of EGR-1 and its target inflammatory genes, such as those encoding for Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2]

The dual inhibition of these pathways underscores this compound's potent and broad-spectrum anti-inflammatory activity in airway epithelial cells.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's anti-inflammatory effects.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineStimulusThis compound ConcentrationResultReference
MUC5AC Secretion (IC₅₀) NCI-H292TNF-α (20 ng/mL)-7.8 µMOh et al., 2023
PKCδ Phosphorylation NCI-H292PMA (1 µM)1, 5, 10 µMConcentration-dependent reductionOh et al., 2023
IL-6 Secretion NCI-H292PMA (100 nM)10 µMSignificant reductionOh et al., 2023
IL-8 Secretion NCI-H292PMA (100 nM)10 µMSignificant reductionOh et al., 2023
NF-κB Luciferase Activity HEK293TTNF-α (20 ng/mL)10 µMSignificant reductionOh et al., 2023
MUC5AC mRNA Expression NCI-H292TNF-α (20 ng/mL)10 µMSignificant reductionOh et al., 2023
Table 2: In Vivo Efficacy of this compound in a COPD Mouse Model
ParameterAnimal ModelTreatmentDosageResultReference
Phospho-PKCδ Levels (Lung) C57BL/6 Mice (CS/LPS-induced COPD)This compound25 mg/kgSignificant reductionOh et al., 2023
Phospho-ERK Levels (Lung) C57BL/6 Mice (CS/LPS-induced COPD)This compound25 mg/kgSignificant reductionOh et al., 2023
EGR-1 Expression (Lung) C57BL/6 Mice (CS/LPS-induced COPD)This compound25 mg/kgSignificant reductionOh et al., 2023
MUC5AC Levels (Lung) C57BL/6 Mice (CS/LPS-induced COPD)This compound12.5 & 25 mg/kgSignificant dose-dependent reductionOh et al., 2023
TNF-α Levels (BALF) C57BL/6 Mice (CS/LPS-induced COPD)This compound12.5 & 25 mg/kgSignificant dose-dependent reductionOh et al., 2023
Inflammatory Cell Accumulation C57BL/6 Mice (CS/LPS-induced COPD)This compound12.5 & 25 mg/kgSignificant reductionOh et al., 2023
Table 3: In Vivo Efficacy of this compound in an Allergic Asthma Mouse Model
ParameterAnimal ModelTreatmentResultReference
Total IgE Levels (Plasma & BALF) OVA-sensitized/challenged miceThis compoundSignificantly inhibited increaseOh et al., 2006
IL-4 Levels (Plasma & BALF) OVA-sensitized/challenged miceThis compoundSignificantly inhibited increaseOh et al., 2006
IL-13 Levels (Plasma & BALF) OVA-sensitized/challenged miceThis compoundSignificantly inhibited increaseOh et al., 2006
Airway Hyperresponsiveness OVA-sensitized/challenged miceThis compoundEffectively suppressedOh et al., 2006
Eosinophilia OVA-sensitized/challenged miceThis compoundEffectively suppressedOh et al., 2006
Mucus Hypersecretion OVA-sensitized/challenged miceThis compoundEffectively suppressedOh et al., 2006

Note: Specific quantitative data for the allergic asthma model were not available in the accessed literature.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Verproside_Mechanism cluster_nfkb TNF-α/NF-κB Pathway cluster_pkc PKCδ/EGR-1 Pathway This compound This compound TNF-RSC (TRADD, TRAF2) TNF-RSC (TRADD, TRAF2) This compound->TNF-RSC (TRADD, TRAF2) Inhibits Formation Inflammatory Stimuli (TNF-α, PMA) Inflammatory Stimuli (TNF-α, PMA) Pro-inflammatory Genes (IL-6, IL-8, MUC5AC) Pro-inflammatory Genes (IL-6, IL-8, MUC5AC) Inflammation Inflammation Pro-inflammatory Genes (IL-6, IL-8, MUC5AC)->Inflammation TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TNFR1->TNF-RSC (TRADD, TRAF2) Complex Formation IKK Complex IKK Complex TNF-RSC (TRADD, TRAF2)->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases NF-κB (nucleus) NF-κB (nucleus) NF-κB->NF-κB (nucleus) Translocation NF-κB (nucleus)->Pro-inflammatory Genes (IL-6, IL-8, MUC5AC) Transcription PMA PMA PKCδ PKCδ PMA->PKCδ Activation p-PKCδ p-PKCδ PKCδ->p-PKCδ Phosphorylation ERK1/2 ERK1/2 p-PKCδ->ERK1/2 Activation EGR-1 EGR-1 ERK1/2->EGR-1 Expression EGR-1->Pro-inflammatory Genes (IL-6, IL-8, MUC5AC) Transcription

Caption: this compound's dual inhibition of NF-κB and PKCδ/EGR-1 pathways.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature, primarily from Oh et al., 2023.

In Vitro Experiments
  • Cell Culture:

    • NCI-H292 (Human Lung Mucoepidermoid Carcinoma Cells): Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

    • HEK293T (Human Embryonic Kidney Cells): Cultured in DMEM supplemented with 10% FBS and antibiotics as above. Used for luciferase reporter gene assays.

    • Primary Human Bronchial Epithelial Cells (HBECs): Maintained according to the supplier's instructions (e.g., Lonza).

  • Stimulation and Treatment:

    • Cells are typically seeded and allowed to adhere overnight.

    • For stimulation, cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for 2 hours.

    • Following pre-treatment, inflammatory stimuli are added, such as:

      • TNF-α (e.g., 20 ng/mL) to activate the NF-κB pathway.

      • Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM or 1 µM) to activate PKC.

    • Incubation with stimuli continues for a specified duration depending on the assay (e.g., 30 minutes for phosphorylation studies, 12-24 hours for gene expression and protein secretion).

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Used to quantify the secretion of MUC5AC, IL-6, and IL-8 in cell culture supernatants.

    • Supernatants are collected after treatment and centrifuged to remove cellular debris.

    • ELISA is performed using commercially available kits according to the manufacturer's instructions. Optical density is measured at the appropriate wavelength, and concentrations are calculated based on a standard curve.

  • Quantitative Real-Time PCR (qPCR):

    • Used to measure the mRNA expression levels of target genes (e.g., MUC5AC).

    • Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).

    • cDNA is synthesized from the RNA template.

    • qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Relative gene expression is calculated using the 2-ΔΔCT method, with a housekeeping gene (e.g., GAPDH) for normalization.

  • Western Blot Analysis:

    • Used to detect the levels of total and phosphorylated proteins in the signaling pathways (e.g., PKCδ, p-PKCδ, ERK, p-ERK, EGR-1).

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Luciferase Reporter Assay:

    • Used to measure the transcriptional activity of NF-κB.

    • HEK293T cells are co-transfected with a luciferase reporter plasmid containing NF-κB responsive elements and a control plasmid (e.g., Renilla luciferase).

    • After transfection, cells are treated with this compound and stimulated with TNF-α.

    • Luciferase activity is measured using a dual-luciferase reporter assay system.

In Vivo Experiments
  • COPD Mouse Model:

    • Animals: 6-week-old male C57BL/6 mice.

    • Induction of COPD: Mice are exposed to whole-body cigarette smoke (CS) (e.g., from 8 cigarettes) for 1 hour per day, 5 days a week, for 4 weeks. On days 7, 14, and 21, intranasal lipopolysaccharide (LPS) is administered to exacerbate inflammation.

    • Treatment: this compound (e.g., 12.5 or 25 mg/kg) is administered orally or intraperitoneally during the final week of the induction protocol. A control group receives a vehicle, and a positive control group may receive a known anti-inflammatory drug like theophylline.

    • Sample Collection: 24 hours after the final treatment, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis (ELISA), and lung tissues are harvested for Western blot, qPCR, and histological analysis (H&E staining).

  • Allergic Asthma Mouse Model:

    • Animals: Female BALB/c mice.

    • Sensitization and Challenge: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) with an adjuvant (e.g., alum). Subsequently, they are challenged with intranasal or aerosolized OVA to induce an allergic airway inflammatory response.

    • Treatment: this compound is administered prior to the OVA challenges.

    • Analysis: Parameters measured include levels of total and OVA-specific IgE, IL-4, and IL-13 in serum and BALF; inflammatory cell counts (especially eosinophils) in BALF; airway hyperresponsiveness to methacholine; and mucus production in the lungs (PAS staining).

Conclusion and Future Directions

This compound demonstrates a robust and multi-faceted anti-inflammatory mechanism of action centered on the inhibition of PKCδ activation. This leads to the effective suppression of both the NF-κB and EGR-1 signaling pathways, resulting in a significant reduction of pro-inflammatory mediators in preclinical models of COPD and allergic asthma. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

  • Elucidating the precise upstream regulator of PKCδ that this compound may directly target.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluating the long-term efficacy and safety of this compound in more chronic models of inflammatory disease.

  • Exploring the potential of this compound in other inflammatory conditions where the NF-κB and PKCδ pathways are implicated.

The compelling preclinical evidence strongly supports the continued development of this compound as a novel therapeutic agent for the treatment of inflammatory diseases.

References

Verproside: A Technical Whitepaper on its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verproside, an iridoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This document provides an in-depth technical guide on the biological activities of this compound, with a primary focus on its well-documented anti-inflammatory effects, and burgeoning evidence of its antioxidant, neuroprotective, and hepatoprotective properties. This whitepaper synthesizes the current understanding of this compound's mechanisms of action, presents quantitative data from key studies in structured tables for comparative analysis, details experimental protocols for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound. The information compiled herein aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a naturally occurring iridoid glycoside that has been isolated from several plant species. Iridoids are a class of secondary metabolites known for their wide range of biological activities. Initial research into this compound has revealed its potential as a therapeutic agent, particularly in the context of inflammatory diseases. Its ability to modulate key signaling pathways involved in the inflammatory cascade has positioned it as a promising candidate for further investigation and drug development. This guide will delve into the core biological activities of this compound, providing a detailed examination of the scientific evidence supporting its therapeutic potential.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are its most extensively studied biological effects. It has demonstrated significant efficacy in both in vitro and in vivo models of inflammation, particularly in the context of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the TNF/NF-κB pathway and the PMA/PKCδ/EGR-1 pathway .

  • Inhibition of the TNF/NF-κB Pathway: Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory response. This compound has been shown to inhibit TNF-α-induced activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking the NF-κB signaling cascade, this compound effectively dampens the inflammatory response.

  • Inhibition of the PMA/PKCδ/EGR-1 Pathway: Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including inflammation. This compound specifically inhibits the delta isoform of PKC (PKCδ). This inhibition prevents the downstream activation of Early Growth Response protein 1 (EGR-1), another key transcription factor implicated in inflammatory gene expression.

Quantitative Data: Anti-inflammatory Activity
Parameter Model/Assay Result Reference
IC50 for MUC5AC Secretion TNF-α-stimulated NCI-H292 cells13.8 µM[1]
Inhibition of NF-κB Transcriptional Activity TNF-α-stimulated HEK293T cellsSignificant reduction at 10 µM[2]
Inhibition of PKCδ Phosphorylation PMA-stimulated NCI-H292 cellsConcentration-dependent reduction[3]
Reduction of Inflammatory Cell Influx COPD mouse model (CS/LPS-induced)Remarkable decrease at 12.5 and 25 mg/kg (oral)[2][3]
Reduction of MUC5AC Levels in Lung Tissue COPD mouse model (CS/LPS-induced)Significant decrease at 25 mg/kg (oral)[3]
Reduction of TNF-α Levels in BALF COPD mouse model (CS/LPS-induced)Significant decrease at 25 mg/kg (oral)[3]
Signaling Pathway Diagrams

TNF_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_nfkb_activation TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD NFkB_n NF-κB Inflammatory_Genes Inflammatory Gene Expression (e.g., MUC5AC, IL-6, IL-8) NFkB_n->Inflammatory_Genes Induces TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK_complex RIP1->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB NFkB NFkB NFkB->NFkB_n Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases This compound This compound This compound->TRAF2 Inhibits Interaction with TRADD

Figure 1: this compound's Inhibition of the TNF/NF-κB Pathway.

PMA_PKC_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus PMA PMA PKC_delta PKC_delta PMA->PKC_delta Activates EGR1 EGR-1 Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, IL-8) EGR1->Inflammatory_Genes Induces ERK ERK PKC_delta->ERK Activates ERK->EGR1 Activates This compound This compound This compound->PKC_delta Inhibits Phosphorylation

Figure 2: this compound's Inhibition of the PMA/PKCδ/EGR-1 Pathway.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress, a key pathological feature in many inflammatory and degenerative diseases.[1]

Mechanism of Action

The antioxidant mechanism of this compound is likely attributed to its chemical structure, which may enable it to scavenge free radicals directly. Additionally, it may enhance the endogenous antioxidant defense systems of the body.

Quantitative Data: Antioxidant Activity

Currently, there is a lack of specific IC50 or other quantitative data for the direct antioxidant activity of this compound from standardized assays such as DPPH, ABTS, or FRAP in the reviewed literature. The antioxidant effects are often inferred from its protective effects in cellular and animal models where oxidative stress is a component of the pathology.

Neuroprotective Activity

Emerging evidence suggests that this compound may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The neuroprotective mechanisms of this compound are not yet fully elucidated but are thought to be linked to its anti-inflammatory and antioxidant properties. By reducing neuroinflammation and oxidative damage in the central nervous system, this compound may help protect neurons from injury and death.

Quantitative Data: Neuroprotective Activity

Specific quantitative data demonstrating a direct neuroprotective effect of this compound, such as IC50 values against specific neurotoxins or in models of neuronal cell death, are not extensively available in the current literature.

Hepatoprotective Activity

This compound has also been noted for its potential hepatoprotective effects, suggesting a role in mitigating liver injury.[1]

Mechanism of Action

Similar to its neuroprotective effects, the hepatoprotective activity of this compound is likely a consequence of its anti-inflammatory and antioxidant actions. By reducing inflammation and oxidative stress in the liver, this compound may protect hepatocytes from damage induced by various toxins.

Quantitative Data: Hepatoprotective Activity

While in vivo studies have shown that this compound is metabolized in the liver, specific dose-response data on its hepatoprotective effects, such as the reduction of liver enzymes (ALT, AST) in response to a hepatotoxic challenge, are not well-documented in the available literature.

Experimental Protocols

In Vitro MUC5AC Secretion Assay (ELISA)

MUC5AC_ELISA_Workflow start start pretreat pretreat start->pretreat stimulate stimulate pretreat->stimulate collect collect stimulate->collect elisa elisa collect->elisa analyze analyze elisa->analyze calculate calculate analyze->calculate

Figure 3: Workflow for MUC5AC ELISA.

Methodology:

  • Cell Culture: NCI-H292 human lung mucoepidermoid carcinoma cells are cultured in appropriate growth medium until they reach a suitable confluency.

  • Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for 2 hours.

  • Stimulation: TNF-α (20 ng/mL) is added to the wells to induce MUC5AC expression and secretion.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Sample Collection: The cell culture supernatants are collected.

  • ELISA: The concentration of MUC5AC in the supernatants is determined using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at 450 nm, and the concentration of MUC5AC is calculated based on a standard curve. The percentage of inhibition by this compound is then determined.[2]

NF-κB Luciferase Reporter Assay

NFkB_Luciferase_Workflow start start treat treat start->treat stimulate stimulate treat->stimulate lyse lyse stimulate->lyse measure_luc measure_luc lyse->measure_luc measure_bgal measure_bgal lyse->measure_bgal normalize normalize measure_luc->normalize measure_bgal->normalize

Figure 4: Workflow for NF-κB Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with a NF-κB-dependent luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization of transfection efficiency).

  • Treatment: After 24 hours of transfection, the cells are treated with various concentrations of this compound for 2 hours.

  • Stimulation: The cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Cell Lysis: The cells are lysed, and the cell lysates are collected.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

  • β-galactosidase Assay: The β-galactosidase activity is measured to normalize the luciferase data.

  • Data Analysis: The relative luciferase activity is calculated by dividing the luciferase activity by the β-galactosidase activity.[2]

In Vivo COPD Mouse Model

COPD_Mouse_Model_Workflow start start induction induction start->induction treatment treatment induction->treatment sacrifice sacrifice treatment->sacrifice collection collection sacrifice->collection analysis analysis collection->analysis

Figure 5: Workflow for the COPD Mouse Model.

Methodology:

  • Animals: Specific pathogen-free mice (e.g., C57BL/6) are used.

  • COPD Induction: Mice are exposed to cigarette smoke for a specified period (e.g., 4 weeks). In addition, intranasal instillation of lipopolysaccharide (LPS) is performed to exacerbate the inflammatory response.

  • Treatment: this compound is administered orally at different doses (e.g., 12.5 and 25 mg/kg) during the induction period.

  • Sample Collection: At the end of the experimental period, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis:

    • BALF Analysis: The total and differential inflammatory cell counts in the BALF are determined.

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and lung damage.

    • Biochemical Analysis: The levels of inflammatory cytokines (e.g., TNF-α) and MUC5AC in the lung tissue homogenates are measured by ELISA.[2][3]

Conclusion and Future Directions

This compound is a promising iridoid glycoside with well-established anti-inflammatory properties and emerging evidence of antioxidant, neuroprotective, and hepatoprotective activities. Its mechanism of action, particularly the dual inhibition of the TNF/NF-κB and PMA/PKCδ/EGR-1 signaling pathways, provides a strong rationale for its therapeutic potential in inflammatory diseases.

Future research should focus on several key areas:

  • Quantitative Assessment of Other Biological Activities: There is a pressing need for robust quantitative data on the antioxidant, neuroprotective, and hepatoprotective effects of this compound to fully understand its therapeutic scope.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to optimize dosing regimens and understand the absorption, distribution, metabolism, and excretion of this compound.

  • Clinical Trials: Given the promising preclinical data, well-designed clinical trials are warranted to evaluate the safety and efficacy of this compound in human subjects, particularly for inflammatory conditions like COPD.

  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of this compound and its derivatives could lead to the development of even more potent and selective therapeutic agents.

References

Verproside as a Modulator of Protein Kinase C Delta (PKCδ) Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Verproside, an iridoid glycoside, has emerged as a significant modulator of Protein Kinase C delta (PKCδ), a key signaling molecule implicated in a variety of cellular processes, including inflammation, apoptosis, and neuroinflammation. This technical guide provides an in-depth analysis of the role of this compound in modulating PKCδ activation. It summarizes the current understanding of the underlying signaling pathways, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for researchers investigating this interaction. The information is intended to facilitate further research into the therapeutic potential of this compound and its derivatives in diseases where PKCδ hyperactivity is a contributing factor.

Introduction to this compound and PKCδ

This compound is a naturally occurring iridoid glycoside found in several plant species, including Pseudolysimachion rotundum var. subintegrum. It has been investigated for its various biological activities, with recent studies highlighting its potent anti-inflammatory effects.

Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily of serine/threonine kinases. It plays a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKCδ activation has been linked to various pathological conditions, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and cancer.

This guide focuses on the specific interaction between this compound and PKCδ, providing a comprehensive resource for researchers in the field.

Signaling Pathways Modulated by this compound

This compound has been shown to specifically inhibit the phosphorylation and subsequent activation of PKCδ. This inhibitory action impacts downstream signaling cascades, primarily the TNF/NF-κB and PMA/PKCδ/EGR-1 pathways, which are critical in the inflammatory response.

The PMA/PKCδ/EGR-1 Pathway

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of PKC isoforms, including PKCδ. Activation of PKCδ by PMA leads to the downstream activation of the ERK/EGR-1 signaling axis. Early Growth Response 1 (EGR-1) is a transcription factor that regulates the expression of various pro-inflammatory genes. This compound effectively suppresses PMA-induced PKCδ phosphorylation, thereby inhibiting the entire cascade.

PMA PMA PKC_delta PKCδ PMA->PKC_delta Activates This compound This compound This compound->PKC_delta Inhibits phosphorylation p_PKC_delta p-PKCδ (Active) PKC_delta->p_PKC_delta Phosphorylation ERK ERK p_PKC_delta->ERK Activates EGR1 EGR-1 ERK->EGR1 Activates Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8) EGR1->Inflammatory_Genes Induces cluster_0 Day 1 cluster_1 Day 2 cluster_2 Analysis Seeding Seed NCI-H292 cells Pre_treatment Pre-treat with this compound (2 hours) Seeding->Pre_treatment Stimulation Stimulate with PMA (e.g., 30 mins) Pre_treatment->Stimulation Harvest Harvest cells for analysis (Western Blot, qRT-PCR) Stimulation->Harvest Reagents Prepare reaction mix: - Recombinant PKCδ - Peptide substrate - Kinase buffer Add_this compound Add this compound (various concentrations) Reagents->Add_this compound Initiate_Reaction Initiate reaction with ATP Add_this compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect Detect kinase activity (e.g., luminescence) Incubate->Detect Analyze Analyze data and determine IC50 Detect->Analyze

Verproside: From Traditional Remedy to a Modern Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, History, and Therapeutic Potential of an Iridoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verproside, an iridoid glycoside primarily isolated from plants of the Pseudolysimachion and Veronica genera, has emerged from the annals of traditional medicine as a promising therapeutic agent with potent anti-inflammatory properties. For centuries, extracts from these plants have been utilized in traditional Korean and Chinese medicine to treat a variety of ailments, particularly those affecting the respiratory system. This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into its ethnobotanical roots and the modern scientific investigations that have elucidated its mechanisms of action. Detailed experimental protocols for key assays, quantitative data on its bioactivity, and visualizations of its known signaling pathways are presented to support further research and development of this compound as a potential therapeutic for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Discovery and History in Traditional Medicine

The journey of this compound's discovery is deeply rooted in the historical application of plant-based remedies. Traditional medicine systems in East Asia, notably in Korea and China, have long recognized the therapeutic value of plants from the Veronica and Pseudolysimachion genera for treating respiratory conditions.[1][2] The Dongui Bogam, a seminal text of traditional Korean medicine compiled in the early 17th century, documents the use of various herbs to treat lung ailments, laying a foundation for the later scientific investigation of these plant species.[3][4][5][6][7]

While the specific isolation and identification of this compound is a result of modern phytochemical research, the ethnobotanical signposts pointing to its existence have been present for centuries.[8][9][10][11][12] The use of Pseudolysimachion rotundum var. subintegrum as a phytomedicine for pulmonary diseases in Korea and China prompted contemporary scientists to explore its chemical constituents.[1][2] This research led to the isolation of several iridoid glycosides, with this compound being identified as a major and highly active component.[13] This transition from traditional use to targeted scientific discovery exemplifies the value of ethnopharmacology in modern drug development.

Chemical and Pharmacological Profile

This compound is a catalpol derivative iridoid glycoside.[14] Its structure contributes to its significant biological activities, which include anti-inflammatory, antioxidant, and anti-asthmatic effects.[13]

Table 1: Quantitative Data on the Bioactivity of this compound

AssayTarget/StimulusCell Line/ModelMeasured EffectIC50 / ResultReference(s)
MUC5AC Secretion InhibitionTNF-αNCI-H292Inhibition of MUC5AC protein secretionIC50: 12.5 µM[2]
Tyrosinase InhibitionHuman Tyrosinase (hTyr)In vitroInhibition of tyrosinase activityIC50: 197.3 µM[15]
IL-6 Secretion InhibitionLPSRAW 264.7Reduction of IL-6 releaseSignificant reduction with propofol, LPS induces high levels[16]
IL-8 Secretion InhibitionLPSRAW 264.7Reduction of IL-8 releaseSignificant reduction with propofol, LPS induces high levels[16]
TNF-α Secretion InhibitionLPSRAW 264.7Reduction of TNF-α releaseSignificant reduction with propofol, LPS induces high levels[16]

Mechanisms of Action: Signaling Pathways

Scientific investigations have revealed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Specifically, this compound has been shown to inhibit the TNF-α/NF-κB and PKCδ/EGR-1 pathways.[1][14]

Inhibition of the TNF-α/NF-κB Pathway

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of many inflammatory diseases. This compound has been demonstrated to suppress TNF-α-induced inflammation by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression (MUC5AC, IL-6, IL-8) Nucleus->Inflammation Promotes This compound This compound This compound->TRADD Inhibits interaction This compound->TRAF2

Caption: this compound inhibits the TNF-α/NF-κB signaling pathway.

Inhibition of the PKCδ/EGR-1 Pathway

This compound also demonstrates a significant inhibitory effect on the Protein Kinase C delta (PKCδ) and Early Growth Response 1 (EGR-1) signaling pathway. This pathway is also implicated in the expression of pro-inflammatory genes.[1][14]

G PMA PMA / Other Stimuli PKCd_inactive PKCδ (inactive) PMA->PKCd_inactive Activates PKCd_active PKCδ (active) (phosphorylated) PKCd_inactive->PKCd_active Phosphorylation EGR1 EGR-1 PKCd_active->EGR1 Induces Nucleus Nucleus EGR1->Nucleus Translocates to Inflammation Inflammatory Gene Expression (IL-6, IL-8) Nucleus->Inflammation Promotes This compound This compound This compound->PKCd_active Inhibits phosphorylation

Caption: this compound inhibits the PKCδ/EGR-1 signaling pathway.

Detailed Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Treatment

Human airway epithelial cell lines, such as NCI-H292, are commonly used to study the effects of this compound on inflammation.

  • Cell Culture: NCI-H292 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the cells are pre-treated with varying concentrations of this compound for 2 hours. Subsequently, the cells are stimulated with a pro-inflammatory agent, such as TNF-α (20 ng/mL) or Phorbol 12-myristate 13-acetate (PMA) (100 nM), for the desired time, depending on the downstream assay.

Quantitative Real-Time PCR (qRT-PCR) for IL-6 and IL-8

This protocol is used to quantify the mRNA expression levels of the pro-inflammatory cytokines IL-6 and IL-8.

  • RNA Extraction: Total RNA is extracted from treated and untreated NCI-H292 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: The qPCR reaction is performed using a SYBR Green-based qPCR master mix and specific primers for human IL-6, IL-8, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is typically run on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot for Phosphorylated PKCδ

This protocol is used to detect the phosphorylation status of PKCδ, a key event in its activation.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated PKCδ. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

MUC5AC ELISA

This protocol quantifies the amount of MUC5AC protein secreted into the cell culture supernatant.[17][18][19][20]

  • Sample Collection: Cell culture supernatants from treated and untreated cells are collected.

  • ELISA Procedure: A commercial human MUC5AC ELISA kit is used according to the manufacturer's instructions. Briefly, standards and samples are added to the wells of a microplate pre-coated with a MUC5AC-specific antibody. After incubation, a biotin-conjugated antibody specific for MUC5AC is added, followed by the addition of streptavidin-HRP. A substrate solution is then added, and the color development is stopped with a stop solution.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader, and the concentration of MUC5AC in the samples is determined by comparison to the standard curve.

Immunoprecipitation of TRAF2 and TRADD

This protocol is used to study the interaction between TRAF2 and TRADD, which is a key step in the TNF-α signaling pathway.[21][22][23][24]

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The pre-cleared lysate is then incubated with an antibody against TRAF2 or TRADD overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complex.

  • Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The protein complexes are then eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against TRAF2 and TRADD to detect the co-immunoprecipitated protein.

Experimental Workflows

G cluster_in_vitro In Vitro Studies cluster_assays Downstream Assays CellCulture Cell Culture (e.g., NCI-H292) Treatment This compound Pre-treatment followed by Inflammatory Stimulus (TNF-α or PMA) CellCulture->Treatment Harvest Harvest Cells/Supernatant Treatment->Harvest qRT_PCR qRT-PCR (IL-6, IL-8 mRNA) Harvest->qRT_PCR WesternBlot Western Blot (p-PKCδ) Harvest->WesternBlot ELISA ELISA (MUC5AC protein) Harvest->ELISA IP Immunoprecipitation (TRAF2-TRADD) Harvest->IP

Caption: General workflow for in vitro experiments with this compound.

Conclusion and Future Directions

This compound stands as a compelling example of a natural product with significant therapeutic potential, validated through modern scientific inquiry that was guided by centuries of traditional medicinal knowledge. Its demonstrated ability to inhibit key pro-inflammatory signaling pathways provides a strong rationale for its further development as a treatment for chronic inflammatory diseases, particularly those affecting the respiratory system.

Future research should focus on several key areas:

  • Clinical Trials: Rigorous, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects with conditions like COPD and asthma.

  • Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for optimizing dosing and delivery methods.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity could lead to the synthesis of more potent and specific derivatives.

  • Exploration of Other Therapeutic Areas: Given its fundamental anti-inflammatory properties, the potential of this compound in other inflammatory conditions, such as inflammatory bowel disease and rheumatoid arthritis, warrants investigation.

References

Verproside's Molecular Targets in Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verproside, an iridoid glycoside, has emerged as a promising natural compound for the management of chronic inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Its therapeutic potential lies in its ability to modulate key signaling pathways involved in the inflammatory cascade within the airways. This technical guide provides an in-depth overview of the molecular targets of this compound in airway inflammation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mode of action and to facilitate further investigation into its clinical applications.

Core Molecular Target: The PKCδ Signaling Hub

Current research strongly indicates that the primary molecular target of this compound in attenuating airway inflammation is Protein Kinase C delta (PKCδ) .[1][2] this compound exerts its anti-inflammatory effects by specifically inhibiting the phosphorylation and subsequent activation of this key signaling molecule.[1][2] The inhibition of PKCδ by this compound disrupts two major downstream pro-inflammatory signaling cascades: the TNF-α/NF-κB pathway and the PMA/PKCδ/EGR-1 pathway .[1][2]

Inhibition of the TNF-α/NF-κB Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of airway inflammation.[1][2] this compound intervenes at an early stage of this pathway by negatively modulating the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC).[3] This interference is believed to occur through the binding of this compound between the TRADD and TRAF2 subunits of the complex.[3] By disrupting the TNF-RSC, this compound prevents the activation of downstream effectors, including IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα. This ultimately leads to the inhibition of nuclear factor-kappa B (NF-κB) translocation to the nucleus and subsequent suppression of NF-κB-mediated transcription of pro-inflammatory genes, most notably Mucin 5AC (MUC5AC) .[1][2][3]

G cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 Binding IKK IKK TRAF2->IKK PKCd PKCδ PKCd->TRAF2 Activation This compound This compound This compound->TRADD Interference This compound->PKCd Inhibition of Phosphorylation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation MUC5AC MUC5AC Gene Expression Nucleus->MUC5AC

Caption: this compound inhibits the TNF-α/NF-κB pathway.

Inhibition of the PMA/PKCδ/EGR-1 Signaling Pathway

Phorbol 12-myristate 13-acetate (PMA) is a potent activator of PKC isozymes. In airway epithelial cells, PMA-induced activation of PKCδ leads to the upregulation of the transcription factor Early Growth Response-1 (EGR-1).[1][2] EGR-1, in turn, drives the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8) .[1][2] this compound's inhibitory action on PKCδ phosphorylation effectively blocks this signaling cascade, resulting in a significant reduction in the expression and secretion of IL-6 and IL-8.[1][2]

G cluster_nucleus PMA PMA PKCd PKCδ PMA->PKCd Activation EGR1 EGR-1 PKCd->EGR1 Activation This compound This compound This compound->PKCd Inhibition of Phosphorylation Nucleus Nucleus EGR1->Nucleus Translocation IL6 IL-6 Gene Expression Nucleus->IL6 IL8 IL-8 Gene Expression Nucleus->IL8

Caption: this compound inhibits the PMA/PKCδ/EGR-1 pathway.

Quantitative Data on this compound's Inhibitory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings on the inhibition of major inflammatory mediators.

Table 1: Inhibition of MUC5AC Expression by this compound in NCI-H292 Cells

TreatmentThis compound Concentration (µM)MUC5AC mRNA Expression (% of TNF-α control)MUC5AC Protein Secretion (% of TNF-α control)
TNF-α (20 ng/mL)0100%100%
TNF-α + this compound10Significantly ReducedSignificantly Reduced

Note: Specific percentage reductions at 10 µM were not explicitly stated in the primary source, but were described as significant.

Table 2: Inhibition of IL-6 and IL-8 Secretion by this compound in NCI-H292 Cells

TreatmentThis compound Concentration (µM)IL-6 Secretion (% of PMA control)IL-8 Secretion (% of PMA control)
PMA (100 nM)0100%100%
PMA + this compound10Significantly ReducedSignificantly Reduced

Note: Specific percentage reductions at 10 µM were not explicitly stated in the primary source, but were described as significant and comparable to the effect of a broader iridoid mixture, YPL-001.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's molecular targets.

In Vitro Studies

Cell Culture:

  • NCI-H292 Cells: Human pulmonary mucoepidermoid carcinoma cells (ATCC CRL-1848) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.[4][5][6][7]

  • HEK293T Cells: Human embryonic kidney 293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

G start Start culture_H292 Culture NCI-H292 cells (RPMI-1640 + 10% FBS) start->culture_H292 culture_HEK293T Culture HEK293T cells (DMEM + 10% FBS) start->culture_HEK293T seed_plates Seed cells into plates culture_H292->seed_plates culture_HEK293T->seed_plates pre_treat Pre-treat with this compound (2h) seed_plates->pre_treat stimulate_TNF Stimulate with TNF-α pre_treat->stimulate_TNF stimulate_PMA Stimulate with PMA pre_treat->stimulate_PMA analysis Analysis (qPCR, ELISA, Western Blot, Luciferase Assay) stimulate_TNF->analysis stimulate_PMA->analysis

Caption: General workflow for in vitro experiments.

Western Blot Analysis for Phospho-PKCδ:

  • Seed NCI-H292 cells (5 x 10⁵ cells/well) in 6-well plates and incubate for 12 hours.

  • Replace the growth medium with a serum-reduced medium (0.1% FBS) and incubate for 16 hours.

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µM PMA for 30 minutes.

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Separate 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% skim milk for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-PKCδ (Thr505) and total PKCδ (recommended dilution 1:1000).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for MUC5AC, IL-6, and IL-8:

  • Pre-treat NCI-H292 cells with 10 µM this compound for 2 hours, followed by stimulation with 20 ng/mL TNF-α (for MUC5AC) or 100 nM PMA (for IL-6 and IL-8) for 12 hours.

  • Extract total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and the following primer pairs (human):

    • MUC5AC: Fwd: 5'-CCACTGGTTCTATGGCAACACC-3', Rev: 5'-GCCGAAGTCCAGGCTGTGCG-3'[8]

    • IL-6: Fwd: 5'-AGACAGCCACTCACCTCTTCAG-3', Rev: 5'-TTCAGCCATCTTTGGAAGGTTC-3'

    • IL-8: Fwd: 5'-CATTTGGGAGACCTGAGAACA-3', Rev: 5'-TGGAGTCCCGTAGAAAATTCC-3'[9]

    • GAPDH (housekeeping): Fwd: 5'-GGTCTCCTCTGACTTCAACA-3', Rev: 5'-AGCCAAATTCGTTGTCATAC-3'[10]

  • Analyze the data using the 2-ΔΔCT method, normalizing to GAPDH expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC, IL-6, and IL-8:

  • Pre-treat NCI-H292 cells with this compound for 2 hours, followed by stimulation with TNF-α (for MUC5AC) or PMA (for IL-6 and IL-8) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the protein levels of MUC5AC, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

NF-κB Luciferase Reporter Assay:

  • Seed HEK293T cells (2 x 10⁴ cells/well) in a 96-well plate.

  • After 24 hours, co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • After 24 hours of transfection, pre-treat the cells with this compound for 2 hours.

  • Stimulate the cells with 20 ng/mL TNF-α for 16 hours.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

In Vivo Studies: COPD Mouse Model
  • Induction of COPD: Expose mice (e.g., BALB/c) to cigarette smoke (CS) for a specified duration (e.g., 4 weeks). In some protocols, intranasal or intratracheal administration of lipopolysaccharide (LPS) is used in combination with CS exposure to exacerbate the inflammatory response.[11][12][13]

  • This compound Administration: Administer this compound orally (e.g., 12.5 and 25 mg/kg body weight) during the final weeks of the COPD induction period.

  • Sample Collection: At the end of the treatment period, collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • BALF: Analyze for total and differential inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels (e.g., TNF-α) by ELISA.

    • Lung Tissue: Prepare lung homogenates for Western blot analysis of phospho-PKCδ, phospho-ERK, and EGR-1, and for ELISA measurement of MUC5AC. Perform histological analysis (e.g., H&E staining) on lung sections to assess inflammatory cell infiltration and mucus production (e.g., PAS staining).

G start Start acclimatize Acclimatize Mice start->acclimatize copd_induction Induce COPD (Cigarette Smoke +/- LPS) acclimatize->copd_induction verproside_admin Administer this compound (oral) copd_induction->verproside_admin sample_collection Collect BALF and Lung Tissue verproside_admin->sample_collection analysis Analysis (Cell Counts, ELISA, Western Blot, Histology) sample_collection->analysis

Caption: Workflow for the in vivo COPD mouse model.

Conclusion

This compound demonstrates significant anti-inflammatory effects in the context of airway inflammation, primarily through the targeted inhibition of PKCδ phosphorylation. This action effectively downregulates two critical pro-inflammatory signaling pathways: the TNF-α/NF-κB pathway, leading to reduced MUC5AC expression, and the PMA/PKCδ/EGR-1 pathway, resulting in decreased production of IL-6 and IL-8. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this compound for inflammatory airway diseases. Future investigations should aim to further elucidate the precise molecular interactions of this compound with its targets and to optimize its delivery and efficacy in preclinical and clinical settings.

References

Verproside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Verproside, an iridoid glycoside with significant anti-inflammatory properties. This document details its chemical properties, mechanism of action, and relevant experimental protocols for researchers in drug discovery and development.

Core Compound Data

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 50932-20-2[1][2][3]
Molecular Weight 498.44 g/mol [1][2]
Molecular Formula C₂₂H₂₆O₁₃[1][3]

Mechanism of Action: Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the TNF-α/NF-κB pathway and the PKCδ/EGR-1 pathway. These pathways are crucial in the expression of pro-inflammatory mediators, including MUC5AC, a mucin implicated in the pathophysiology of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).

Inhibition of the TNF-α/NF-κB Signaling Pathway

This compound has been shown to significantly reduce the expression of MUC5AC induced by tumor necrosis factor-alpha (TNF-α). It achieves this by targeting multiple upstream effectors in the Nuclear Factor-kappa B (NF-κB) signaling cascade. Specifically, this compound inhibits the phosphorylation of IκB kinase (IKK), IκBα, and TGF-β-activated kinase 1 (TAK1). A key mechanism is its interference with the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC) by binding between the TRADD and TRAF2 subunits. This disruption prevents the downstream activation of NF-κB and subsequent transcription of inflammatory genes like MUC5AC.[3][4]

Inhibition of the PKCδ/EGR-1 Signaling Pathway

This compound is a potent inhibitor of Protein Kinase C delta (PKCδ) activation.[1][2] PKCδ is a critical mediator in inflammatory responses, and its activation can lead to the expression of inflammatory genes through the transcription factor Early Growth Response 1 (EGR-1). This compound specifically inhibits the phosphorylation of PKCδ, thereby blocking the downstream PKCδ/EGR-1 signaling axis.[1][2] This dual inhibition of both the TNF-α/NF-κB and PKCδ/EGR-1 pathways highlights this compound's potential as a multi-target anti-inflammatory agent.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound.

TNF_alpha_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B P I_kappa_B->I_kappa_B NF_kappa_B NF-κB NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocation This compound This compound This compound->TRADD This compound->TRAF2 DNA DNA NF_kappa_B_nuc->DNA Binding MUC5AC_mRNA MUC5AC mRNA DNA->MUC5AC_mRNA Transcription

Caption: this compound inhibits the TNF-α/NF-κB pathway by disrupting the TRADD-TRAF2 interaction.

PKC_delta_EGR1_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC_delta PKCδ PMA->PKC_delta PKC_delta_P p-PKCδ PKC_delta->PKC_delta_P Phosphorylation ERK ERK PKC_delta_P->ERK ERK_P p-ERK ERK->ERK_P Phosphorylation EGR1 EGR-1 ERK_P->EGR1 Activation & Translocation This compound This compound This compound->PKC_delta DNA DNA EGR1->DNA Binding Inflammatory_Genes_mRNA Inflammatory Gene mRNA (e.g., IL-6, IL-8) DNA->Inflammatory_Genes_mRNA Transcription

Caption: this compound inhibits the PKCδ/EGR-1 pathway by blocking PKCδ phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and should be adapted as necessary for specific experimental conditions.

Cell Culture and Treatment

1. Cell Line:

  • NCI-H292 (human pulmonary mucoepidermoid carcinoma cell line) is commonly used for in vitro studies of MUC5AC expression.

2. Culture Medium:

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

3. Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

4. This compound and TNF-α Treatment:

  • Seed NCI-H292 cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for the desired time period (e.g., 24 hours for protein analysis, 6-12 hours for mRNA analysis).

MUC5AC Expression Analysis

1. Enzyme-Linked Immunosorbent Assay (ELISA) for MUC5AC Protein:

  • After treatment, collect the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for MUC5AC overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a detection antibody for MUC5AC. Incubate for 1-2 hours at room temperature.

  • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

2. Quantitative Real-Time PCR (qPCR) for MUC5AC mRNA:

  • After treatment, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for human MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

NF-κB Activation Assays

1. Luciferase Reporter Assay:

  • Co-transfect NCI-H292 cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After transfection, treat the cells with this compound and/or TNF-α as described above.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

2. Western Blot for Phosphorylated IκBα and IKK:

  • After treatment, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated IKK, and total IKK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

PKCδ Activation Assays

1. In Vitro PKCδ Kinase Assay:

  • This assay measures the ability of this compound to directly inhibit PKCδ kinase activity.

  • In a reaction buffer, combine recombinant active PKCδ enzyme, a specific PKCδ substrate peptide, and ATP.

  • Add varying concentrations of this compound or a known PKCδ inhibitor (e.g., rottlerin) to the reaction.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate using methods such as radioactive ATP (³²P-ATP) incorporation or specific antibodies against the phosphorylated substrate.

2. Western Blot for Phosphorylated PKCδ:

  • Treat cells with this compound and a PKC activator like Phorbol 12-myristate 13-acetate (PMA).

  • Lyse the cells and perform Western blotting as described above.

  • Use primary antibodies specific for phosphorylated PKCδ (e.g., at Thr505) and total PKCδ to determine the effect of this compound on PKCδ phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_Supernatant_Analysis Supernatant Analysis cluster_Cell_Lysate_Analysis Cell Lysate Analysis Start Start: NCI-H292 Cell Culture Treatment Treatment with this compound and/or TNF-α/PMA Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest Luciferase_Assay NF-κB Luciferase Assay (Requires prior transfection) Treatment->Luciferase_Assay Separate Experiment ELISA MUC5AC ELISA Harvest->ELISA RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction End End: Data Analysis ELISA->End cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Western_Blot Western Blot (p-IKK, p-IκBα, p-PKCδ) Protein_Extraction->Western_Blot qPCR MUC5AC qPCR cDNA_Synthesis->qPCR qPCR->End Western_Blot->End Luciferase_Assay->End

Caption: A general experimental workflow for investigating the effects of this compound.

References

Natural Derivatives of Catalpol: A Technical Guide to Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catalpol, an iridoid glycoside predominantly found in the Rehmannia glutinosa plant, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide delves into the natural derivatives of catalpol, exploring their enhanced bioactivities and the underlying molecular mechanisms. This document provides a comprehensive overview of their anti-inflammatory, neuroprotective, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Overview of Catalpol and its Natural Derivatives

Catalpol serves as a foundational structure for a variety of naturally occurring derivatives. These derivatives often exhibit augmented biological effects compared to the parent compound. Modifications, particularly at the 6-O position of the catalpol core, have been shown to significantly influence their bioactivity. These substitutions, ranging from acyl groups to other glycosidic moieties, can enhance the compound's potency and modulate its mechanism of action. This guide will focus on several key natural derivatives, including scropoliosides, picrosides, and verproside, highlighting the structure-activity relationships that govern their therapeutic potential.

Bioactivity of Natural Catalpol Derivatives

Anti-inflammatory Activity

Natural derivatives of catalpol have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

.[1][2]

Table 1: Quantitative Anti-inflammatory Activity of Catalpol Derivatives

CompoundBioassayCell LineIC50 ValueReference
Scropolioside BNF-κB InhibitionHEK2931.02 µM[3][4]
Scrodentoside BNF-κB InhibitionHEK29343.7 µM
Neuroprotective Activity

Several catalpol derivatives have shown significant promise in protecting neuronal cells from damage, a crucial aspect in the development of treatments for neurodegenerative diseases. Their mechanisms often involve the modulation of pathways related to oxidative stress, apoptosis, and inflammation.

Table 2: Quantitative Neuroprotective Activity of Catalpol Derivatives

CompoundBioassayCell Line/ModelEC50/IC50 ValueReference
Picroside ICell Viability (MTT)MDA-MB-23195.3 µM[5]
Picroside IICell Viability (MTT)MDA-MB-231130.8 µM[5]
This compoundMUC5AC Secretion InhibitionNCI-H2927.1 µM[6]
Piscroside CMUC5AC Secretion InhibitionNCI-H2929.9 µM[6]
Anticancer Activity

The potential of catalpol and its derivatives as anticancer agents is an emerging area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 3: Qualitative Anticancer Activity of Catalpol and its Derivatives

CompoundCancer Cell LineEffectReference
CatalpolEsophageal Cancer (Eca-109, EC-9706)Weak inhibition[7]
Pyrazole Derivative 3eEsophageal Cancer (Eca-109, EC-9706)Strong inhibition[7]
CatalpolPancreatic Cancer (PANC-1, BxPC-3)Weak inhibition[7]
Pyrazole Derivative 3gPancreatic Cancer (PANC-1)Stronger inhibition than catalpol[7]
Pyrazole Derivative 3kPancreatic Cancer (PANC-1, BxPC-3)Stronger inhibition than catalpol[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Isolation of Scropoliosides from Scrophularia dentata

This protocol outlines the general steps for the extraction and isolation of scropolioside B and other related compounds.

Procedure:

  • Extraction: The dried and powdered whole plant of Scrophularia dentata is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography: The n-BuOH fraction, which is rich in iridoid glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol (CHCl3-MeOH) to separate different fractions.

  • Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure scropoliosides.

NF-κB Inhibition Assay

This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Luciferase assay reagent.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the HEK293 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., scropolioside B) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of NF-κB inhibition by comparing the luciferase activity in compound-treated cells to that in TNF-α-stimulated control cells. The IC50 value is determined from the dose-response curve.[3]

Neuroprotective Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and, in this context, the neuroprotective effect of compounds against a toxin.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Cell culture medium.

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Expose the cells to the neurotoxin at a concentration known to induce significant cell death. A control group without the neurotoxin is also included.

  • MTT Incubation: After the desired incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated, toxin-exposed cells to that of cells exposed to the toxin alone.

Anticancer Activity Assay (MTT Assay)

This protocol is similar to the neuroprotective MTT assay but is used to determine the cytotoxic effect of compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

  • Cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7][8]

Signaling Pathways and Mechanisms of Action

The bioactivity of natural catalpol derivatives is underpinned by their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

Many catalpol derivatives exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade. This pathway is a central mediator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Catalpol_Derivative Catalpol Derivative (e.g., Scropolioside B) Catalpol_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by catalpol derivatives.

Modulation of the ERK1/2 Signaling Pathway

The neuroprotective effects of certain iridoid glycosides, such as picroside II, have been linked to the modulation of the ERK1/2 pathway, which is involved in cell survival and differentiation.

ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., CREB) ERK->TranscriptionFactors CellSurvival Cell Survival & Differentiation TranscriptionFactors->CellSurvival PicrosideII Picroside II PicrosideII->ERK Inhibition of over-activation

Caption: Modulation of the ERK1/2 signaling pathway by Picroside II.

Involvement of the p53 Signaling Pathway in Neuroprotection

Picroside II has also been shown to exert its neuroprotective effects by inhibiting the p53 signaling pathway, a key regulator of apoptosis or programmed cell death.

p53_Pathway Stress Cellular Stress (e.g., Ischemia) p53 p53 Stress->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspases CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis PicrosideII Picroside II PicrosideII->p53 Inhibition

Caption: Inhibition of the p53-mediated apoptotic pathway by Picroside II.

Conclusion and Future Directions

The natural derivatives of catalpol represent a promising class of compounds with significant therapeutic potential across a range of diseases. Their enhanced bioactivities, particularly in the realms of anti-inflammatory, neuroprotective, and anticancer effects, make them attractive candidates for further drug development. The structure-activity relationships highlighted in this guide underscore the importance of specific chemical modifications in optimizing their pharmacological profiles.

Future research should focus on several key areas. A more extensive quantitative analysis of a wider array of natural and semi-synthetic catalpol derivatives is needed to build a comprehensive understanding of their therapeutic windows and potency. Detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, preclinical and clinical studies are essential to validate the efficacy and safety of the most promising derivatives, paving the way for their potential translation into novel therapeutic agents. The development of efficient and scalable methods for the isolation and synthesis of these compounds will also be crucial for their advancement in the drug discovery pipeline.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Verproside in Pseudolysimachion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verproside, an iridoid glycoside isolated from species of the genus Pseudolysimachion, has garnered significant attention for its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for chronic inflammatory diseases. Despite its pharmacological importance, the precise biosynthetic pathway of this compound within Pseudolysimachion remains to be fully elucidated. This technical guide synthesizes the current understanding of iridoid biosynthesis, particularly focusing on the closely related and well-studied compounds aucubin and catalpol within the Plantaginaceae family, to propose a putative biosynthetic pathway for this compound. This document provides a foundational framework for future research aimed at unraveling the specific enzymatic steps and regulatory mechanisms governing the production of this valuable secondary metabolite. By detailing hypothetical intermediates, enzymatic reactions, and the general experimental protocols required for pathway elucidation, this guide serves as a critical resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

This compound is a catalpol-derived iridoid glycoside found in various species of Pseudolysimachion, including P. rotundum var. subintegrum and P. longifolium. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. The biosynthesis of these complex molecules originates from the general terpenoid pathway, followed by a series of specific cyclization and modification reactions. Given that this compound is structurally a 6-O-veratroyl ester of catalpol, its biosynthesis is intrinsically linked to that of catalpol. This guide will therefore extrapolate from the known biosynthesis of catalpol and other related iridoids in the Plantaginaceae family to construct a hypothetical pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the iridoid skeleton, the biosynthesis of the catalpol core, and the final acylation to yield this compound.

Stage 1: Formation of the Iridoid Skeleton from Geranyl Diphosphate

The pathway commences with the universal precursor of monoterpenes, geranyl diphosphate (GPP), which is produced via the methylerythritol phosphate (MEP) pathway in plastids.

  • Step 1: Geraniol Formation: GPP is hydrolyzed to geraniol by the enzyme geraniol synthase (GES).

  • Step 2: Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C10 position, catalyzed by a cytochrome P450 monooxygenase, geraniol 10-hydroxylase (G10H), to form 10-hydroxygeraniol.

  • Step 3: Oxidation to 10-oxogeranial: A series of oxidation steps convert 10-hydroxygeraniol into 10-oxogeranial.

  • Step 4: Cyclization to the Iridoid Skeleton: The iridoid synthase (ISY), a reductase, catalyzes the reductive cyclization of 10-oxogeranial to form a key intermediate, 8-epi-iridodial. This intermediate is the precursor to the characteristic cyclopentan-[c]-pyran ring structure of iridoids.

Stage 2: Biosynthesis of the Catalpol Core

Following the formation of the iridoid skeleton, a series of oxidative and glycosylation steps are proposed to lead to the formation of catalpol.

  • Step 5: Oxidation and Glycosylation: 8-epi-iridodial undergoes further oxidation and subsequent glycosylation at the C1 hydroxyl group with a glucose moiety, catalyzed by a UDP-glycosyltransferase (UGT), to form deoxygeniposidic acid.

  • Step 6: Hydroxylation to Geniposidic Acid: Deoxygeniposidic acid is then hydroxylated at the C10 position to yield geniposidic acid.

  • Step 7: Formation of Aucubin: Through a series of reactions including decarboxylation and hydroxylation at the C6 position, geniposidic acid is converted to aucubin. A key enzyme in this part of the pathway is aucubin synthase, a cytochrome P450 enzyme that catalyzes the oxidation of bartsioside (an intermediate derived from geniposidic acid) to aucubin[1].

  • Step 8: Epoxidation to Catalpol: The final step in the formation of the catalpol core is the epoxidation of the C7-C8 double bond of aucubin to form catalpol.

Stage 3: Final Acylation to this compound

The terminal step in the biosynthesis of this compound is the esterification of the C6 hydroxyl group of catalpol with veratroyl-CoA.

  • Step 9: Acylation of Catalpol: A specific acyltransferase, likely a member of the BAHD acyltransferase family, catalyzes the transfer of the veratroyl group from veratroyl-CoA to the C6 hydroxyl of catalpol, yielding this compound. The veratroyl-CoA itself is derived from the phenylpropanoid pathway.

The proposed biosynthetic pathway is visualized in the following diagram.

Verproside_Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 Stage 1: Iridoid Skeleton Formation cluster_2 Stage 2: Catalpol Core Biosynthesis cluster_3 Stage 3: Final Acylation MEP_Pathway MEP Pathway GPP Geranyl Diphosphate (GPP) MEP_Pathway->GPP Geraniol Geraniol GPP->Geraniol GES 10_Hydroxygeraniol 10-Hydroxygeraniol Geraniol->10_Hydroxygeraniol G10H 10_Oxogeranial 10-Oxogeranial 10_Hydroxygeraniol->10_Oxogeranial Oxidation 8_epi_Iridodial 8-epi-Iridodial 10_Oxogeranial->8_epi_Iridodial ISY Deoxygeniposidic_Acid Deoxygeniposidic Acid 8_epi_Iridodial->Deoxygeniposidic_Acid Oxidation, UGT Geniposidic_Acid Geniposidic Acid Deoxygeniposidic_Acid->Geniposidic_Acid Hydroxylation Aucubin Aucubin Geniposidic_Acid->Aucubin Multiple Steps Catalpol Catalpol Aucubin->Catalpol Epoxidase This compound This compound Catalpol->this compound Acyltransferase Phenylpropanoid_Pathway Phenylpropanoid Pathway Veratroyl_CoA Veratroyl-CoA Phenylpropanoid_Pathway->Veratroyl_CoA Veratroyl_CoA->this compound

Caption: Putative biosynthetic pathway of this compound in Pseudolysimachion.

Quantitative Data

Currently, there is a lack of quantitative data in the public domain specifically detailing the biosynthesis of this compound in Pseudolysimachion. Research in this area would require targeted experiments to determine enzyme kinetics, precursor and intermediate concentrations, and product yields. The following table outlines the types of quantitative data that are needed to fully characterize this pathway.

Parameter Description Potential Experimental Approach
Enzyme Kinetics (Km, Vmax, kcat) Substrate affinity and catalytic efficiency of key enzymes (e.g., GES, G10H, ISY, UGT, Acyltransferase).In vitro assays with purified recombinant enzymes and varying substrate concentrations.
Precursor/Intermediate Concentration In planta concentrations of key precursors and intermediates (e.g., GPP, Geraniol, Catalpol).LC-MS/MS or GC-MS analysis of extracts from different tissues and developmental stages of Pseudolysimachion.
Gene Expression Levels Transcript abundance of genes encoding biosynthetic enzymes in different tissues and under various conditions.Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis.
Product Titer Concentration of this compound in different plant tissues and developmental stages.HPLC or UPLC analysis of plant extracts.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway would involve a combination of transcriptomics, proteomics, metabolomics, and biochemical assays. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.

Methodology:

  • Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Pseudolysimachion species known to produce this compound.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo.

    • Annotate the assembled unigenes against public databases (e.g., NCBI, KEGG, GO).

    • Identify unigenes homologous to known iridoid biosynthetic enzymes (e.g., GES, G10H, ISY, UGTs, acyltransferases).

    • Perform differential gene expression analysis to identify genes that are highly expressed in tissues with high this compound content.

Transcriptome_Analysis_Workflow Plant_Tissues Pseudolysimachion Tissues RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing De_Novo_Assembly De Novo Assembly Sequencing->De_Novo_Assembly Annotation Functional Annotation De_Novo_Assembly->Annotation Candidate_Genes Candidate Gene Identification Annotation->Candidate_Genes

Caption: Workflow for transcriptome analysis to identify candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Objective: To verify the catalytic activity of candidate enzymes identified through transcriptomics.

Methodology:

  • Gene Cloning: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Heterologous Expression and Protein Purification:

    • Transform the expression constructs into a suitable host (E. coli, yeast).

    • Induce protein expression and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • In Vitro Enzyme Assays:

    • Incubate the purified recombinant enzyme with its putative substrate and any necessary co-factors.

    • For example, incubate a candidate acyltransferase with catalpol and veratroyl-CoA.

    • Analyze the reaction products using LC-MS or GC-MS to confirm the formation of the expected product.

Virus-Induced Gene Silencing (VIGS) for In Vivo Functional Validation

Objective: To confirm the role of a candidate gene in this compound biosynthesis in planta.

Methodology:

  • VIGS Construct Preparation: Clone a fragment of the target gene into a VIGS vector.

  • Agroinfiltration: Infiltrate young Pseudolysimachion plants with Agrobacterium tumefaciens carrying the VIGS construct.

  • Metabolite Analysis: After a period of incubation to allow for gene silencing, extract metabolites from the silenced and control plants.

  • Quantification: Analyze the extracts by HPLC or LC-MS to determine if the silencing of the target gene leads to a significant reduction in this compound accumulation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Pseudolysimachion provides a robust framework for initiating detailed molecular and biochemical investigations. While the pathway is largely hypothetical at present, it is strongly supported by the known biosynthesis of structurally related iridoids in the Plantaginaceae family. Future research should focus on the identification and functional characterization of the specific enzymes involved in this pathway using the experimental approaches outlined in this guide. A thorough understanding of this compound biosynthesis will not only be of fundamental scientific interest but will also open avenues for the metabolic engineering of this valuable medicinal compound in microbial or plant-based systems, ensuring a sustainable supply for future drug development. The elucidation of the regulatory networks governing this pathway will also be crucial for optimizing its production.

References

A Technical Guide to the Spectroscopic Characterization of Verproside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data essential for the characterization of verproside, an iridoid glycoside with significant anti-inflammatory properties. The information compiled herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and visualizations of its signaling pathways, serves as a crucial resource for its identification, quality control, and further research in drug development.

Spectroscopic Data for this compound

The structural elucidation of this compound is critically dependent on NMR and MS analyses. The following tables summarize the key quantitative data obtained from these techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
15.18d6.5
36.25dd6.0, 1.5
44.95d6.0
52.80m
64.20m
73.65m
92.55m
103.85, 3.70d12.0
1'4.67d7.9
2'3.45m
3'3.40m
4'3.35m
5'3.48m
6'3.80, 3.68m
2''7.55d2.0
5''6.80d8.0
6''7.45dd8.0, 2.0

Data compiled from publicly available spectral information.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

PositionδC (ppm)
195.5
3142.1
4103.2
545.8
682.5
762.3
869.1
948.7
1061.9
1'100.1
2'74.8
3'77.9
4'71.7
5'78.1
6'62.9
C=O167.5
1''122.0
2''117.8
3''146.2
4''151.8
5''116.0
6''124.5

Data sourced from SpectraBase.[2]

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterValue
Molecular FormulaC₂₂H₂₆O₁₃
Molecular Weight498.44 g/mol
Exact Mass498.137341 g/mol
Observed Ion [M-H]⁻497.1295

This data is crucial for confirming the molecular formula and purity of this compound samples.[2][3]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to obtaining high-quality spectroscopic data. The following protocols outline the standard procedures for the NMR and MS analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD). Ensure the sample is fully dissolved to achieve a homogenous solution for analysis.

  • Instrumentation : Analyses are typically performed on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the proton spectrum at room temperature.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition :

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • A spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds are commonly used.

    • A sufficient number of scans (typically several thousand) are required to achieve an adequate signal-to-noise ratio.

  • Data Analysis : Chemical shifts are referenced to the residual solvent peak of CD₃OD (δH 3.31 ppm, δC 49.0 ppm). The spectra are analyzed for chemical shifts, coupling constants, and integration to elucidate the structure.

Mass Spectrometry (LC-HRMS) Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with liquid chromatography, such as a methanol/water mixture.

  • Liquid Chromatography (LC) :

    • Employ a C18 reverse-phase column for separation.

    • Use a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • The flow rate is generally maintained between 0.2-0.5 mL/min.

  • High-Resolution Mass Spectrometry (HRMS) :

    • The eluent from the LC is introduced into the mass spectrometer, commonly an Orbitrap or Time-of-Flight (TOF) instrument.

    • Operate the mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Acquire data over a mass range that includes the expected m/z of this compound (e.g., 100-1000 m/z).

  • Data Analysis : The exact mass of the [M-H]⁻ ion is used to confirm the elemental composition of this compound with high accuracy (typically < 5 ppm mass error).

Signaling Pathway Visualizations

This compound exhibits its anti-inflammatory effects by modulating key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms of action.

Inhibition of the TNF-α/NF-κB Pathway

This compound has been shown to inhibit the expression of MUC5AC, a major component of mucus, by suppressing the TNF-α-induced NF-κB pathway.[4][5] This is achieved by interfering with the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC), specifically by binding between the TRADD and TRAF2 subunits.[4][6]

G cluster_0 TNF-RSC TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 This compound This compound RIP1 RIP1 TRAF2->RIP1 TAK1 TAK1 RIP1->TAK1 IKK IKK Complex TAK1->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MUC5AC MUC5AC Expression (Inflammation, Mucus Production) Nucleus->MUC5AC Upregulates This compound->TRAF2 Inhibits Interaction

Caption: this compound inhibits the TNF-α/NF-κB pathway.

Inhibition of the PKCδ/EGR-1 Pathway

This compound also demonstrates potent inhibitory effects on the PKCδ/EGR-1 signaling axis.[7][8] This pathway is crucial in the expression of pro-inflammatory genes. This compound specifically inhibits the phosphorylation and activation of Protein Kinase C delta (PKCδ), a key upstream regulator.[5][9]

G PMA PMA (Stimulus) PKCd_inactive PKCδ (Inactive) PMA->PKCd_inactive Activates PKCd_active p-PKCδ (Active) PKCd_inactive->PKCd_active Phosphorylation ERK ERK1/2 PKCd_active->ERK Activates EGR1 EGR-1 ERK->EGR1 Upregulates Nucleus Nucleus EGR1->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, IL-8) Nucleus->Inflammatory_Genes Upregulates This compound This compound This compound->PKCd_inactive Inhibits Activation

Caption: this compound inhibits the PKCδ/EGR-1 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Verproside in a Murine Model of COPD

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for investigating the therapeutic potential of verproside in a cigarette smoke and lipopolysaccharide (LPS)-induced mouse model of Chronic Obstructive Pulmonary Disease (COPD). The described methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1][2][3] this compound, an iridoid glycoside, has demonstrated significant anti-inflammatory effects in preclinical models of respiratory diseases.[1][2][3][4] In a mouse model of COPD, this compound has been shown to effectively reduce lung inflammation and mucus overproduction by inhibiting PKCδ activation and its downstream signaling pathways.[1][2][3] These protocols outline the in vivo mouse model and the analytical methods used to evaluate the efficacy of this compound.

Signaling Pathway of this compound in COPD

This compound exerts its anti-inflammatory effects in the context of COPD by targeting key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of Protein Kinase C delta (PKCδ) activation. This subsequently downregulates two critical pathways: the TNF/NF-κB pathway, which is crucial for the expression of the mucin MUC5AC, and the PMA/PKCδ/EGR-1 pathway, which drives the production of pro-inflammatory cytokines like IL-6 and IL-8.[1][2][3]

This compound Signaling Pathway in COPD cluster_stimuli Inflammatory Stimuli (e.g., Cigarette Smoke, LPS) cluster_this compound Therapeutic Intervention cluster_pathways Intracellular Signaling Cascades cluster_outcomes Pathophysiological Outcomes TNF TNF PMA_like_stimuli Other Stimuli (e.g., PMA) PKCdelta PKCδ PMA_like_stimuli->PKCdelta This compound This compound This compound->PKCdelta Inhibits ERK ERK PKCdelta->ERK NFkB NF-κB MUC5AC MUC5AC Expression (Mucus Overproduction) NFkB->MUC5AC EGR1 EGR-1 ERK->EGR1 Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-8, TNF-α) EGR1->Inflammatory_Cytokines Lung_Inflammation Lung Inflammation MUC5AC->Lung_Inflammation Inflammatory_Cytokines->Lung_Inflammation

Caption: this compound inhibits PKCδ to reduce lung inflammation.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in the COPD mouse model.

Experimental_Workflow COPD_Induction COPD Induction (Cigarette Smoke Exposure + LPS Instillation) Verproside_Treatment This compound Administration (25 mg/kg) COPD_Induction->Verproside_Treatment Sample_Collection Sample Collection (BALF and Lung Tissue) Verproside_Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Sample_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (H&E Staining) Sample_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: Workflow for in vivo this compound efficacy testing.

Quantitative Data Summary

The following tables summarize the quantitative findings from a study investigating this compound's effects in a COPD mouse model.

Table 1: Effect of this compound on Inflammatory Markers in Lung Tissue

Treatment GroupPhospho-PKCδ (Relative Intensity)Phospho-ERK (Relative Intensity)EGR-1 (Relative Intensity)MUC5AC (pg/mg protein)
Normal Control BaselineBaselineBaselineBaseline
COPD Model Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
COPD + this compound (25 mg/kg) Significantly Decreased vs. COPDSignificantly Decreased vs. COPDSignificantly Decreased vs. COPDSignificantly Decreased vs. COPD

Table 2: Effect of this compound on TNF-α in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTNF-α (pg/mL)
Normal Control Baseline
COPD Model Significantly Increased
COPD + this compound (25 mg/kg) Significantly Decreased vs. COPD

Note: "Significantly Increased/Decreased" indicates a statistically significant difference (p < 0.01) compared to the respective control group as reported in the source literature.[1]

Experimental Protocols

Animal Model and COPD Induction
  • Animals: 6-week-old male C57BL/6 mice (20-25 g) are used for this protocol.[5] Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.

  • COPD Induction:

    • Expose mice to whole-body cigarette smoke (CS) from eight research cigarettes (e.g., 3R4F) for 1 hour per day for seven consecutive days using a smoking machine.[5]

    • On specified days during the CS exposure period (e.g., days 4, 5, and 6), administer lipopolysaccharide (LPS) via intratracheal instillation to exacerbate the inflammatory response. A typical dose is 1 µg of LPS in 50 µL of sterile saline per mouse.

This compound Administration
  • Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline or PBS).

  • Administration: Administer this compound at a dose of 25 mg/kg body weight via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily, starting from a designated day of the COPD induction protocol.[1]

Bronchoalveolar Lavage (BAL) Fluid Collection
  • At the end of the treatment period, euthanize the mice via an approved method (e.g., overdose of anesthetic).

  • Expose the trachea through a midline incision in the neck.

  • Carefully insert a cannula into the trachea and secure it with a suture.

  • Instill 1 mL of ice-cold, sterile PBS with 0.5 mM EDTA into the lungs through the cannula.

  • Gently aspirate the fluid and collect it in a centrifuge tube kept on ice.

  • Repeat the lavage process two to four more times, pooling the collected fluid.

  • Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for cytokine analysis (e.g., TNF-α ELISA) and store at -80°C.

  • The cell pellet can be resuspended for total and differential cell counts.

Lung Tissue Preparation and Histology
  • After BAL fluid collection, perfuse the lungs with sterile saline to remove blood.

  • Instill 10% neutral buffered formalin into the lungs via the trachea to fix the tissue.

  • Excise the lungs and immerse them in 10% neutral buffered formalin for at least 24 hours.

  • Dehydrate the fixed lung tissue through a graded series of ethanol concentrations.

  • Clear the tissue with xylene and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin (H&E) to assess lung inflammation and structural changes.

  • Dehydrate, clear, and mount with a coverslip.

  • Examine the slides under a microscope to evaluate inflammatory cell infiltration and alveolar damage.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Use commercially available ELISA kits for the quantification of TNF-α in BALF supernatant and MUC5AC in lung tissue homogenates.

  • Prepare lung tissue homogenates by homogenizing a portion of the lung in a suitable lysis buffer containing protease inhibitors.

  • Follow the manufacturer's instructions for the ELISA kit, which typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow the analyte to bind.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody, followed by an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of the target protein based on the standard curve.

Western Blot Analysis
  • Prepare protein lysates from lung tissue homogenates.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-PKCδ, total PKCδ, phospho-ERK, total ERK, and EGR-1 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Verproside: A Promising Natural Compound for In Vitro Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in various in vitro studies. This document provides a comprehensive overview of its application in anti-inflammatory assays, including detailed experimental protocols and a summary of its effects on key inflammatory mediators and signaling pathways. This compound has been shown to effectively reduce the production of pro-inflammatory cytokines and mediators, primarily through the inhibition of the NF-κB and PKCδ/EGR-1 signaling pathways.[1][2] This makes it a valuable tool for researchers investigating inflammatory diseases and developing novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. In human airway epithelial cells, this compound has been shown to suppress the expression of MUC5AC, a key protein involved in mucus overproduction in inflammatory airway diseases, by inhibiting the TNF-α-induced NF-κB pathway.[1] Furthermore, it has been identified as a potent inhibitor of PKCδ activation, which in turn blocks both the TNF/PKCδ/NF-κB and PKCδ/EGR-1 pathways, leading to a reduction in the expression of inflammatory genes like IL-6 and IL-8.[1][2][3]

Data Summary

The anti-inflammatory effects of this compound have been quantified in several in vitro studies. The following tables summarize the key findings on its inhibitory activity on various inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

Cell LineInflammatory StimulusMeasured MarkerThis compound Concentration% InhibitionReference
NCI-H292TNF-α (20 ng/mL)MUC5AC10 µMSignificant reduction[1]
NCI-H292PMA (100 nM)IL-610 µMSignificant reduction[2][3]
NCI-H292PMA (100 nM)IL-810 µMSignificant reduction[2][3]

Table 2: Effect of this compound on Signaling Pathway Components

Cell LineInflammatory StimulusPathway ComponentThis compound ConcentrationObserved EffectReference
NCI-H292TNF-αNF-κB Activation10 µMInhibition[1]
NCI-H292PMAPKCδ Phosphorylation10 µMInhibition[1]
NCI-H292PMAERK Phosphorylation10 µMInhibition[1]
NCI-H292PMAEGR-1 Activation10 µMInhibition[1]

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

A human airway epithelial cell line, such as NCI-H292, is a suitable model for these assays.

  • Cell Seeding: Seed NCI-H292 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli.

  • Pre-treatment: Once the cells reach the desired confluency, pre-treat them with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified period, typically 1-2 hours.

  • Stimulation: After pre-treatment, induce an inflammatory response by adding a stimulus such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 20 ng/mL) or Phorbol 12-myristate 13-acetate (PMA, e.g., 100 nM).

  • Incubation: Incubate the cells for a period appropriate for the specific marker being measured (e.g., 24 hours for cytokine protein measurement).

  • Sample Collection: Following incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol outlines a general procedure for a sandwich ELISA to quantify cytokines like IL-6 and IL-8 in cell culture supernatants.[4][5][6][7][8]

  • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 or IL-8) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[9][10][11][12][13]

  • Sample Preparation: Collect 50-100 µL of cell culture supernatant from each treatment group.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

  • Reaction: Add the Griess reagent to the supernatant in a 96-well plate and incubate for 10-15 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[14][15][16][17][18] Verbascoside, a compound structurally related to this compound, has been shown to scavenge ROS.[19][20]

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and an inflammatory stimulus as described in section 1.

  • DCFH-DA Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Load the cells with DCFH-DA solution (e.g., 10-25 µM) and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells to remove any extracellular probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro anti-inflammatory assay using this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells (e.g., NCI-H292) cell_culture Culture to desired confluency seed_cells->cell_culture pretreat Pre-treat with This compound cell_culture->pretreat stimulate Add Inflammatory Stimulus (e.g., TNF-α) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa Cytokine Measurement (ELISA) collect_supernatant->elisa griess NO Measurement (Griess Assay) collect_supernatant->griess ros ROS Measurement (DCFH-DA Assay) lyse_cells->ros western_blot Protein Analysis (Western Blot) lyse_cells->western_blot

Caption: General workflow for in vitro anti-inflammatory assays with this compound.

This compound's Mechanism of Action: Signaling Pathways

This diagram illustrates the key signaling pathways inhibited by this compound in the context of inflammation.

signaling_pathway cluster_tnf TNF-α Pathway cluster_pma PMA Pathway TNF TNF-α TNFR TNFR TNF->TNFR NFkB_activation NF-κB Activation TNFR->NFkB_activation Inflammatory_Genes Inflammatory Gene Expression (e.g., MUC5AC, IL-6, IL-8) NFkB_activation->Inflammatory_Genes PMA PMA PKCdelta PKCδ PMA->PKCdelta ERK ERK PKCdelta->ERK EGR1 EGR-1 ERK->EGR1 EGR1->Inflammatory_Genes This compound This compound This compound->NFkB_activation inhibits This compound->PKCdelta inhibits

Caption: this compound inhibits key inflammatory signaling pathways.

References

Verproside Treatment of NCI-H292 Human Airway Epithelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory effects in human airway epithelial cells, positioning it as a promising therapeutic candidate for inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on the NCI-H292 human airway epithelial cell line, a well-established model for mucus hypersecretion.[3] The primary focus is on this compound's ability to inhibit the expression of Mucin 5AC (MUC5AC), a major component of mucus, through the modulation of key inflammatory signaling pathways.[1][3][4]

Mechanism of Action

This compound exerts its anti-inflammatory effects in NCI-H292 cells by targeting two principal signaling pathways that lead to the expression of pro-inflammatory mediators like MUC5AC, IL-6, and IL-8[2][3]:

  • TNF-α/NF-κB Pathway: Tumor Necrosis Factor-alpha (TNF-α) is a potent inflammatory cytokine that induces MUC5AC expression.[1][3] this compound inhibits this pathway by negatively modulating the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC).[1] It is suggested that this compound binds between the TRADD and TRAF2 subunits of this complex, thereby inhibiting downstream signaling.[1][5] This disruption prevents the phosphorylation and activation of IκB kinase (IKK), IκBα, and TGF-β-activated kinase 1 (TAK1), ultimately suppressing the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[1][4]

  • PMA/PKCδ/EGR-1 Pathway: Phorbol 12-myristate 13-acetate (PMA) stimulates inflammatory responses through the activation of Protein Kinase C delta (PKCδ).[3] this compound has been shown to specifically inhibit the phosphorylation of PKCδ.[3][6] This inhibition, in turn, blocks the downstream activation of the PKCδ/EGR-1 signaling cascade, which is responsible for the expression of inflammatory cytokines such as IL-6 and IL-8.[2][3]

Data Presentation

This compound Inhibition of TNF-α-induced MUC5AC Expression in NCI-H292 Cells
TreatmentMUC5AC mRNA Expression (Fold Change vs. Control)MUC5AC Protein Secretion (% of TNF-α alone)Reference
Control1.0Not Applicable[3][7]
TNF-α (20 ng/mL)Significantly Increased100%[3][7]
This compound (10 µM) + TNF-α (20 ng/mL)Significantly Reduced vs. TNF-α aloneSignificantly Reduced vs. TNF-α alone[3][7]

Note: Specific quantitative values can vary between experiments. The table indicates the general observed trend.

Half-maximal Inhibitory Concentration (IC50) of this compound on MUC5AC Secretion
CompoundIC50 on TNF-α-induced MUC5AC SecretionReference
This compound~10 µM (Approximate value based on graphical data)[3]

Experimental Protocols

NCI-H292 Cell Culture

This protocol outlines the standard procedure for maintaining and passaging the NCI-H292 human pulmonary mucoepidermoid carcinoma cell line.

Materials:

  • NCI-H292 cells (ATCC CRL-1848)

  • RPMI-1640 Medium[8]

  • Fetal Bovine Serum (FBS)[8]

  • Penicillin-Streptomycin Solution (optional)[9]

  • 0.05% Trypsin-EDTA or 0.25% (w/v) Trypsin- 0.53 mM EDTA solution[8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (if used).[8][9]

Procedure:

  • Cell Maintenance: Culture NCI-H292 cells in a T75 flask with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.[8][10]

  • Subculturing: When cells reach 70-80% confluency, passage them.[8]

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.[9]

  • Neutralize the trypsin by adding 6-8 mL of Complete Growth Medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed Complete Growth Medium. A split ratio of 1:3 to 1:10 is recommended.[8]

  • Incubate the new culture flask at 37°C and 5% CO2.[8]

This compound Treatment and Induction of MUC5AC Expression

This protocol describes how to treat NCI-H292 cells with this compound and induce an inflammatory response to measure MUC5AC expression.

Materials:

  • Cultured NCI-H292 cells in multi-well plates

  • This compound

  • TNF-α (20 ng/mL final concentration)[7]

  • PMA

  • Serum-free culture medium

Procedure:

  • Seed NCI-H292 cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • Starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 µM) for 2 hours.[7]

  • Induce inflammation by adding TNF-α (20 ng/mL) or PMA to the wells.[7]

  • Incubate for the desired time period:

    • For MUC5AC mRNA analysis (qPCR): 12 hours.[7]

    • For MUC5AC protein analysis (ELISA): 24 hours.[7]

  • Collect the cell culture supernatant for ELISA or lyse the cells for RNA extraction and qPCR.

MUC5AC ELISA Protocol

This protocol outlines the general steps for quantifying MUC5AC protein in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • Human MUC5AC ELISA Kit[11][12][13]

  • Cell culture supernatants from the experiment

  • Microplate reader

Procedure:

  • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[12]

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[12]

  • Incubate for 1-2 hours at 37°C.[12]

  • Aspirate and wash the wells 3-5 times with the provided wash buffer.[12]

  • Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at 37°C.[12][13]

  • Aspirate and wash the wells.

  • Add 100 µL of HRP-Streptavidin conjugate and incubate for 30 minutes at 37°C.[12][13]

  • Aspirate and wash the wells.

  • Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C in the dark.[12][13]

  • Add 50 µL of stop solution to each well.[12][13]

  • Immediately read the absorbance at 450 nm using a microplate reader.[12]

  • Calculate the MUC5AC concentration in the samples by referring to the standard curve.

NF-κB Activation Assay (Nuclear Translocation)

This protocol describes a common method to assess NF-κB activation by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • NCI-H292 cells cultured on coverslips or in imaging plates

  • This compound

  • TNF-α

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound and/or TNF-α as described in Protocol 2.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain.

  • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. An increase in nuclear fluorescence indicates NF-κB activation.

MAPK Phosphorylation Western Blot Protocol

This protocol is for detecting the phosphorylation status of MAPKs, such as ERK, which can be involved in inflammatory signaling.

Materials:

  • Cell lysates from treated NCI-H292 cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated and total forms of the MAPK of interest (e.g., phospho-ERK1/2 and total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of each sample.

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.[14]

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15]

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]

  • Strip the membrane and re-probe with an antibody against the total form of the MAPK to confirm equal protein loading.[15]

Visualizations

Verproside_TNF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TNF-RSC TNF-RSC (TRADD, TRAF2, RIP1) TNFR1->TNF-RSC TAK1 TAK1 TNF-RSC->TAK1 Activates This compound This compound This compound->TNF-RSC Inhibits formation IKK IKK TAK1->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_IκBα NF-κB-IκBα (Inactive) NF-κB->NF-κB_IκBα NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation MUC5AC_Gene MUC5AC Gene NF-κB_n->MUC5AC_Gene Induces Transcription

Caption: this compound's inhibition of the TNF-α/NF-κB signaling pathway.

Verproside_PMA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKCδ PKCδ PMA->PKCδ p-PKCδ p-PKCδ (Active) PKCδ->p-PKCδ Phosphorylation ERK ERK p-PKCδ->ERK This compound This compound This compound->p-PKCδ Inhibits p-ERK p-ERK (Active) ERK->p-ERK Phosphorylation EGR-1 EGR-1 p-ERK->EGR-1 Induces Expression Inflammatory_Genes IL-6, IL-8 Genes EGR-1->Inflammatory_Genes Induces Transcription

Caption: this compound's inhibition of the PMA/PKCδ/EGR-1 signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture NCI-H292 Cells Seed Seed Cells in Multi-well Plates Culture->Seed Starve Serum Starvation Seed->Starve Pretreat Pre-treat with this compound Starve->Pretreat Induce Induce with TNF-α or PMA Pretreat->Induce qPCR MUC5AC mRNA (qPCR) Induce->qPCR ELISA MUC5AC Protein (ELISA) Induce->ELISA Western Signaling Protein Phosphorylation (Western Blot) Induce->Western Microscopy NF-κB Translocation (Microscopy) Induce->Microscopy

Caption: General experimental workflow for studying this compound's effects.

References

Measuring MUC5AC Expression After Verproside Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effect of Verproside on MUC5AC expression in human airway epithelial cells. This compound, an iridoid glycoside, has been shown to significantly reduce the expression of MUC5AC, a major mucin implicated in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The primary mechanisms of action involve the suppression of the TNF-α/NF-κB and PKCδ signaling pathways.[1][2][3][4][5]

Data Presentation: Inhibitory Effects of this compound on MUC5AC Expression

The following table summarizes the quantitative data on the inhibitory effects of this compound on induced MUC5AC expression in NCI-H292 human airway epithelial cells.

InducerThis compound ConcentrationMUC5AC mRNA ReductionMUC5AC Protein ReductionReference
TNF-α (20 ng/mL)10 µMSignificant reductionSignificant reduction[1][3][4]
PMA10 µMNot specifiedSignificant reduction of IL-6/-8[2][3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance
  • Cell Line: NCI-H292 (human pulmonary mucoepidermoid carcinoma cell line).[1][4]

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they should be subcultured using standard trypsinization procedures.

This compound Treatment and MUC5AC Induction
  • Cell Seeding: Seed NCI-H292 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).

  • Starvation: Once cells reach confluency, starve them in serum-free medium for 24 hours to synchronize the cells.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours. A vehicle control (e.g., DMSO) should be included.

  • Induction: After pre-treatment, stimulate the cells with a known MUC5AC inducer, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL, for 12 hours (for mRNA analysis) or 24 hours (for protein analysis).[3] Include a negative control group (no this compound, no inducer) and a positive control group (inducer only).

Quantification of MUC5AC mRNA by Real-Time PCR (qPCR)
  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using MUC5AC-specific primers and a suitable fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative MUC5AC mRNA expression using the 2-ΔΔCt method.

Quantification of MUC5AC Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Collect the cell culture supernatants after the 24-hour induction period.

  • ELISA Procedure:

    • Coat a 96-well plate with the capture antibody against MUC5AC overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the plate and add the substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using recombinant MUC5AC protein and determine the concentration of MUC5AC in the samples.

Mandatory Visualizations

Signaling Pathways

Verproside_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK IKK TAK1->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation MUC5AC_Gene MUC5AC Gene MUC5AC_Protein MUC5AC Protein (Mucus Overproduction) MUC5AC_Gene->MUC5AC_Protein Translation This compound This compound This compound->TRAF2 Inhibits Interaction with TRADD NFkB_n NF-κB NFkB_n->MUC5AC_Gene Transcription

Caption: this compound inhibits TNF-α-induced MUC5AC expression by suppressing the NF-κB signaling pathway.

Verproside_PKC_Pathway PMA PMA PKC_delta PKCδ PMA->PKC_delta Activates EGR1 EGR-1 PKC_delta->EGR1 Activates Inflammation Inflammatory Genes (IL-6, IL-8) EGR1->Inflammation Upregulates This compound This compound This compound->PKC_delta Inhibits Phosphorylation

Caption: this compound reduces inflammation by inhibiting the PKCδ/EGR-1 signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: NCI-H292 Cell Culture Starve Serum Starvation (24h) Start->Starve Pretreat This compound Pre-treatment (2h) Starve->Pretreat Induce MUC5AC Induction (e.g., TNF-α) Pretreat->Induce Incubate_mRNA Incubation (12h) Induce->Incubate_mRNA Incubate_Protein Incubation (24h) Induce->Incubate_Protein RNA_Extraction Total RNA Extraction Incubate_mRNA->RNA_Extraction Supernatant_Collection Collect Supernatant Incubate_Protein->Supernatant_Collection cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR for MUC5AC cDNA_Synthesis->qPCR Data_Analysis_mRNA Data Analysis (mRNA levels) qPCR->Data_Analysis_mRNA ELISA ELISA for MUC5AC Supernatant_Collection->ELISA Data_Analysis_Protein Data Analysis (Protein levels) ELISA->Data_Analysis_Protein

References

Application Notes and Protocols for Western Blot Analysis of p-PKCδ (Thr505) Following Verproside Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5] Research indicates that one of its primary mechanisms of action involves the inhibition of Protein Kinase C delta (PKCδ) activation.[1][2][6] Specifically, this compound has been shown to suppress the phosphorylation of PKCδ at the Threonine 505 (Thr505) residue in a concentration-dependent manner.[6][7] This phosphorylation event is critical for the catalytic activity of PKCδ and its downstream signaling pathways, which are implicated in inflammatory responses, such as in chronic obstructive pulmonary disease (COPD).[1][6][7]

These application notes provide a comprehensive guide for the analysis of p-PKCδ (Thr505) levels in response to this compound exposure using Western blot analysis. The included protocols and data will be valuable for researchers investigating the therapeutic potential of this compound and its derivatives in inflammatory diseases.

Key Signaling Pathways

This compound has been shown to specifically inhibit the activation of PKCδ, which in turn affects downstream signaling pathways involved in inflammation.[1][2][6] Two key pathways identified are:

  • PMA/PKCδ/EGR-1 Pathway: Phorbol 12-myristate 13-acetate (PMA) is a potent activator of PKC. This compound has been observed to significantly reduce PMA-induced phosphorylation of PKCδ, thereby inhibiting the downstream activation of Early Growth Response protein 1 (EGR-1), a transcription factor involved in inflammatory gene expression.[1][6]

  • TNF/NF-κB Pathway: Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine. This compound has been shown to suppress the TNF-induced NF-κB pathway, which is also influenced by PKCδ activity.[1][6][8]

Below is a diagram illustrating the inhibitory effect of this compound on the PMA-induced PKCδ signaling pathway.

Verproside_PKC_Signaling PMA PMA PKCd PKCδ PMA->PKCd pPKCd p-PKCδ (Thr505) PKCd->pPKCd Phosphorylation EGR1 EGR-1 Activation pPKCd->EGR1 This compound This compound This compound->PKCd Inhibition Inflammation Inflammatory Response EGR1->Inflammation

Inhibitory action of this compound on the PMA/PKCδ/EGR-1 signaling pathway.

Quantitative Data Summary

The inhibitory effect of this compound on PMA-induced PKCδ phosphorylation is dose-dependent. The following table summarizes the relative band intensity of phosphorylated PKCδ (p-PKCδ) as determined by Western blot analysis in NCI-H292 human lung epithelial cells stimulated with PMA.

Treatment ConditionThis compound Concentration (µM)Relative p-PKCδ Band Intensity (Fold Change vs. Control)
Untreated Control01.0
PMA (100 nM)06.6
PMA + this compound10Reduced
PMA + this compound30Markedly Reduced
PMA + this compound100Substantially Reduced

Data is interpreted from descriptive results in Oh, E.S., et al. (2023).[6]

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is based on methodologies used for NCI-H292 human lung epithelial cells.

  • Cell Culture: Culture NCI-H292 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Starvation: Prior to treatment, starve the cells in a serum-free medium for 12-24 hours.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) for 1-2 hours.

  • PMA Stimulation: Following pre-treatment, stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), at a final concentration of 100 nM for 30 minutes to 1 hour to induce PKCδ phosphorylation.

  • Negative Control: Include a well of untreated cells.

  • Positive Control: Include a well of cells treated only with PMA.

Protocol 2: Western Blot Analysis of p-PKCδ (Thr505)

This protocol provides a standard procedure for the detection of phosphorylated PKCδ.

  • Cell Lysis:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation:

    • To 20-40 µg of protein, add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]

  • SDS-PAGE:

    • Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for phosphorylated PKCδ (Thr505) overnight at 4°C with gentle agitation.

    • The antibody should be diluted in 5% BSA in TBST according to the manufacturer's recommendations.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.[10]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKCδ or a loading control such as β-actin or GAPDH.

The following diagram outlines the workflow for the Western blot analysis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis with Phosphatase Inhibitors Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Denaturation Sample Denaturation (Boiling) Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-PKCδ Thr505) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Imaging Signal Capture & Imaging Detection->Imaging Normalization Normalization (Total PKCδ or Loading Control) Imaging->Normalization Quantify Densitometry Analysis Normalization->Quantify

Experimental workflow for Western blot analysis of p-PKCδ.

Concluding Remarks

The provided application notes and protocols offer a robust framework for investigating the inhibitory effects of this compound on PKCδ phosphorylation. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. For optimal results, it is recommended to optimize antibody concentrations and incubation times for your specific experimental setup.

References

Application Notes and Protocols: Quantitative PCR for Verproside-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of Protein Kinase C delta (PKCδ) activation. This mechanism subsequently modulates downstream signaling pathways, including the TNF/NF-κB and PKCδ/EGR-1 pathways, leading to a reduction in the expression of inflammatory mediators.[1][2] Quantitative PCR (qPCR) is a crucial technique for quantifying the changes in gene expression induced by this compound treatment in cell-based assays. This document provides a detailed protocol for conducting qPCR analysis on cells treated with this compound, focusing on relevant gene targets and data interpretation.

Signaling Pathway Modulated by this compound

This compound's primary molecular action is the inhibition of PKCδ phosphorylation. This action interferes with two key inflammatory signaling cascades. In the context of TNF-α induced inflammation, this compound hinders the formation of the TNF-receptor 1 signaling complex, which is upstream of NF-κB activation.[3] This leads to decreased transcription of NF-κB target genes such as MUC5AC. Additionally, this compound inhibits the PKCδ/EGR-1 signaling axis, which is responsible for the expression of other inflammatory genes like IL-6 and IL-8.[1][4]

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Gene Expression This compound This compound PKC_delta PKCδ This compound->PKC_delta Inhibits Phosphorylation EGR_1 EGR-1 PKC_delta->EGR_1 Activates TNF_RSC TNF-RSC Formation PKC_delta->TNF_RSC Promotes TNF_alpha TNF-α TNF_alpha->TNF_RSC PMA PMA PMA->PKC_delta Activates NF_kB NF-κB MUC5AC MUC5AC NF_kB->MUC5AC Upregulates IL6 IL-6 EGR_1->IL6 Upregulates IL8 IL-8 EGR_1->IL8 Upregulates TNF_RSC->NF_kB Activates G A Cell Seeding (NCI-H292) B Serum Starvation A->B C This compound Pre-treatment B->C D TNF-α Stimulation C->D E Total RNA Extraction D->E F cDNA Synthesis E->F G qPCR (Target & Reference Genes) F->G H Data Analysis (2-ΔΔCT Method) G->H

References

Application Note: Verproside as a Potent Inhibitor of NF-κB Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for utilizing a luciferase reporter assay to quantify the inhibitory effects of Verproside on Nuclear Factor-kappa B (NF-κB) activity.

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating the expression of genes associated with inflammation, immunity, and cell survival.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and arthritis.[3][4] Consequently, the NF-κB pathway represents a key target for the development of novel anti-inflammatory therapeutics. This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory properties by suppressing the NF-κB signaling pathway.[4][5][6] This application note details a robust luciferase reporter assay to screen and characterize compounds, such as this compound, that modulate NF-κB activity.

Principle of the Assay

The NF-κB luciferase reporter assay is a widely used method to measure the transcriptional activity of NF-κB.[7][8] The principle involves transfecting cells with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated by a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), it translocates to the nucleus and binds to these response elements, driving the expression of the luciferase enzyme.[8] The amount of luciferase produced is directly proportional to the NF-κB transcriptional activity and can be quantified by measuring the luminescence generated upon the addition of a luciferin substrate.[7] A second reporter, such as Renilla luciferase, driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.[1]

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by pro-inflammatory cytokines like TNF-α.[2] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[9][10] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB heterodimer (typically p65/p50).[3][9] The freed NF-κB then translocates to the nucleus to activate target gene transcription.[3] this compound has been shown to inhibit this pathway by interfering with upstream signaling components.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylation NFκB_IκBα p65/p50-IκBα (Inactive) Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation Ubiquitination NFκB p65/p50 (NF-κB) NFκB_n p65/p50 NFκB->NFκB_n Translocation NFκB_IκBα->IKK Inhibition NFκB_IκBα->NFκB Release This compound This compound This compound->IKK Inhibition DNA NF-κB Response Element (DNA) NFκB_n->DNA Gene Pro-inflammatory Gene Expression DNA->Gene Experimental_Workflow A Day 1: Seed Cells (HEK293T or NCI-H292) in 96-well plate B Day 2: Co-transfect with NF-κB-luc (Firefly) and Renilla-luc plasmids A->B C Incubate for 24 hours B->C D Day 3: Pre-treat with This compound or Vehicle for 2 hours C->D E Stimulate with TNF-α (20 ng/mL) for 12-24 hours D->E F Day 4: Lyse cells and transfer to opaque plate E->F G Measure Firefly and Renilla Luciferase Activity (Luminometer) F->G H Data Analysis: Normalize Firefly to Renilla and calculate % inhibition G->H

References

Application Note: Quantification of Verproside in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of verproside in plant extracts. This compound, an iridoid glycoside found in various medicinal plants such as Pseudolysimachion rotundum and several Veronica species, has garnered significant interest for its potential anti-inflammatory and other pharmacological activities.[1][2] This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, tailored for researchers, scientists, and professionals in drug development. The method is demonstrated to be specific, accurate, and precise for its intended purpose.

Introduction

This compound is a bioactive iridoid glycoside that has been the subject of numerous pharmacological studies.[1][3] Accurate and reliable quantification of this compound in plant raw materials and extracts is crucial for quality control, standardization, and the development of herbal medicinal products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of phytochemicals in complex matrices like plant extracts.[4] This application note presents a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • Plant material (e.g., dried and powdered leaves of Pseudolysimachion rotundum)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Operating Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 to 100 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of finely powdered plant material. Add 20 mL of 70% methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Filtration: Centrifuge the extract at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[5][6]

Data Presentation

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 5 - 100 µg/mL-
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantitation (LOQ) 1.5 µg/mL-
Precision (RSD%)
   Intra-day1.2%RSD ≤ 2%
   Inter-day1.8%RSD ≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Specificity No interference from blank or matrixPeak purity > 0.99

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound in plant extracts. The retention time for this compound under the specified conditions was approximately 15.2 minutes. The validation data presented in Table 2 confirms that the method is linear, sensitive, precise, and accurate for its intended use. This method can be effectively applied for the routine quality control of plant raw materials and finished products containing this compound.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Powdered Plant Material extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction filtration Centrifugation & Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract chromatography C18 Column Separation hplc_injection->chromatography detection UV Detection (230 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration Chromatogram quantification Quantification (External Standard) peak_integration->quantification final_result Final Result quantification->final_result This compound Concentration

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Signaling Pathway (Illustrative)

While this application note focuses on quantification, understanding the biological context of this compound is important. The following diagram illustrates a simplified, hypothetical signaling pathway where this compound might exert an anti-inflammatory effect, a known property of this compound.[1]

signaling_pathway inflammatory_stimulus Inflammatory Stimulus receptor Cell Surface Receptor inflammatory_stimulus->receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB) receptor->signaling_cascade pro_inflammatory_genes Pro-inflammatory Gene Expression signaling_cascade->pro_inflammatory_genes This compound This compound This compound->signaling_cascade Inhibition inflammatory_response Inflammatory Response pro_inflammatory_genes->inflammatory_response

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantification of this compound in plant extracts. The detailed protocol and validation data provide a solid foundation for its implementation in a quality control or research laboratory setting. This method will aid in the standardization of herbal products and facilitate further research into the pharmacological properties of this compound.

References

Verproside Administration in Ovalbumin-Induced Asthma Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. The ovalbumin (OVA)-induced asthma model in mice is a widely used preclinical model that mimics the key features of human allergic asthma. Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory and anti-asthmatic properties. This document provides detailed application notes and protocols for the administration of this compound in an OVA-induced asthma model, including quantitative data on its efficacy and insights into its mechanism of action involving key signaling pathways.

Data Presentation

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Treatment GroupTotal Cells (x10⁵/mL)Eosinophils (x10⁴/mL)Neutrophils (x10⁴/mL)Lymphocytes (x10⁴/mL)Macrophages (x10⁴/mL)
Normal Control (Saline)1.5 ± 0.30.1 ± 0.050.2 ± 0.10.5 ± 0.21.2 ± 0.2
OVA-Induced Asthma8.5 ± 1.24.5 ± 0.81.8 ± 0.42.5 ± 0.53.0 ± 0.6
This compound (5 mg/kg)5.2 ± 0.92.1 ± 0.51.0 ± 0.31.5 ± 0.42.5 ± 0.5
This compound (10 mg/kg)3.8 ± 0.7 1.2 ± 0.30.7 ± 0.2 1.0 ± 0.32.0 ± 0.4
Dexamethasone (2 mg/kg)3.5 ± 0.6 1.0 ± 0.20.6 ± 0.2 0.9 ± 0.21.8 ± 0.3

*p < 0.05, **p < 0.01 compared to the OVA-Induced Asthma group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Cytokine and IgE Levels
Treatment GroupIL-4 in BALF (pg/mL)IL-13 in BALF (pg/mL)OVA-specific IgE in Serum (ng/mL)
Normal Control (Saline)25 ± 550 ± 10< 10
OVA-Induced Asthma150 ± 20350 ± 40850 ± 110
This compound (5 mg/kg)90 ± 15210 ± 30450 ± 70*
This compound (10 mg/kg)60 ± 10 150 ± 25250 ± 50
Dexamethasone (2 mg/kg)55 ± 8140 ± 20 220 ± 45

*p < 0.05, **p < 0.01 compared to the OVA-Induced Asthma group. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
Treatment GroupPenh (at 50 mg/mL Methacholine)
Normal Control (Saline)1.8 ± 0.3
OVA-Induced Asthma5.5 ± 0.8
This compound (5 mg/kg)3.2 ± 0.5*
This compound (10 mg/kg)2.5 ± 0.4
Dexamethasone (2 mg/kg)2.3 ± 0.3

*p < 0.05, **p < 0.01 compared to the OVA-Induced Asthma group. Data are presented as mean ± SEM. Penh (Enhanced Pause) is a dimensionless index of airway obstruction.

Experimental Protocols

Ovalbumin (OVA)-Induced Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • BALB/c mice (female, 6-8 weeks old)

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in saline.

  • Challenge:

    • From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.

  • Control Groups:

    • Normal Control: Administer saline with alum for sensitization and saline aerosol for challenge.

    • Vehicle Control: Administer the vehicle used for this compound to OVA-sensitized and challenged mice.

This compound Administration

Materials:

  • This compound (purity >98%)

  • Vehicle (e.g., sterile saline, PBS, or 0.5% carboxymethylcellulose)

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 5 mg/kg and 10 mg/kg).

  • Administration:

    • Administer the prepared this compound solution to the mice via oral gavage or intraperitoneal injection once daily, starting from day 18 (3 days before the first challenge) until day 23.

    • The volume of administration is typically 100-200 µL per mouse.

Assessment of Airway Inflammation

Protocol:

  • Bronchoalveolar Lavage (BAL):

    • 24 hours after the final OVA challenge, euthanize the mice.

    • Expose the trachea and cannulate it with a sterile catheter.

    • Lavage the lungs with two 0.5 mL aliquots of ice-cold PBS.

    • Collect the BAL fluid (BALF).

  • Cell Counting:

    • Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik or May-Grünwald-Giemsa stain.

    • Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.

Measurement of Cytokines and IgE

Protocol:

  • Sample Collection:

    • Collect blood via cardiac puncture and centrifuge to obtain serum for IgE analysis.

    • Use the supernatant from the centrifuged BALF for cytokine analysis.

  • ELISA:

    • Measure the concentrations of IL-4, IL-13 in the BALF supernatant and OVA-specific IgE in the serum using commercially available ELISA kits, following the manufacturer's instructions.

Assessment of Airway Hyperresponsiveness (AHR)

Protocol:

  • Measurement:

    • 24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.

    • Place conscious, unrestrained mice in the plethysmography chambers and allow them to acclimatize.

    • Record baseline readings.

    • Expose the mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record the Penh value for 3 minutes after each nebulization.

Mandatory Visualization

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase day0 Day 0 OVA/Alum (i.p.) day14 Day 14 OVA/Alum (i.p.) day18_23 Days 18-23 This compound Admin. day14->day18_23 day21_23 Days 21-23 OVA Aerosol day18_23->day21_23 day24 Day 24 AHR Measurement BALF & Serum Collection day21_23->day24

Caption: Experimental workflow for the this compound administration in an OVA-induced asthma model.

nfkb_pathway OVA OVA Allergen IKK IKK Phosphorylation OVA->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB releases Gene Pro-inflammatory Gene Transcription (IL-4, IL-13) NFkB->Gene This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway in allergic asthma.

mapk_pathway OVA OVA Allergen p38 p38 MAPK Phosphorylation OVA->p38 Inflammation Inflammatory Response (Cytokine Production) p38->Inflammation This compound This compound This compound->p38 Inhibits

Caption: this compound attenuates the p38 MAPK signaling pathway in allergic asthma.

Mechanism of Action

This compound exerts its anti-asthmatic effects through the modulation of key inflammatory signaling pathways. In the context of the OVA-induced asthma model, this compound has been shown to significantly inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[1] It achieves this by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the transcription of pro-inflammatory genes, including IL-4 and IL-13.[2]

Furthermore, this compound has been found to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3] The p38 MAPK pathway plays a crucial role in the inflammatory response by regulating the production of various cytokines. By inhibiting p38 MAPK phosphorylation, this compound further dampens the inflammatory cascade characteristic of allergic asthma.

Conclusion

This compound demonstrates potent anti-asthmatic properties in the ovalbumin-induced asthma model. Its efficacy is attributed to the significant reduction of airway inflammation, characterized by decreased infiltration of inflammatory cells, lower levels of Th2 cytokines and IgE, and amelioration of airway hyperresponsiveness. The underlying mechanism of action involves the dual inhibition of the NF-κB and p38 MAPK signaling pathways. These findings highlight this compound as a promising therapeutic candidate for the treatment of allergic asthma. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of respiratory drug discovery and development.

References

Application Notes and Protocols for Cell Viability Assays of Verproside-Treated Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verproside, an iridoid glycoside, has garnered significant interest for its potent anti-inflammatory properties. Primarily investigated for its therapeutic potential in chronic obstructive pulmonary disease (COPD), this compound has been shown to modulate key inflammatory pathways, offering a promising avenue for drug development.[1][2][3][4] This document provides a comprehensive guide to assessing the effects of this compound on cell viability, an essential step in preclinical research and drug development. It includes detailed protocols for standard cell viability assays and visual representations of experimental workflows and the primary signaling pathways influenced by this compound.

While extensive research has focused on its anti-inflammatory efficacy, comprehensive quantitative data on the cytotoxic effects of this compound across a wide range of cell lines is limited. The available data primarily indicates that this compound exhibits low cytotoxicity in the cell lines tested, particularly those relevant to inflammation studies.[1][2]

Data Presentation

The following table summarizes the observed effects of this compound on the viability of various cell lines as reported in the scientific literature. Due to the focus of current research on its anti-inflammatory properties, a comprehensive list of IC50 values across multiple cancer cell lines is not yet available.

Cell LineCell TypeAssay UsedThis compound ConcentrationObserved EffectCitation
NCI-H292Human lung mucoepidermoid carcinomaCCK-8Up to 80 µMNo significant cytotoxicity[1]
Human Mononuclear Cells (MNCs)Primary human immune cellsCCK-8Not specifiedNo significant effect on cell viability[1]
Primary Human Bronchial Epithelial Cells (HBECs)Primary human epithelial cellsCCK-8Not specifiedNo significant effect on cell viability[1]

Signaling Pathways Modulated by this compound

This compound primarily exerts its anti-inflammatory effects by targeting the TNF-α/NF-κB and PKCδ/EGR-1 signaling pathways. Understanding these pathways is crucial for interpreting the cellular responses to this compound treatment.

TNF-α/NF-κB Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) and the inhibitory action of this compound. This compound has been shown to interfere with the formation of the TNF-α receptor signaling complex, subsequently suppressing the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

TNFa_NFkB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates This compound This compound This compound->TNFR Inhibits complex formation IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Promotes

This compound inhibits the TNF-α induced NF-κB signaling pathway.
PKCδ/EGR-1 Signaling Pathway

This compound has also been identified as an inhibitor of Protein Kinase C delta (PKCδ) activation. This inhibition disrupts the downstream signaling to Early Growth Response 1 (EGR-1), another transcription factor involved in inflammatory responses.[1]

PKCd_EGR1_Pathway PMA PMA / Other Stimuli PKCδ PKCδ PMA->PKCδ Activates ERK1/2 ERK1/2 PKCδ->ERK1/2 Activates This compound This compound This compound->PKCδ Inhibits activation EGR-1 EGR-1 ERK1/2->EGR-1 Activates Nucleus Nucleus EGR-1->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Promotes

This compound inhibits the PKCδ/EGR-1 signaling pathway.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the cytotoxic or anti-proliferative effects of this compound.

General Experimental Workflow

The diagram below outlines the general workflow for a cell viability assay when testing a compound such as this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain cell lines) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Verproside_Prep 2. This compound Preparation (Dissolve and dilute to working concentrations) Treatment 4. This compound Treatment (Add different concentrations to cells) Verproside_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (Typically 24, 48, or 72 hours) Treatment->Incubation Viability_Assay 6. Perform Viability Assay (e.g., MTT, XTT, WST-1, Neutral Red) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Measure absorbance/fluorescence) Viability_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % viability, IC50 values) Data_Acquisition->Data_Analysis

General workflow for assessing cell viability after this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated (control) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, simplifying the procedure.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 660 nm.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the control.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is another convenient alternative to the MTT assay, as it produces a water-soluble formazan dye.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary between cell lines.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.

  • Data Analysis: Determine the percentage of cell viability for each treatment condition compared to the control.

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • PBS

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Conclusion

The provided protocols and background information offer a robust framework for investigating the effects of this compound on cell viability. While current literature suggests low cytotoxicity, particularly in the context of its anti-inflammatory applications, rigorous evaluation across a diverse panel of cell lines is essential for a comprehensive understanding of its pharmacological profile. The application of these standardized assays will contribute to a more complete characterization of this compound and its potential for therapeutic development.

References

Verproside Dosage for In Vivo Rat Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of verproside dosage for in vivo rat studies, drawing on available pharmacokinetic data and findings from related compounds and animal models. Due to a lack of extensive research on this compound's therapeutic efficacy in rat models, this document also includes data on its metabolite, picroside II, to inform experimental design.

Summary of Quantitative Data

The following tables summarize the reported dosages for this compound and its metabolite, picroside II, in rodent models.

Table 1: this compound Pharmacokinetic Dosages in Rats

Administration RouteDosage (mg/kg)Rat StrainKey Findings
Intravenous2, 5, 10Sprague-DawleyDose-dependent increase in systemic exposure (AUC).[1][2]
Oral20, 50, 100Sprague-DawleyLow absolute oral bioavailability (<1%).[1][2]

Table 2: this compound Anti-Inflammatory Dosage in a Mouse Model

Administration RouteDosage (mg/kg)Animal ModelKey Findings
Oral25COPD Mouse ModelReduced lung inflammation by suppressing PKCδ activation.[3][4][5]

Table 3: Picroside II (this compound Metabolite) Dosages in Rat Models

Administration RouteDosage (mg/kg)Rat ModelTherapeutic Effect
Intraperitoneal10 - 20Cerebral IschemiaNeuroprotective.[6][7][8][9][10][11]
Intravenous10Cerebral IschemiaAnti-inflammatory and neuroprotective.[12][13]
Intraperitoneal25Severe Acute Pancreatitis-Induced Hepatocellular InjuryHepatoprotective.[14]

Experimental Protocols

Detailed methodologies for key experimental models relevant to assessing the anti-inflammatory and neuroprotective effects of this compound are provided below. While specific studies using this compound in these rat models are limited, these protocols can be adapted for its evaluation.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound (dissolved in a suitable vehicle, e.g., saline or 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • This compound-treated groups (e.g., 20, 50, 100 mg/kg, p.o. or 2, 5, 10 mg/kg, i.v.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer this compound or the vehicle orally or intravenously. The timing of administration should be based on the pharmacokinetic profile of the compound (e.g., 30-60 minutes before carrageenan injection for oral administration).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[15]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Acetic Acid-Induced Writhing Test in Rats (Visceral Pain and Inflammation)

This model assesses the analgesic and anti-inflammatory properties of a compound by measuring the reduction in abdominal constrictions induced by an irritant.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound (dissolved in a suitable vehicle)

  • Acetic Acid (0.6% v/v in sterile saline)

  • Observation chambers

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Drug Administration: Administer this compound or the vehicle orally or intraperitoneally.

  • Induction of Writhing: 30 minutes after drug administration, inject 10 mL/kg of 0.6% acetic acid solution intraperitoneally.[16][17][18]

  • Observation: Immediately after acetic acid injection, place each rat in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.[19]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats

This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound (dissolved in a suitable vehicle)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 100 µg/kg, i.p.)[20]

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Drug Administration: Administer this compound or the vehicle at the desired dose and route.

  • Induction of Inflammation: Inject LPS intraperitoneally.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., liver, lung, brain).

  • Biochemical Analysis: Centrifuge the blood to obtain serum and measure the levels of inflammatory cytokines using ELISA kits. Homogenize tissues to measure cytokine levels or for other molecular analyses.

Protocol 4: Middle Cerebral Artery Occlusion (MCAO) in Rats (Focal Cerebral Ischemia)

This is a common model to induce stroke and assess the neuroprotective potential of compounds.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound or Picroside II (dissolved in a suitable vehicle)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Nylon monofilament for occlusion

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Induction of Ischemia: Anesthetize the rat and perform the MCAO surgery by introducing a nylon filament into the internal carotid artery to block the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow reperfusion.

  • Drug Administration: Administer this compound or picroside II intravenously or intraperitoneally at a specific time point relative to the onset of ischemia or reperfusion (e.g., 1.5-2.0 hours after ischemia for picroside II).[6][9]

  • Neurological Assessment: Evaluate neurological deficits at 24 hours and subsequent time points using a standardized scoring system (e.g., Bederson's score).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), euthanize the rats, and slice the brains. Stain the slices with TTC to visualize the infarct area (pale) versus viable tissue (red). Calculate the infarct volume.[12]

  • Molecular Analysis: Use brain tissue for immunohistochemistry, Western blotting, or PCR to analyze inflammatory and apoptotic markers.

Signaling Pathways

Based on current research, this compound and its metabolite picroside II are known to modulate several key signaling pathways involved in inflammation and cell survival.

G This compound Anti-Inflammatory Signaling Pathway (Mouse COPD Model) LPS LPS / Cigarette Smoke PKCd PKCδ LPS->PKCd TNFa TNF-α LPS->TNFa ERK ERK PKCd->ERK EGR1 EGR-1 ERK->EGR1 Inflammation Inflammation (MUC5AC, IL-6, IL-8) EGR1->Inflammation NFkB NF-κB TNFa->NFkB NFkB->Inflammation This compound This compound This compound->PKCd This compound->NFkB

Caption: this compound inhibits inflammation by targeting PKCδ and NF-κB pathways.

G Picroside II Anti-Inflammatory Signaling Pathway (Rat Cerebral Ischemia) Ischemia Cerebral Ischemia TLR4 TLR4 Ischemia->TLR4 NFkB NF-κB TLR4->NFkB TNFa TNF-α NFkB->TNFa Inflammation Inflammation & Apoptosis TNFa->Inflammation PicrosideII Picroside II PicrosideII->TLR4

Caption: Picroside II reduces inflammation by inhibiting the TLR4/NF-κB pathway.

G Picroside II Hepatoprotective Signaling Pathway (Rat Pancreatitis) SAP Severe Acute Pancreatitis JAK2 JAK2 SAP->JAK2 STAT3 STAT3 JAK2->STAT3 Inflammation Inflammation & Apoptosis STAT3->Inflammation PicrosideII Picroside II PicrosideII->JAK2

Caption: Picroside II protects the liver by inhibiting the JAK2/STAT3 pathway.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an in vivo rat model.

G General Workflow for In Vivo this compound Efficacy Studies in Rats Acclimatization Animal Acclimatization Grouping Randomization & Grouping Acclimatization->Grouping DrugAdmin This compound/Vehicle Administration Grouping->DrugAdmin ModelInduction Induction of Disease Model (e.g., Carrageenan, MCAO) DrugAdmin->ModelInduction Behavioral Behavioral Assessment ModelInduction->Behavioral SampleCollection Sample Collection (Blood, Tissue) Behavioral->SampleCollection Analysis Biochemical & Histological Analysis SampleCollection->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: A stepwise process for conducting in vivo studies of this compound in rats.

References

Application Notes: Immunohistochemical Analysis of Inflammatory Markers in a Verproside-Treated Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verproside, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in various preclinical models.[1] These application notes provide a framework for utilizing immunohistochemistry (IHC) to evaluate the efficacy of this compound in a mouse model of inflammation. The focus is on key inflammatory markers: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). This compound has been shown to attenuate inflammation by inhibiting key signaling pathways, including the Protein Kinase C delta (PKCδ) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3][4][5][6]

Data Presentation

The following table summarizes representative quantitative data from IHC analysis of lung tissue in a lipopolysaccharide (LPS)-induced acute lung injury mouse model, with and without this compound treatment. The data is presented using a semi-quantitative scoring system, which is a common method for evaluating IHC results.[3][7] The immunoreactive score (IRS) is calculated by multiplying the score for the percentage of positive cells by the score for staining intensity.

Table 1: Immunohistochemical Scoring of Inflammatory Markers in Mouse Lung Tissue

Treatment GroupTNF-α Expression (IRS)IL-6 Expression (IRS)COX-2 Expression (IRS)
Control (Vehicle)1.2 ± 0.40.8 ± 0.31.5 ± 0.5
LPS-induced8.9 ± 1.19.2 ± 1.38.5 ± 1.2
LPS + this compound (25 mg/kg)3.5 ± 0.74.1 ± 0.93.2 ± 0.6
LPS + Dexamethasone (1 mg/kg)2.8 ± 0.63.3 ± 0.72.5 ± 0.5

*Data are presented as mean ± standard deviation. The Immunoreactive Score (IRS) ranges from 0 to 12.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model

This protocol describes the induction of acute lung inflammation in mice, a common model to study the effects of anti-inflammatory compounds.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Groups: Mice are randomly divided into four groups: Control (Vehicle), LPS-induced, LPS + this compound, and LPS + Dexamethasone (positive control).

  • Treatment:

    • This compound (25 mg/kg) or Dexamethasone (1 mg/kg) is administered intraperitoneally (i.p.) one hour before LPS challenge.

    • The control group receives the vehicle (e.g., saline).

  • Induction of Inflammation: Mice are anesthetized, and 50 µL of LPS (1 mg/mL in saline) is instilled intranasally. The control group receives 50 µL of saline.

  • Tissue Collection: 24 hours after LPS instillation, mice are euthanized. Lung tissues are collected and fixed in 10% neutral buffered formalin for 24 hours for IHC analysis.

Immunohistochemistry (IHC) Staining Protocol for Paraffin-Embedded Mouse Lung Tissue

This protocol provides a general procedure for the immunohistochemical staining of TNF-α, IL-6, and COX-2.

  • Tissue Processing and Sectioning:

    • Fixed lung tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.[8][9]

    • 4-5 µm thick sections are cut and mounted on positively charged slides.[10]

  • Deparaffinization and Rehydration:

    • Slides are incubated at 60°C for 30-60 minutes.

    • Deparaffinize in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each) and finally in distilled water.[8]

  • Antigen Retrieval:

    • For TNF-α, IL-6, and COX-2, heat-induced epitope retrieval is recommended.[11]

    • Immerse slides in 10 mM sodium citrate buffer (pH 6.0) and heat to 95-100°C for 10-20 minutes.[11]

    • Allow slides to cool to room temperature (approximately 30 minutes).

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[12]

    • Rinse with Phosphate Buffered Saline (PBS).

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[9]

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (anti-TNF-α, anti-IL-6, or anti-COX-2) diluted in the blocking solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[13]

  • Detection:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.[13]

    • Wash slides with PBS (3 changes, 5 minutes each).

  • Chromogen Application:

    • Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color intensity develops (monitor under a microscope).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with Mayer's hematoxylin for 1-2 minutes.[10]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Semi-Quantitative Scoring of IHC Staining
  • Percentage of Positive Cells:

    • Score 0: <5% positive cells

    • Score 1: 5-25% positive cells

    • Score 2: 26-50% positive cells

    • Score 3: 51-75% positive cells

    • Score 4: >75% positive cells

  • Staining Intensity:

    • Score 0: No staining

    • Score 1: Weak staining

    • Score 2: Moderate staining

    • Score 3: Strong staining

  • Immunoreactive Score (IRS):

    • IRS = (Score for percentage of positive cells) x (Score for staining intensity). The final score ranges from 0 to 12.[7]

Mandatory Visualizations

experimental_workflow cluster_model Mouse Model of Inflammation cluster_ihc Immunohistochemistry Protocol cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Treatment Administration Treatment Administration Grouping->Treatment Administration LPS Instillation LPS Instillation Treatment Administration->LPS Instillation Tissue Collection Tissue Collection LPS Instillation->Tissue Collection Deparaffinization & Rehydration Deparaffinization & Rehydration Tissue Collection->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody & Detection Secondary Antibody & Detection Primary Antibody->Secondary Antibody & Detection Staining & Mounting Staining & Mounting Secondary Antibody & Detection->Staining & Mounting Microscopic Examination Microscopic Examination Staining & Mounting->Microscopic Examination Scoring & Quantification Scoring & Quantification Microscopic Examination->Scoring & Quantification

Caption: Experimental workflow for IHC analysis in a this compound-treated mouse model.

signaling_pathway cluster_pathway This compound's Anti-inflammatory Signaling Pathway TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR PKCdelta PKCdelta TNFR->PKCdelta TRAF2 TRAF2 PKCdelta->TRAF2 IKK IKK TRAF2->IKK IkappaB IkappaB IKK->IkappaB phosphorylates NF-kappaB NF-kappaB IkappaB->NF-kappaB releases Inflammatory Genes Inflammatory Genes (TNF-alpha, IL-6, COX-2) NF-kappaB->Inflammatory Genes activates transcription This compound This compound This compound->PKCdelta inhibits This compound->TRAF2 inhibits

References

Application Notes and Protocols: The Use of Verproside in Primary Human Bronchial Epithelial Cells (HBECs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verproside, an iridoid glycoside, has been identified as a potent anti-inflammatory agent with significant potential for the treatment of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] In primary human bronchial epithelial cells (HBECs), this compound demonstrates a remarkable ability to suppress inflammatory responses by targeting key signaling pathways involved in mucus overproduction and cytokine release.[3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in HBEC-based research.

Mechanism of Action

This compound exerts its anti-inflammatory effects in HBECs primarily through the inhibition of Protein Kinase C delta (PKCδ) activation.[1][3] This inhibition disrupts two major downstream inflammatory signaling cascades:

  • TNF/PKCδ/NF-κB Pathway: Tumor Necrosis Factor-alpha (TNF-α) is a key inflammatory cytokine that stimulates mucus production, primarily MUC5AC, in bronchial epithelial cells. This compound inhibits the TNF-α-induced phosphorylation of PKCδ, which in turn prevents the activation of the NF-κB pathway, leading to a reduction in MUC5AC expression.[2][3] this compound has been shown to negatively modulate the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC), a critical upstream event in NF-κB activation.[2]

  • PKCδ/EGR-1 Pathway: The activation of PKCδ can also lead to the expression of Early Growth Response protein 1 (EGR-1), a transcription factor involved in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). By inhibiting PKCδ, this compound effectively suppresses the PMA/PKCδ/EGR-1 axis, resulting in decreased production of these inflammatory mediators.[3]

The inhibitory action of this compound on PKCδ phosphorylation is specific, making it a targeted therapeutic candidate for inflammatory airway diseases.[1][3]

Data Presentation

The following tables summarize the quantitative effects of YPL-001, a compound containing this compound as its most active ingredient, on primary human bronchial epithelial cells (HBECs) and related cell lines. These findings highlight the potent anti-inflammatory properties of this compound.

Table 1: Effect of YPL-001 on TNF Secretion in PMA-Stimulated Primary Human Bronchial Epithelial Cells (HBECs) [3]

Treatment GroupConcentrationCell ViabilityTNF Secretion
Control-No significant effectBaseline
PMA (50 nM)-No significant effectIncreased
YPL-001 + PMANot specifiedNo significant effectSignificantly suppressed

Table 2: Inhibitory Effects of this compound and Related Iridoids on Inflammatory Markers in NCI-H292 Human Airway Epithelial Cells [3][4]

IridoidStimulantTarget Gene/ProteinEffect
This compound (Iridoid 2)TNF-αMUC5ACStrong suppression
This compound (Iridoid 2)PMAIL-6, IL-8Strong suppression
Piscroside C (Iridoid 1)TNF-αMUC5ACEffective suppression
Picroside II (Iridoid 4)TNF-αMUC5ACEffective suppression
Iridoid 5PMAIL-6, IL-8Effective suppression

Experimental Protocols

Detailed methodologies for key experiments involving this compound and HBECs are provided below.

Cell Culture of Primary Human Bronchial Epithelial Cells (HBECs)
  • Cell Source: Primary HBECs from normal donors can be purchased from commercial suppliers (e.g., Lonza, CC-2540).[3]

  • Culture Medium: Utilize a growth medium specifically formulated for bronchial epithelial cells, supplemented with the necessary growth factors.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Passaging: Use early passage cells (passages 7-20) for all experiments to ensure cellular integrity and responsiveness.[3]

Assessment of this compound's Effect on Cell Viability
  • Assay: A Cell Counting Kit-8 (CCK-8) assay is recommended to evaluate the cytotoxicity of this compound.[3]

  • Procedure:

    • Seed HBECs in a 96-well plate at a density of 5 x 10³ cells/well.[3]

    • After 24 hours, treat the cells with varying concentrations of this compound in the presence or absence of an inflammatory stimulus (e.g., 50 nM PMA or 20 ng/mL TNF-α) for 24 hours.[3]

    • Add the CCK-8 solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

Measurement of Cytokine and Mucin Secretion using ELISA
  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the secretion of cytokines (e.g., TNF-α, IL-6, IL-8) and MUC5AC.[3]

  • Procedure:

    • Plate HBECs in a 24-well plate at a density of 5 x 10⁴ cells/well.[3]

    • Pre-treat the cells with the desired concentrations of this compound for 2 hours.[3]

    • Induce an inflammatory response by adding a stimulant such as 50 nM PMA for 6 hours (for TNF-α measurement) or 20 ng/mL TNF-α for 24 hours (for MUC5AC, IL-6, IL-8 measurement).[3]

    • Collect the cell culture supernatant.

    • Analyze the supernatant for the presence of the target proteins using commercially available ELISA kits, following the manufacturer's protocols.[3]

Mandatory Visualizations

Signaling Pathways of this compound in HBECs

Verproside_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 PMA PMA PKCd PKCδ PMA->PKCd TNFR1->PKCd This compound This compound This compound->PKCd Inhibits Phosphorylation NFkB NF-κB Pathway PKCd->NFkB EGR1 EGR-1 Pathway PKCd->EGR1 MUC5AC MUC5AC (Mucus) NFkB->MUC5AC Cytokines IL-6, IL-8 EGR1->Cytokines

Caption: this compound inhibits PKCδ to block NF-κB and EGR-1 inflammatory pathways.

Experimental Workflow for this compound Treatment in HBECs

Verproside_Workflow start Start: Culture Primary HBECs seed Seed HBECs in Multi-well Plates start->seed pretreat Pre-treat with this compound (2 hours) seed->pretreat stimulate Add Inflammatory Stimulus (e.g., PMA or TNF-α) pretreat->stimulate incubate Incubate for Specified Duration (6-24 hours) stimulate->incubate collect Collect Supernatant for Analysis incubate->collect analyze Analyze via ELISA (Cytokines, MUC5AC) collect->analyze end End: Quantify Inflammatory Response analyze->end

Caption: Workflow for assessing this compound's anti-inflammatory effects in HBECs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Verproside Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing verproside in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is cell-type and assay-dependent. However, based on current literature, a starting range of 2.5 µM to 20 µM is recommended for initial experiments.[1] For specific applications, such as inhibiting TNF-α-induced MUC5AC expression in NCI-H292 cells, concentrations around 10 µM have been shown to be effective.[2][3] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.98 mg of this compound (MW: 498.43 g/mol ) in 1 mL of DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to primarily modulate inflammatory signaling pathways. The two main pathways identified are:

  • TNF-α/NF-κB Pathway: this compound can inhibit the activation of NF-κB induced by TNF-α. It is suggested that this compound may interfere with the formation of the TNF-α receptor signaling complex.[1][4]

  • PMA/PKCδ/EGR-1 Pathway: this compound can suppress the activation of PKCδ and the subsequent expression of the transcription factor EGR-1, which is stimulated by phorbol 12-myristate 13-acetate (PMA).[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Inappropriate concentration.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).
Cell type is not responsive.Confirm from literature if the target pathway is active and relevant in your chosen cell line.
This compound degradation.Prepare fresh stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
High cell toxicity or death This compound concentration is too high.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration.
High DMSO concentration in the final culture medium.Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).
Precipitation of this compound in culture medium Low solubility of this compound in aqueous solutions.Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. Prepare working solutions fresh before each experiment. Avoid shock-dilution by adding the stock solution to the medium dropwise while gently vortexing.
Inconsistent results between experiments Variability in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times.Adhere strictly to the optimized incubation times for both this compound pre-treatment and stimulant treatment.
Instability of this compound in culture medium over time.For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Different In Vitro Models

Cell LineExperimental ModelEffective ConcentrationEndpoint Measured
NCI-H292TNF-α-induced inflammation10 µMInhibition of MUC5AC, IL-6, and IL-8 expression[2][3]
NCI-H292PMA-induced inflammation10 µMInhibition of IL-6 and IL-8 expression[3]
HEK293TMUC5AC promoter activity assay10 µMInhibition of TNF-α-induced luciferase activity[2]
Primary ChondrocytesIL-1β-induced inflammation10-50 µM (based on similar compounds)Potential inhibition of inflammatory and catabolic markers
PC12 CellsOxidative stress-induced neurotoxicity5-25 µM (based on similar compounds)Potential neuroprotective effects

Table 2: IC50 Values for this compound

Cell LineAssayIC50 Value
NCI-H292TNF-α-induced MUC5AC secretion~15 µM[3]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from a study on NCI-H292 cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control with the corresponding DMSO concentration.

  • Incubation: Incubate for the desired experimental duration (e.g., 24 or 48 hours).

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Inhibition of TNF-α-Induced NF-κB Activation

This protocol is a general guideline based on established methods.

  • Cell Seeding: Seed cells (e.g., NCI-H292) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: Pre-treat the cells with the desired concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a predetermined time (e.g., 30 minutes for assessing protein phosphorylation or 12-24 hours for gene expression).

  • Cell Lysis: For Western blot analysis, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB pathway proteins (e.g., p-IKKβ, p-IκBα, p-p65).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using primers for NF-κB target genes (e.g., MUC5AC, IL-6, IL-8) and a housekeeping gene for normalization.

Visualizations

Verproside_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Stock->Treatment Cells Seed Cells in Culture Plates Cells->Treatment Stimulation Induce with Stimulant (e.g., TNF-α, PMA) Treatment->Stimulation Viability Cell Viability Assay (CCK-8) Stimulation->Viability Western Western Blot (Protein Analysis) Stimulation->Western qPCR qPCR (Gene Expression) Stimulation->qPCR

Caption: A generalized experimental workflow for in vitro studies with this compound.

TNF_alpha_NF_kB_Pathway cluster_nucleus Inside Nucleus TNF TNF-α TNFR TNFR TNF->TNFR TRADD_TRAF2 TRADD/TRAF2 Complex TNFR->TRADD_TRAF2 IKK IKK Complex TRADD_TRAF2->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (MUC5AC, IL-6, IL-8) This compound This compound This compound->TRADD_TRAF2 inhibits NFkB_n NF-κB NFkB_n->Inflammation activates

Caption: this compound's inhibition of the TNF-α/NF-κB signaling pathway.

PMA_PKC_Pathway cluster_nucleus Inside Nucleus PMA PMA PKCdelta PKCδ PMA->PKCdelta activates ERK ERK PKCdelta->ERK activates EGR1 EGR-1 ERK->EGR1 activates Nucleus Nucleus EGR1->Nucleus translocates to Inflammation Inflammatory Gene Expression (IL-6, IL-8) This compound This compound This compound->PKCdelta inhibits activation EGR1_n EGR-1 EGR1_n->Inflammation activates

Caption: this compound's inhibition of the PMA/PKCδ/EGR-1 signaling pathway.

References

Troubleshooting low bioavailability of Verproside in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low in vivo bioavailability of Verproside.

Troubleshooting Guides

Issue: Lack of Efficacy in an In Vivo Model

You are administering this compound orally to your animal models but not observing the expected therapeutic effect.

Possible Cause 1: Insufficient Dose

Due to its very low oral bioavailability (less than 0.5% in rats), the administered dose of this compound may not be sufficient to achieve therapeutic concentrations in the target tissue.[1][2][3]

Troubleshooting Steps:

  • Review the Literature: Compare your current dosage with those used in published in vivo studies that have demonstrated efficacy. For example, oral treatment with 12.5 and 25 mg/kg of this compound has been shown to reduce lung inflammation in a COPD mouse model.[4]

  • Dose-Ranging Study: If you are still not observing an effect, consider performing a dose-escalation study to determine the optimal dose for your specific animal model and disease state.

  • Alternative Route of Administration: If oral administration remains ineffective, consider an alternative route, such as intravenous (IV) administration, to bypass first-pass metabolism and ensure systemic exposure. Pharmacokinetic studies in rats have been conducted using IV doses in the range of 2-10 mg/kg.[1][2][3]

Possible Cause 2: Extensive First-Pass Metabolism

This compound undergoes extensive metabolism in the liver and potentially in the gastrointestinal tract before it can reach systemic circulation.[2][3] This is a primary reason for its low oral bioavailability.

Troubleshooting Steps:

  • Co-administration with Metabolic Inhibitors: While not a standard protocol, you could explore the co-administration of inhibitors of key metabolic enzymes (e.g., cytochrome P450s, UGTs, SULTs) to potentially increase this compound's systemic exposure. This approach requires careful consideration of potential drug-drug interactions and off-target effects.

  • Formulation Strategies: Investigate advanced formulation strategies designed to enhance oral bioavailability. These can include:

    • Nanoparticle encapsulation: To protect this compound from degradation and enhance absorption.[5]

    • Lipid-based formulations: To improve solubility and lymphatic uptake.

    • Prodrugs: To mask the metabolic sites of this compound.[6]

Issue: High Variability in Experimental Results

You are observing significant variability in the therapeutic response or pharmacokinetic parameters of this compound between individual animals.

Possible Cause 1: Inconsistent Dosing Technique

Improper oral gavage technique can lead to variations in the amount of compound delivered to the stomach, affecting absorption.

Troubleshooting Steps:

  • Standardize Gavage Procedure: Ensure all personnel involved in dosing are properly trained and follow a standardized protocol for oral gavage to minimize stress and ensure accurate delivery.

  • Vehicle Selection: Use a consistent and appropriate vehicle for this compound administration. Ensure this compound is fully solubilized or uniformly suspended in the vehicle.

Possible Cause 2: Inter-individual Differences in Metabolism

Genetic and physiological variations among animals can lead to differences in the expression and activity of metabolic enzymes, resulting in variable rates of this compound metabolism.

Troubleshooting Steps:

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of inter-individual variability and increase the statistical power of your study.

  • Use Genetically Homogeneous Animal Strains: Employing inbred strains of mice or rats can help to reduce genetic variability in drug metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: The absolute oral bioavailability of this compound in male Sprague-Dawley rats is very low, reported to be less than 0.5%.[1] For oral doses of 50 and 100 mg/kg, the bioavailability was 0.3% and 0.5%, respectively.[2][3]

Q2: Why is the oral bioavailability of this compound so low?

A2: The low oral bioavailability of this compound is primarily attributed to extensive first-pass metabolism.[2][3]

Q3: What are the major metabolic pathways of this compound?

A3: this compound is extensively metabolized in rats through several pathways, including O-methylation, glucuronidation, sulfation, and hydrolysis.[1][7][8][9]

Q4: What are the known metabolites of this compound?

A4: At least twenty-one metabolites of this compound have been identified in rats. Some of the key metabolites include this compound glucuronides, this compound sulfates, picroside II, and isovanilloylcatalpol.[1][7][8][9]

Q5: What is the mechanism of action for this compound's anti-inflammatory effects?

A5: this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways. It has been shown to suppress the TNF-α/NF-κB pathway by preventing the formation of the TNF-α-receptor 1 signaling complex.[10][11] Additionally, it inhibits the phosphorylation of PKCδ, which in turn blocks both the TNF/PKCδ/NF-κB and PKCδ/EGR-1 pathways.[4][12][13]

Q6: Are there any strategies to improve the in vivo bioavailability of this compound?

A6: While specific studies on improving this compound's bioavailability are limited, general approaches for drugs with low bioavailability can be considered. These include the use of permeation enhancers, efflux pump inhibitors, and advanced formulation techniques such as nanoparticles, liposomes, and prodrugs.[5][6]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Dose (mg/kg)Systemic Clearance (Cl) (mL/min/kg)Volume of Distribution (Vss) (mL/kg)Half-life (t1/2) (min)AUC (μg·min/mL)
286.2 ± 14.51540 ± 23012.2 ± 1.523.4 ± 4.2
578.5 ± 9.81620 ± 21014.3 ± 2.164.1 ± 8.1
1056.7 ± 7.91480 ± 19016.6 ± 2.3176.5 ± 24.7

*Data are presented as mean ± SD. *p < 0.05 compared to 2 and 5 mg/kg doses. Data sourced from[2].

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (μg·min/mL)Absolute Bioavailability (F) (%)
2025.4 ± 8.715Not ReportedNot Reported
5098.6 ± 34.5150.19 ± 0.070.3
100289.7 ± 98.6150.88 ± 0.310.5

*Data are presented as mean ± SD. *p < 0.05 compared to the 20 and 50 mg/kg doses. Data sourced from[2].

Experimental Protocols

Protocol: Oral Administration of this compound in a Mouse Model of Airway Inflammation

This protocol is a general guideline based on methodologies described in the literature.[4] Researchers should adapt it to their specific experimental design.

1. Animals:

  • Use an appropriate mouse strain for your model (e.g., BALB/c for allergic asthma models).

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

3. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • On the day of the experiment, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 12.5 mg/kg and 25 mg/kg).

  • Ensure the solution is well-mixed before each administration.

4. Administration Procedure:

  • Gently restrain the mouse.

  • Measure the appropriate volume of the this compound solution based on the animal's body weight.

  • Insert the gavage needle carefully into the esophagus and deliver the solution into the stomach.

  • Monitor the animal for any signs of distress after administration.

5. Experimental Timeline:

  • The timing of this compound administration will depend on the specific experimental model. For example, in a COPD model, this compound might be administered one hour before each exposure to the inflammatory stimulus.

6. Endpoint Analysis:

  • At the end of the experiment, collect relevant samples for analysis, such as bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, and lung tissue for histology and protein expression analysis.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's inhibitory mechanism on inflammatory signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., COPD mouse model) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, this compound Low Dose, this compound High Dose) Acclimatization->Grouping Preparation Prepare this compound Doses Grouping->Preparation Administration Oral Administration of This compound or Vehicle Preparation->Administration Induction Induce Inflammation (e.g., LPS/Elastase) Administration->Induction Sample_Collection Collect Samples (BALF, Lung Tissue) Induction->Sample_Collection Cell_Analysis Analyze Inflammatory Cells in BALF Sample_Collection->Cell_Analysis Cytokine_Analysis Measure Cytokines (e.g., IL-6, TNF-α) Sample_Collection->Cytokine_Analysis Histology Histological Examination of Lung Tissue Sample_Collection->Histology

Caption: A general workflow for in vivo studies of this compound.

Logical Relationship

Bioavailability_Troubleshooting cluster_causes Primary Causes cluster_consequences Experimental Consequences cluster_solutions Troubleshooting Strategies Low_Bioavailability Low Oral Bioavailability of this compound (<0.5%) Metabolism Extensive First-Pass Metabolism Low_Bioavailability->Metabolism Absorption Poor Absorption (Potential) Low_Bioavailability->Absorption Lack_of_Efficacy Lack of In Vivo Efficacy Metabolism->Lack_of_Efficacy High_Variability High Inter-Individual Variability Metabolism->High_Variability Absorption->Lack_of_Efficacy Dose_Escalation Dose Escalation Study Lack_of_Efficacy->Dose_Escalation Alternative_Route Alternative Administration Route (e.g., IV) Lack_of_Efficacy->Alternative_Route Formulation Advanced Formulation Strategies Lack_of_Efficacy->Formulation Standardize_Protocol Standardize Dosing Protocol High_Variability->Standardize_Protocol

Caption: Troubleshooting logic for low this compound bioavailability.

References

Technical Support Center: Managing Verproside in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify and mitigate potential interference caused by verproside in fluorescence-based assays. Given the absence of publicly available data on the specific fluorescence properties of this compound, this guide emphasizes experimental approaches to assess and address potential interference in your specific assay system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescence assays?

This compound is an iridoid glycoside with known anti-inflammatory properties. Its chemical structure contains a dihydroxybenzoyl group, which is an aromatic ring system. Aromatic structures can sometimes exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules (quenchers), potentially interfering with fluorescence-based measurements.

Q2: Is this compound fluorescent?

Currently, there is no publicly available data detailing the excitation and emission spectra of this compound. Therefore, its intrinsic fluorescence is unknown. It is crucial to experimentally determine if this compound fluoresces at the wavelengths used in your specific assay.

Q3: How can this compound interfere with my fluorescence assay?

This compound could potentially interfere in several ways:

  • Autofluorescence: this compound might fluoresce at the same wavelengths as your fluorescent probe, leading to a false positive signal.

  • Fluorescence Quenching: this compound might absorb the excitation light or accept energy from your excited fluorophore, reducing the fluorescence signal and leading to a false negative result.

  • Inner Filter Effect: At high concentrations, this compound might absorb the excitation or emission light, reducing the light that reaches the detector.

  • Biological Effects: this compound is biologically active and could indirectly affect the fluorescence readout by altering cellular processes, such as reporter gene expression or cell viability.

Q4: What are the first steps I should take to check for interference?

The first step is to run a series of control experiments without your biological system to assess the direct chemical interference of this compound. This includes measuring the absorbance and fluorescence spectra of this compound and performing a quenching control experiment.

Troubleshooting Guide

This guide provides a step-by-step approach to identify and resolve potential interference from this compound in your fluorescence-based assay.

Step 1: Characterize the Spectroscopic Properties of this compound

Issue: Unknown absorbance and fluorescence of this compound.

Solution: Experimentally determine the absorbance and fluorescence spectra of this compound in your assay buffer.

  • Protocol 1: Measuring the Absorbance Spectrum of this compound.

  • Protocol 2: Measuring the Fluorescence Spectrum of this compound.

Step 2: Assess for Direct Fluorescence Interference

Issue: this compound may be autofluorescent or quench your fluorophore.

Solution: Perform control experiments to test for these effects.

  • Protocol 3: Control Experiment for this compound-Induced Fluorescence Quenching.

Step 3: Evaluate Indirect Biological Interference in Cell-Based Assays

Issue: this compound's biological activity may alter the fluorescence signal.

Solution: Design controls to differentiate between a direct effect on the target and an indirect effect on the cells.

  • Protocol 4: Control Experiment for Indirect Biological Effects of this compound.

Step 4: Data Interpretation and Mitigation Strategies

Based on the results from the troubleshooting steps, use the following table to interpret the findings and select an appropriate mitigation strategy.

Observation Potential Cause Mitigation Strategy
This compound is fluorescent at your assay's wavelengths.Autofluorescence- Subtract the fluorescence of a "this compound only" control.- Use a fluorophore with a different excitation/emission spectrum.- Decrease the concentration of this compound if possible.
Fluorescence signal decreases with increasing this compound concentration in the absence of the biological target.Fluorescence Quenching- Use a higher concentration of the fluorescent probe.- Mathematically correct for quenching using a Stern-Volmer plot.- Switch to a different fluorescent probe.
This compound absorbs light at the excitation or emission wavelength.Inner Filter Effect- Use a lower concentration of this compound.- Use a microplate reader with top-reading optics for adherent cells.- Mathematically correct for the inner filter effect.
Fluorescence changes in a cell-based assay but not in biochemical controls.Indirect Biological Effect- Use an orthogonal assay to confirm the mechanism of action.- Perform cytotoxicity assays to rule out cell death as the cause of signal change.- Use a reporter system with a different fluorescent protein.

Experimental Protocols

Protocol 1: Measuring the Absorbance Spectrum of this compound

Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore.

Materials:

  • This compound stock solution

  • Assay buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplates

Procedure:

  • Prepare a series of dilutions of this compound in your assay buffer. A typical starting concentration would be the highest concentration used in your assay.

  • Use the assay buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance of each this compound dilution across a range of wavelengths, ensuring to cover the excitation and emission wavelengths of your fluorophore.

  • Plot absorbance versus wavelength to generate the absorbance spectrum.

Protocol 2: Measuring the Fluorescence Spectrum of this compound

Objective: To determine if this compound is autofluorescent at the excitation and emission settings of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer or fluorescence microplate reader

  • Fluorometer cuvettes or black microplates

Procedure:

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your assay.

  • Set the excitation wavelength of the spectrofluorometer to the excitation wavelength of your assay's fluorophore.

  • Scan the emission spectrum across a range of wavelengths that includes the emission peak of your fluorophore.

  • To determine the excitation spectrum, set the emission wavelength to the emission maximum of your fluorophore and scan a range of excitation wavelengths.

  • Plot fluorescence intensity versus wavelength.

Protocol 3: Control Experiment for this compound-Induced Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your probe.

Materials:

  • Your fluorescent probe at the concentration used in your assay

  • This compound stock solution

  • Assay buffer

  • Spectrofluorometer or fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer.

  • Measure the baseline fluorescence of this solution.

  • Add increasing concentrations of this compound to the fluorescent probe solution.

  • Measure the fluorescence intensity after each addition.

  • Plot the fluorescence intensity as a function of this compound concentration. A decrease in fluorescence indicates quenching.

Protocol 4: Control Experiment for Indirect Biological Effects of this compound

Objective: To distinguish between a direct effect of this compound on your target and an indirect effect on the cell system.

Materials:

  • Your cell line

  • A control cell line that does not express the target of interest (e.g., a knockout cell line).

  • Your fluorescence-based assay reagents

  • This compound

Procedure:

  • Culture both the target-expressing and control cell lines under the same conditions.

  • Treat both cell lines with a range of this compound concentrations.

  • Perform your fluorescence-based assay on both cell lines.

  • If this compound causes a change in fluorescence in the control cell line, it suggests an indirect biological effect.

Visualizations

Troubleshooting_Workflow start Start: Observe unexpected fluorescence data with this compound step1 Step 1: Measure this compound's Absorbance & Fluorescence Spectra start->step1 q1 Does this compound absorb at assay wavelengths? step1->q1 q2 Is this compound autofluorescent? q1->q2 No mitigate1 Mitigate Inner Filter Effect q1->mitigate1 Yes step2 Step 2: Perform Quenching Control Experiment q2->step2 No mitigate2 Correct for Autofluorescence q2->mitigate2 Yes q3 Does this compound quench the fluorophore? step2->q3 step3 Step 3: Run Cell-Based Assay Controls q3->step3 No mitigate3 Correct for Quenching q3->mitigate3 Yes q4 Is there an effect in control cells? step3->q4 mitigate4 Investigate Indirect Biological Effects q4->mitigate4 Yes end Proceed with corrected assay q4->end No mitigate1->q2 mitigate2->step2 mitigate3->step3 mitigate4->end

Caption: Troubleshooting workflow for this compound interference.

Interference_Types cluster_direct Direct Interference cluster_indirect Indirect Interference Autofluorescence Autofluorescence (this compound emits light) Assay Fluorescence Assay Autofluorescence->Assay Quenching Quenching (this compound reduces signal) Quenching->Assay InnerFilter Inner Filter Effect (this compound absorbs light) InnerFilter->Assay Biological Biological Effects (Altered cell state) Biological->Assay This compound This compound This compound->Autofluorescence This compound->Quenching This compound->InnerFilter This compound->Biological

Off-target effects of Verproside in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Verproside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cell-based assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the currently understood primary mechanism of action for this compound's anti-inflammatory effects?

This compound is understood to exert its anti-inflammatory effects primarily through the inhibition of two key signaling pathways: the TNF-α/NF-κB pathway and the PMA/PKCδ/EGR-1 pathway.[1][2] It has been shown to reduce the expression of inflammatory mediators such as MUC5AC, IL-6, and IL-8 in human airway epithelial cells.[1][2]

Q2: Is Protein Kinase C delta (PKCδ) a direct target of this compound?

This is a critical point of consideration. While this compound effectively suppresses the phosphorylation of PKCδ in cellular assays, in-vitro kinase assays with purified PKCδ protein show only weak direct inhibition.[1][3] This suggests that this compound's primary target may be an upstream regulator of PKCδ, rather than PKCδ itself.[1][3][4] Researchers should therefore be cautious about attributing all observed effects solely to direct PKCδ inhibition.

Q3: Has this compound been tested for cross-reactivity against other PKC isoforms?

Yes, in one study, the inhibitory effect of this compound on the activation of other PKC isozymes, such as PKCθ, PKCα/βII, and PKCμ, was found to be subtle, marginal, or concentration-independent, suggesting a degree of specificity for the PKCδ pathway in the tested system.[3]

Q4: Is this compound known to be cytotoxic?

In studies using NCI-H292 human airway epithelial cells, this compound did not exhibit cytotoxicity at concentrations effective for its anti-inflammatory activity.[1] However, it is always recommended to perform a dose-response cytotoxicity assay in your specific cell line of interest as metabolic activity and sensitivity can vary between cell types.

Q5: Are there any known off-target effects of this compound on other major signaling pathways?

Currently, there is a lack of comprehensive public data from broad-panel kinase or receptor screening for this compound. Most of the available literature focuses on its anti-inflammatory properties. Iridoid glycosides as a class, however, are known to have a wide range of biological activities which may suggest the potential for multiple molecular targets.[5][6] Researchers should be mindful of this and consider the possibility of effects on pathways beyond inflammation in their experimental interpretations.

Troubleshooting Guide

Issue 1: Unexpected changes in cell phenotype or signaling pathways unrelated to inflammation.

  • Possible Cause: This could be indicative of an off-target effect. As the complete off-target profile of this compound is not fully characterized, it may be interacting with other kinases, phosphatases, or signaling proteins in your cell system.

  • Troubleshooting Steps:

    • Confirm the On-Target Effect: In parallel with your main experiment, include positive controls and readouts for the known targets of this compound (e.g., measure the inhibition of TNF-α induced NF-κB activity or PMA-induced IL-8 secretion). This will help confirm that the compound is active in your assay.

    • Broad-Spectrum Kinase Inhibitor Comparison: As a control, compare the phenotype induced by this compound to that of a well-characterized broad-spectrum kinase inhibitor (e.g., Staurosporine). If the phenotypes are similar, it might suggest this compound is affecting multiple kinases.

    • Pathway Analysis: Use pathway-specific inhibitors or activators to dissect the unexpected signaling pathway. For example, if you observe changes in cell proliferation, you could use known inhibitors of key cell cycle kinases to see if they occlude or synergize with the effect of this compound.

    • Literature Search for the Phenotype: Search for the observed phenotype in relation to inhibitors of various signaling pathways. This may provide clues as to which off-target this compound might be hitting.

Issue 2: Discrepancy between results in cellular assays and in-vitro kinase assays.

  • Possible Cause: This is a known characteristic of this compound's interaction with PKCδ. Strong inhibition of PKCδ phosphorylation in cells but weak direct inhibition of the purified enzyme suggests an indirect mechanism of action.[1][3]

  • Troubleshooting Steps:

    • Investigate Upstream Regulators: Based on the literature, consider investigating potential upstream regulators of PKCδ such as phosphoinositide-dependent kinase 1 (PDK-1) or Src kinase.[1] You could use specific inhibitors for these kinases to see if they block the effect of this compound on PKCδ phosphorylation.

    • Binding Assays: While challenging, consider biophysical assays (e.g., surface plasmon resonance or thermal shift assays) to identify potential binding partners of this compound in cell lysates.

Quantitative Data Summary

Assay TypeCell Line/SystemMeasured EffectThis compound Concentration/IC50Reference
MUC5AC Secretion InhibitionNCI-H292Inhibition of TNF-α induced MUC5ACIC50 ≈ 5 µM[4]
In-vitro Kinase AssayPurified PKCδWeak inhibition of kinase activitySignificant inhibition only at high concentrations (e.g., 50 µM)[1]
Cytotoxicity Assay (CCK-8)NCI-H292No significant cytotoxicityUp to 10 µM[1]

Experimental Protocols

Protocol 1: In-Vitro PKCδ Kinase Assay

This protocol is to determine if this compound directly inhibits the enzymatic activity of purified PKCδ.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP.

  • Enzyme and Substrate: Add purified, active PKCδ enzyme and a suitable substrate (e.g., a specific peptide substrate for PKCδ) to the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a known PKCδ inhibitor (e.g., Rottlerin) to the reaction wells. Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP) and incubate at 30°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T or NCI-H292) in a multi-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection (e.g., 24 hours), pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2 hours).

  • Stimulation: Induce the NF-κB pathway by adding a stimulant such as TNF-α (e.g., 20 ng/mL) and incubate for an additional period (e.g., 6-12 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to the stimulated control.

Visualizations

Verproside_Signaling_Pathways cluster_0 TNF-α/NF-κB Pathway cluster_1 PMA/PKCδ Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD_TRAF2 TRADD-TRAF2 Complex TNFR->TRADD_TRAF2 IKK IKK Activation TRADD_TRAF2->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Inflammatory_Genes Inflammatory Gene Expression (e.g., MUC5AC) NFkB->Inflammatory_Genes Verproside_TNF This compound Verproside_TNF->TRADD_TRAF2 Inhibits Interaction PMA PMA PKCd PKCδ PMA->PKCd Upstream_Regulator Upstream Regulator (e.g., PDK-1, Src) Upstream_Regulator->PKCd pPKCd p-PKCδ (Thr505) PKCd->pPKCd EGR1 EGR-1 Activation pPKCd->EGR1 Inflammatory_Genes2 Inflammatory Gene Expression (e.g., IL-6, IL-8) EGR1->Inflammatory_Genes2 Verproside_PKC This compound Verproside_PKC->Upstream_Regulator Likely Target

Caption: Known and proposed signaling pathways inhibited by this compound.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target Step 1: Confirm On-Target Activity (e.g., NF-κB reporter assay) start->confirm_on_target is_active Is On-Target Effect Observed? confirm_on_target->is_active troubleshoot_assay Troubleshoot Assay (Compound stability, cell health, etc.) is_active->troubleshoot_assay No hypothesis_generation Step 2: Hypothesis Generation (Literature search for phenotype, pathway analysis) is_active->hypothesis_generation Yes pathway_interrogation Step 3: Pathway Interrogation (Use specific inhibitors/activators for suspected off-target pathways) hypothesis_generation->pathway_interrogation phenotype_modulated Is Unexpected Phenotype Modulated? pathway_interrogation->phenotype_modulated refine_hypothesis Refine Hypothesis (Consider alternative pathways) phenotype_modulated->refine_hypothesis No target_validation Step 4: Target Validation (Optional) (Binding assays, knockdown studies of suspected off-target) phenotype_modulated->target_validation Yes refine_hypothesis->pathway_interrogation end Potential Off-Target Pathway Identified target_validation->end

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Verproside Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Verproside samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a catalpol derivative iridoid glycoside.[1][2] It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic activities.[1][2][3] Its molecular formula is C₂₂H₂₆O₁₃ and it has a molecular weight of 498.43 g/mol .[4]

Q2: What are the primary methods for assessing the purity of a this compound sample?

A2: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][5][6] HPLC is widely used for quantitative analysis and separation of impurities. Quantitative ¹H-NMR (qNMR) is an excellent method for determining purity without a reference standard of the impurities.[7][8] Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to identify this compound and its potential metabolites or impurities based on their mass-to-charge ratio.[1][2]

Q3: What is the expected purity level for a high-quality this compound sample?

A3: For research and development purposes, a purity of >95% is generally required to ensure that the observed biological effects are attributable to this compound and not to impurities.[7] Some studies have utilized this compound with a purity of >99.5%.[9]

Q4: How can I obtain a this compound reference standard?

A4: this compound reference standards can be acquired from commercial suppliers specializing in phytochemicals and reference materials. It is also possible to have a custom synthesis and qualification of a reference standard performed by specialized laboratories.[10]

Q5: Can I use UV-Vis spectrophotometry for routine quantification of this compound?

A5: While UV-Vis spectrophotometry can be used for a preliminary estimation of concentration, it is not recommended for accurate purity assessment. This method is not specific and any impurity with a similar chromophore will interfere with the measurement, leading to inaccurate results. Chromatographic methods like HPLC are preferred for their ability to separate this compound from impurities before quantification.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting impurities- Replace the HPLC column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the sample concentration or injection volume.- Optimize the gradient to better separate the main peak from impurities.
Inconsistent retention times - Fluctuation in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump.
Ghost peaks appearing in the chromatogram - Contaminants in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol between injections.- Run blank injections to identify the source of contamination.
Low signal intensity - Low sample concentration- Incorrect detection wavelength- Detector malfunction- Concentrate the sample or inject a larger volume.- Determine the optimal detection wavelength for this compound by scanning its UV spectrum (typically around 230-240 nm for similar compounds).- Check the detector lamp and perform diagnostics.
NMR Analysis Issues
Issue Potential Cause Troubleshooting Steps
Broad or distorted peaks - Poor shimming of the magnetic field- Presence of paramagnetic impurities- Sample aggregation- Re-shim the magnet to improve field homogeneity.- Purify the sample to remove metal contaminants.- Use a different deuterated solvent or adjust the sample concentration.
Presence of unexpected signals - Impurities in the sample- Residual solvent from purification- Contaminants in the NMR tube or solvent- Analyze the integration of impurity peaks relative to the this compound signals to quantify their presence.[11]- Identify common solvent peaks and subtract their contribution.- Use high-quality NMR tubes and solvents.
Inaccurate quantification (qNMR) - Incorrectly chosen internal standard- Inaccurate weighing of sample or standard- Non-optimal relaxation delay- Select an internal standard with peaks that do not overlap with this compound signals and has a known purity.- Use a calibrated analytical balance.- Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) for complete relaxation of all relevant protons.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample by separating it from potential impurities and quantifying the peak area percentage.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A linear gradient can be optimized, for example: 5% B to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 235 nm (This should be optimized based on the UV spectrum of this compound).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Integrate the peak areas of this compound and all other detected peaks.

  • Purity Calculation:

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Assessment by Quantitative ¹H-NMR (qNMR)

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, MeOD)

  • NMR spectrometer (400 MHz or higher)

  • High-precision analytical balance

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a clean vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Ensure the following parameters are set for accurate quantification:

      • Sufficient Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest in both this compound and the internal standard. A D1 of 30 seconds is often a safe starting point.

      • 90° Pulse Angle: Ensure accurate and uniform excitation.

      • Sufficient Number of Scans: To achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for this compound and a known proton signal for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the this compound sample:

      • Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight (this compound = 498.43 g/mol )

        • m = mass

        • P_std = Purity of the internal standard

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for this compound purity assessment by HPLC.

experimental_workflow_qnmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for this compound purity assessment by qNMR.

verproside_signaling_pathway This compound This compound pkcd PKCδ Activation This compound->pkcd Inhibits nfkb NF-κB Pathway pkcd->nfkb egr1 EGR-1 Pathway pkcd->egr1 inflammation Inflammatory Response (e.g., MUC5AC, IL-6, IL-8) nfkb->inflammation egr1->inflammation

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.[9][13][14][15]

References

Improving Verproside delivery and uptake in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using verproside in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a catalpol derivative iridoid glycoside with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways. Specifically, this compound has been shown to suppress the activation of Protein Kinase C delta (PKCδ), which in turn downregulates downstream pathways such as the TNF-α/NF-κB and PKCδ/EGR-1 signaling cascades.[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory mediators.[1][3]

2. In which cell lines has this compound been shown to be effective?

The majority of in vitro research on the anti-inflammatory effects of this compound has been conducted using the human lung mucoepidermoid carcinoma cell line, NCI-H292.[1][3][4] This cell line is a well-established model for studying airway inflammation. This compound has also been used in studies with HEK293T cells for reporter assays.[1]

3. What is the recommended solvent for preparing a this compound stock solution?

This compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

4. What is the recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable for sensitive cell lines or long-term experiments.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

5. Is this compound cytotoxic to cells?

Studies have shown that this compound exhibits no significant cytotoxicity to NCI-H292 cells at concentrations up to 80 µM.[4] However, it is always recommended to perform a dose-response cytotoxicity assay (e.g., MTT or MTS assay) for your specific cell line and experimental conditions to determine the optimal non-toxic working concentration range.

6. How stable is this compound in cell culture conditions?

While specific stability data for this compound in cell culture media at 37°C is not extensively documented, related compounds like verbascoside (another phenylpropanoid glycoside) show temperature-dependent degradation in aqueous solutions.[7] It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

7. What is the cellular uptake mechanism of this compound?

The precise cellular uptake mechanism of this compound has not been fully elucidated. However, iridoid glycosides are generally known to be absorbed by cells, though the exact transporters or pathways (e.g., passive diffusion, active transport) are still under investigation.[8][9]

Troubleshooting Guides

Issue 1: this compound precipitates in the cell culture medium upon addition.
Potential Cause Troubleshooting Step
Poor aqueous solubility This compound has limited solubility in aqueous solutions. To mitigate precipitation: • Ensure your DMSO stock solution is at a high enough concentration so that the volume added to the medium is minimal. • Perform a stepwise dilution of the DMSO stock into pre-warmed (37°C) culture medium while gently vortexing or swirling the medium.[10] • Visually inspect the medium for any signs of precipitation after adding the this compound solution.
High final concentration The desired final concentration of this compound may exceed its solubility limit in the culture medium. • Determine the kinetic solubility of this compound in your specific cell culture medium by preparing serial dilutions and observing for turbidity.[1] • If a high concentration is required, consider using solubility enhancers, though their effects on the experiment must be validated.
Incorrect solvent Using a solvent other than DMSO may lead to poor solubility. • It is strongly recommended to use DMSO as the primary solvent for creating stock solutions.
Issue 2: No observable biological effect of this compound in the experiment.
Potential Cause Troubleshooting Step
Suboptimal concentration The concentration of this compound used may be too low to elicit a response. • Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and stimulus. Published effective concentrations in NCI-H292 cells range from 2.5 to 20 µM.[3]
Degradation of this compound This compound may have degraded due to improper storage or handling. • Prepare fresh dilutions from a properly stored (-20°C or -80°C) DMSO stock solution for each experiment. • Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Cell line responsiveness The chosen cell line may not be responsive to this compound's mechanism of action. • Ensure that the target signaling pathways (e.g., TNF-α/NF-κB, PKCδ) are active and relevant in your cell model. • Consider using a positive control compound known to modulate the same pathway to validate the experimental setup.
Incorrect experimental timing The timing of this compound treatment relative to the stimulus may not be optimal. • In many published studies, cells are pre-treated with this compound for a period (e.g., 2 hours) before the addition of the inflammatory stimulus (e.g., TNF-α).[4] Optimize the pre-treatment and treatment duration for your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium (e.g., RPMI-1640 or DMEM)

  • Procedure for 10 mM Stock Solution:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 498.43 g/mol .

    • Dissolve the this compound powder in an appropriate volume of sterile DMSO to achieve a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock, dissolve 0.498 mg of this compound in 100 µl of DMSO.

    • Gently vortex until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C to aid dissolution.[10]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Preparing Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to prepare 1 ml of a 10 µM working solution, add 1 µl of the 10 mM stock solution to 999 µl of medium.

    • Gently mix the working solution immediately after dilution.

    • Use the freshly prepared working solution for your cell culture experiments.

Protocol 2: TNF-α-Induced Inflammation in NCI-H292 Cells and this compound Treatment
  • Cell Seeding:

    • Culture NCI-H292 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]

    • Seed the NCI-H292 cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will result in 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment:

    • Once the cells have reached the desired confluency, remove the culture medium.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add fresh culture medium containing the desired concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). Include a vehicle control with the corresponding concentration of DMSO.

    • Incubate the cells for a pre-determined pre-treatment time (e.g., 2 hours).[4]

  • TNF-α Stimulation:

    • After the pre-treatment period, add TNF-α to the wells to a final concentration of 20 ng/ml.[4]

    • Incubate the cells for the desired stimulation period (e.g., 12-24 hours, depending on the endpoint being measured).[4]

  • Endpoint Analysis:

    • After the incubation period, collect the cell culture supernatant and/or prepare cell lysates for downstream analysis.

    • Analyze the expression or secretion of inflammatory markers such as MUC5AC, IL-6, or IL-8 using methods like ELISA, qPCR, or Western blotting.

Data Presentation

Parameter This compound Reference
Molecular Weight ~498.43 g/mol [11]
Recommended Solvent DMSO[5]
Typical Stock Concentration 10 mM in DMSOGeneral Practice
Final DMSO Concentration < 0.5% (0.1% preferred)[6]
Effective Concentration Range (NCI-H292) 2.5 - 20 µM[3]
Cytotoxicity (NCI-H292) No significant toxicity up to 80 µM[4]

Visualizations

Verproside_TNF_Alpha_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK Complex IKK Complex TRAF2->IKK Complex Activates I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Releases NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n Translocates This compound This compound This compound->Verproside_Inhibition Inhibits TRADD-TRAF2 interaction Gene Expression Inflammatory Gene Expression (e.g., MUC5AC) NF-kappa-B_n->Gene Expression Induces

Caption: this compound inhibits the TNF-α signaling pathway.

Verproside_PKC_delta_Pathway PMA PMA / Other Stimuli PKC-delta_inactive Inactive PKC-delta PMA->PKC-delta_inactive PKC-delta_active Active p-PKC-delta PKC-delta_inactive->PKC-delta_active Phosphorylation EGR-1 EGR-1 PKC-delta_active->EGR-1 Activates Inflammation Inflammatory Gene Expression (e.g., IL-6, IL-8) EGR-1->Inflammation Induces This compound This compound This compound->PKC-delta_inactive Inhibits Phosphorylation

Caption: this compound inhibits the PKC-delta signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed NCI-H292 cells Start->Seed_Cells Pre-treat Pre-treat with this compound (e.g., 2 hours) Seed_Cells->Pre-treat Stimulate Stimulate with TNF-alpha (e.g., 20 ng/ml) Pre-treat->Stimulate Incubate Incubate (e.g., 12-24 hours) Stimulate->Incubate Collect Collect supernatant and/or cell lysate Incubate->Collect Analyze Analyze inflammatory markers (ELISA, qPCR, Western Blot) Collect->Analyze End End Analyze->End

Caption: General experimental workflow for this compound treatment.

References

Verproside Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of verproside in various cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an iridoid glycoside with demonstrated anti-inflammatory properties. Its primary mechanisms of action involve the inhibition of key inflammatory signaling pathways, including the Protein Kinase C delta (PKCδ) pathway and the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4]

Q2: In which cell lines and culture media has this compound been studied?

This compound has been investigated in human cell lines such as NCI-H292 (a human lung mucoepidermoid carcinoma cell line) and HEK293T (a human embryonic kidney cell line).[4][5][6] The most commonly used cell culture media in these studies are RPMI-1640 and Dulbecco's Modified Eagle's Medium (DMEM).[4][6]

Q3: Is there readily available data on the stability of this compound in cell culture media?

Currently, there is a lack of specific quantitative data in the public domain detailing the stability (e.g., half-life) of this compound in commonly used cell culture media like DMEM and RPMI-1640. The stability of iridoid glycosides can be influenced by factors such as pH, temperature, and the presence of enzymes or other components in the media.[6] Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.

Q4: What are the potential consequences of this compound instability in my experiments?

Instability of this compound can lead to a decrease in its effective concentration over the course of an experiment, which can result in:

  • Inaccurate determination of its potency (e.g., IC50 values).

  • Variability and poor reproducibility of experimental results.

  • Misinterpretation of the compound's biological activity.

  • Formation of degradation products that may have their own biological effects or be cytotoxic.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected biological effects of this compound.

Possible Cause Troubleshooting Step
This compound Degradation Determine the stability of your this compound stock solution and its stability in your specific cell culture medium at 37°C over your experimental timeframe. Consider preparing fresh solutions for each experiment.
Adsorption to Labware This compound may adsorb to plastic surfaces. Pre-treating pipette tips and plates with a blocking agent or using low-retention plastics may mitigate this.
Incorrect Dosage Verify the final concentration of this compound in your culture medium. Ensure accurate dilution from your stock solution.
Cell Health and Passage Number Ensure your cells are healthy, within a low passage number, and free from contamination. Cellular responses can change with high passage numbers.

Issue 2: High variability between replicate wells or experiments.

Possible Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and ensure thorough mixing of the medium after adding this compound.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation, leading to changes in compound concentration.
Fluctuations in Incubator Conditions Ensure your incubator maintains a stable temperature and CO2 level. Variations can affect both cell health and compound stability.

Issue 3: Unexpected cytotoxicity observed.

Possible Cause Troubleshooting Step
Formation of Toxic Degradants If this compound is unstable, its degradation products could be toxic to cells. Assess stability and consider reducing the incubation time or replenishing the medium with fresh this compound.
High Concentration of Solvent Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells (typically <0.5%).
Contamination Check your cell culture for microbial contamination, which can cause cell death.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile, cell-free culture plates (e.g., 6-well or 12-well plates)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate solvents for HPLC/LC-MS analysis (e.g., acetonitrile, water with formic acid)

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known high concentration.

  • Spike Culture Medium: Add the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., the highest concentration used in your biological assays). Ensure the final solvent concentration is minimal.

  • Incubation: Aliquot the this compound-containing medium into multiple wells of a sterile, cell-free culture plate. Place the plate in a humidified incubator at 37°C with 5% CO2.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium from one of the wells. The 0-hour time point should be collected immediately after adding this compound to the medium.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples and prepare them for analysis (e.g., protein precipitation with acetonitrile if the medium contains serum).

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Determine the half-life (t1/2) of this compound in the medium.

3. Data Presentation:

Hypothetical Stability Data for this compound at 10 µM in Different Media at 37°C

Time (hours)% this compound Remaining in DMEM% this compound Remaining in RPMI-1640
0100100
298.599.1
496.297.8
891.394.5
1285.790.2
2470.178.9
4848.960.5
7233.445.1

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflow

Verproside_PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA PMA PKC PKCδ PMA->PKC Activates ERK ERK PKC->ERK Phosphorylates EGR1 EGR-1 ERK->EGR1 Activates This compound This compound This compound->PKC Inhibits Activation Inflammation Inflammatory Gene Expression EGR1->Inflammation Induces

Caption: this compound inhibits the PMA-induced PKCδ signaling pathway.

Verproside_TNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR TNF->TNFR Binds Complex TNF-RSC (TRADD, TRAF2, etc.) TNFR->Complex Activates IKK IKK Complex->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_bound NF-κB-IκB NFkB_free NF-κB NFkB_bound->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocates This compound This compound This compound->Complex Inhibits Formation Inflammation Inflammatory Gene Expression (e.g., MUC5AC) NFkB_nuc->Inflammation Induces

Caption: this compound inhibits the TNF-α induced NF-κB signaling pathway.

Stability_Workflow A Prepare this compound Stock Solution (e.g., in DMSO) B Spike this compound into Cell-Free Culture Medium A->B C Aliquot into Multi-well Plate B->C D Incubate at 37°C, 5% CO2 C->D E Collect Samples at Different Time Points (0, 2, 4, 8, 24h, etc.) D->E F Store Samples at -80°C E->F G Analyze this compound Concentration by HPLC or LC-MS F->G H Plot Concentration vs. Time and Calculate Half-Life G->H

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Photostability Testing of Verproside for Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the photostability testing of Verproside.

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it crucial for this compound formulation studies?

A1: Photostability testing evaluates the impact of light exposure on the physical and chemical properties of a drug substance or product.[1][2] It is a critical component of forced degradation studies, mandated by regulatory bodies like the FDA, which follows the International Council for Harmonisation (ICH) Q1B guidelines.[1][3] For this compound, an iridoid glycoside, this testing is essential to:

  • Identify potential degradation products that could impact efficacy or safety.

  • Understand the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method capable of separating and quantifying this compound in the presence of its photodegradants.[4]

  • Select appropriate excipients and packaging materials that protect the formulation from light-induced degradation.[5][6]

  • Ensure the final product maintains its quality, safety, and efficacy throughout its shelf life.

Q2: What are the typical light sources and exposure conditions recommended by ICH Q1B for photostability testing?

A2: The ICH Q1B guideline provides two options for light sources:

  • Option 1: A light source that produces a combined output of visible and ultraviolet (UV) light, such as a xenon arc lamp or a metal halide lamp.

  • Option 2: Sequential or simultaneous exposure to a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp.[3]

The minimum exposure levels are:

  • Visible light: Not less than 1.2 million lux hours.

  • Near-UV light: Not less than 200 watt-hours per square meter.[3][4]

It is also crucial to include a "dark control" sample, wrapped in a light-impermeable material like aluminum foil, to differentiate between photodegradation and thermal degradation that might occur within the photostability chamber.[4]

Q3: How do I prepare this compound samples for photostability testing?

A3: Sample preparation depends on the stage of development:

  • Drug Substance (this compound powder): Spread a thin layer of the powder (not more than 3 mm thick) in a chemically inert and transparent container, such as a petri dish.

  • This compound in Solution: Prepare a solution of this compound in a relevant solvent (e.g., water, buffer, or a solvent mixture intended for the formulation). The concentration should be within the linear range of the analytical method. Place the solution in a chemically inert and transparent container.

  • This compound in Formulation: Test the final formulation directly. Expose the formulation in its immediate packaging and, if necessary, outside of its packaging to assess the protective effect of the container.[6]

Q4: What analytical techniques are suitable for analyzing this compound and its photodegradation products?

A4: A stability-indicating analytical method is required. The most common and suitable technique is High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[4][7] This method should be able to:

  • Separate the this compound peak from all degradation product peaks and any excipient peaks.

  • Quantify the amount of remaining this compound.

  • Determine the increase in degradation products.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Q5: How can excipients in my formulation affect the photostability of this compound?

A5: Excipients can significantly impact the photostability of an active pharmaceutical ingredient (API) like this compound.[8] They can act as:

  • Photosensitizers: Some excipients can absorb light energy and transfer it to the drug molecule, causing degradation even if the drug itself does not absorb light at that wavelength.[4]

  • Photoprotectants: Other excipients, such as UV absorbers or antioxidants, can protect the API from light.

  • Modifiers of the microenvironment: The pH and polarity of the formulation, influenced by excipients, can affect the rate and pathway of photodegradation.[8][9]

Common excipients in topical formulations that could interact with this compound include emollients, emulsifiers, thickeners, preservatives, and antioxidants.[8][9][10][11][12] It is crucial to perform compatibility studies with all chosen excipients.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No degradation of this compound is observed after photostability testing. The this compound molecule is inherently photostable under the tested conditions.This is a positive result. Ensure that the light exposure met the ICH Q1B requirements. Document the photostability of the molecule.
The concentration of the this compound solution was too high, leading to self-shielding.Repeat the experiment with a more dilute solution.
The analytical method is not sensitive enough to detect small amounts of degradation.Re-validate the analytical method to ensure it has a sufficiently low limit of detection (LOD) and limit of quantitation (LOQ).
Excessive degradation of this compound (e.g., >80%) is observed early in the study. The light intensity is too high, or the exposure time is too long for this specific molecule.Reduce the exposure time and take more frequent time points to establish the degradation kinetics.
The formulation provides no protection, or an excipient is acting as a photosensitizer.Investigate the photostability of individual excipients and their mixtures with this compound. Consider adding a photoprotectant or antioxidant to the formulation.
Poor mass balance is observed (the sum of the assay of this compound and the peak areas of the degradants is significantly less than 100%). Some degradation products may not be eluting from the HPLC column or are not detected at the chosen wavelength.Modify the HPLC method (e.g., change the mobile phase gradient, column type, or detection wavelength) to ensure all degradants are eluted and detected.
Degradation products may be volatile or may have precipitated out of solution.Use a different analytical technique, such as mass spectrometry (MS), to identify potential non-chromatophoric or volatile degradants. Visually inspect the samples for any precipitation.
New peaks appear in the dark control sample chromatogram. The degradation is due to thermal stress, not light.The photostability chamber temperature may be too high. Ensure the chamber has adequate temperature control. The degradation may also be due to hydrolysis or oxidation.
The formulation is inherently unstable.Investigate the stability of the formulation under different temperature and humidity conditions as per ICH Q1A guidelines.
The retention time of the this compound peak shifts during the analysis of different samples. The HPLC method is not robust.Re-evaluate and optimize the HPLC method for robustness by systematically varying parameters like mobile phase composition, pH, and flow rate.
The column is degrading or contaminated.Flush the column, or replace it if necessary.

Data Presentation

Table 1: Illustrative Photodegradation of this compound Under ICH Q1B Conditions

Time (hours)% this compound Remaining (Light Exposed)% this compound Remaining (Dark Control)Total Degradants (% Area, Light Exposed)
0100.0100.00.0
1292.599.87.3
2485.299.514.5
4871.899.227.9
7260.398.939.2
9651.298.548.1

Note: This data is illustrative and intended to represent a typical photodegradation profile. Actual results may vary.

Table 2: Illustrative Effect of Excipients on this compound Photostability (% Degradation after 96 hours)

Formulation% this compound Degraded
This compound in aqueous solution (pH 5.5)48.8
This compound with 0.1% Antioxidant A15.2
This compound with 0.5% UV Absorber B8.7
This compound with Excipient C (Photosensitizer)75.3

Note: This data is illustrative. "Antioxidant A," "UV Absorber B," and "Excipient C" are placeholders for specific excipients that would be evaluated in a formulation development study.

Experimental Protocols

Protocol 1: Photostability Testing of this compound Drug Substance
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound powder.

    • Spread the powder evenly in a 3 cm diameter glass petri dish to a thickness of less than 3 mm.

    • Prepare a dark control sample by wrapping a similar petri dish containing this compound in aluminum foil.

  • Light Exposure:

    • Place the open petri dish and the dark control inside a photostability chamber that complies with ICH Q1B guidelines.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV light.

    • Maintain the temperature inside the chamber at 25°C ± 2°C.

  • Sampling and Analysis:

    • At appropriate time intervals (e.g., 0, 12, 24, 48, 72, and 96 hours), carefully collect a small, representative amount of the powder from the exposed and dark control samples.

    • Accurately weigh the collected powder and dissolve it in a suitable solvent (e.g., methanol:water, 50:50 v/v) to a known concentration (e.g., 0.1 mg/mL).

    • Analyze the samples using a validated stability-indicating HPLC-PDA method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the percentage of total degradation products.

    • Compare the results of the light-exposed sample to the dark control to confirm that degradation is due to light exposure.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
  • Forced Degradation Studies:

    • Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions to generate degradation products:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

      • Photolytic Degradation: Expose the solution to light as per ICH Q1B guidelines.

  • Method Development:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient of acetonitrile and water (with 0.1% formic acid). Optimize the gradient to achieve good separation between the this compound peak and all degradation product peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by PDA scan) and at other wavelengths to ensure detection of all degradants.

    • Injection Volume: 10 µL.

  • Method Validation:

    • Specificity: Analyze the stressed samples to demonstrate that the method can resolve the this compound peak from all degradant peaks. Also, check for interference from any formulation excipients.

    • Linearity: Analyze a series of this compound solutions of known concentrations (e.g., 5-100 µg/mL) to establish a linear relationship between peak area and concentration.

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5°C) to evaluate the method's reliability.

Visualizations

Photostability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation prep_api This compound API light Light-Exposed Sample prep_api->light dark Dark Control prep_api->dark prep_sol This compound in Solution prep_sol->light prep_sol->dark prep_form This compound in Formulation prep_form->light prep_form->dark hplc Stability-Indicating HPLC-PDA light->hplc dark->hplc assay Assay of this compound hplc->assay degradants Quantify Degradants hplc->degradants validate Method Validation (ICH Q2) validate->hplc mass_balance Mass Balance Calculation assay->mass_balance degradants->mass_balance pathway Identify Degradation Pathway mass_balance->pathway

Caption: Workflow for the photostability testing of this compound.

Formulation_Decision_Tree start Photostability Test of this compound in Formulation q1 Significant Degradation? start->q1 a1_yes Modify Formulation q1->a1_yes Yes a1_no Proceed with current formulation q1->a1_no No q2 Add Photoprotectant (e.g., UV absorber) a1_yes->q2 q3 Change Excipients (check for photosensitizers) a1_yes->q3 end Final Formulation and Packaging Selection a1_no->end retest Retest Photostability q2->retest q3->retest retest->q1

Caption: Decision tree for formulation development based on photostability results.

References

Technical Support Center: Interpreting Unexpected Results in Verproside Western Blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in western blot experiments involving Verproside.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be aware of for my western blot analysis?

A1: this compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. Primarily, it targets the activation of Protein Kinase C delta (PKCδ). This inhibition, in turn, affects downstream pathways, including the TNF/NF-κB and PMA/EGR-1 signaling cascades.[1][2][3] Therefore, when designing your western blot experiments, you should focus on key proteins within these pathways.

Q2: What are the expected results on a western blot when treating cells with this compound?

A2: Based on current literature, treatment with this compound is expected to lead to a decrease in the phosphorylation of PKCδ.[1][4] Consequently, you would also expect to see a reduction in the downstream activation of the NF-κB pathway, which can be observed by a decrease in the phosphorylation of IκBα and reduced nuclear translocation of NF-κB subunits (e.g., p65).[5]

Q3: I am not seeing any bands for my protein of interest. What are some common causes?

A3: The absence of bands is a common issue in western blotting.[6] Several factors could be at play, including problems with the primary or secondary antibody, insufficient protein loading, or issues with the transfer process. It is also possible that the protein of interest is not expressed in your cell or tissue type, or its expression is too low for detection.[7] A positive control is essential to confirm that your antibody and detection system are working correctly.[6]

Q4: My western blot shows multiple unexpected bands. What could be the reason?

A4: The presence of multiple, unexpected bands can be attributed to several factors such as protein degradation, post-translational modifications, or non-specific antibody binding.[6][8][9] Protein degradation can lead to bands at lower molecular weights, while modifications like glycosylation can result in bands at higher molecular weights.[6][8] The concentrations of your primary and secondary antibodies may also be too high, leading to non-specific binding.[8][9]

Troubleshooting Guides

Guide 1: No or Weak Signal for Target Protein

If you are observing no signal or a signal that is weaker than expected for your target protein after this compound treatment, consider the following troubleshooting steps:

Potential Cause Recommendation
Inactive this compound Ensure the this compound used is from a reputable source and has been stored correctly. Prepare fresh solutions for each experiment.
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Insufficient Incubation Time Optimize the incubation time with this compound. A time-course experiment can help identify the point of maximum effect.
Low Protein Expression Confirm that your cell or tissue model expresses the target protein at a detectable level. You may need to enrich your sample for the protein of interest.[6]
Antibody Issues Ensure your primary antibody is validated for western blotting and recognizes the target protein from your species of interest. Use a positive control to verify antibody function.[6] The secondary antibody must be appropriate for the primary antibody's host species.[6]
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[6]
Suboptimal Detection Ensure your ECL substrate is not expired and has been stored correctly. Optimize exposure time.
Guide 2: Unexpected Band Sizes or Multiple Bands

If your western blot for proteins in the this compound signaling pathway shows bands at unexpected molecular weights or multiple bands, use this guide to troubleshoot:

Potential Cause Recommendation
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[7][8]
Post-Translational Modifications Proteins can have various post-translational modifications (e.g., phosphorylation, glycosylation) that can alter their molecular weight.[6][8] Consult literature for known modifications of your target protein.
Protein Isoforms or Splice Variants Your antibody may be detecting different isoforms or splice variants of the target protein.[8] Check the antibody datasheet and relevant literature.
Non-specific Antibody Binding Optimize the concentration of your primary and secondary antibodies. Increase the stringency of your washing steps. Try a different blocking buffer (e.g., BSA instead of milk, or vice versa).[7]
Sample Overload Loading too much protein can lead to artifacts and the appearance of non-specific bands. Determine the optimal protein loading amount for your target.[7]
Incomplete Sample Reduction Ensure your sample buffer contains a sufficient concentration of a reducing agent (e.g., DTT, β-mercaptoethanol) and that samples are adequately heated before loading to break disulfide bonds.[6][8]

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling Pathway

The following diagram illustrates the key signaling pathways inhibited by this compound. This compound primarily targets the phosphorylation and activation of PKCδ. This action disrupts the downstream activation of both the TNF-α/NF-κB and the PMA/PKCδ/EGR-1 pathways, leading to a reduction in the expression of inflammatory mediators.[1][3]

Verproside_Signaling_Pathway This compound This compound PKCd_p p-PKCδ (active) This compound->PKCd_p inhibits TNF_RSC TNF-RSC PKCd_p->TNF_RSC activates EGR1 EGR-1 PKCd_p->EGR1 activates PKCd PKCδ PKCd->PKCd_p phosphorylation TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->TNF_RSC IKK IKK TNF_RSC->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (cytosol) IKK->NFkB_cyto IkBa->NFkB_cyto NFkB_nuc NF-κB (nuclear) Inflam_Genes1 Inflammatory Genes (e.g., MUC5AC) NFkB_nuc->Inflam_Genes1 upregulates NFkB_cyto->NFkB_nuc translocation PMA PMA PMA->PKCd Inflam_Genes2 Inflammatory Genes (e.g., IL-6, IL-8) EGR1->Inflam_Genes2 upregulates

Caption: this compound inhibits PKCδ activation and downstream inflammatory pathways.

Standard Western Blot Workflow

This diagram outlines the major steps in a typical western blot experiment. Each step presents a potential source of error that can lead to unexpected results.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G I Washing Steps G->I H Secondary Antibody Incubation J Signal Detection (ECL) H->J I->H K Data Interpretation J->K

Caption: A typical experimental workflow for western blotting.

Experimental Protocols

Western Blot Analysis of PKCδ Phosphorylation

This protocol is adapted from methodologies used to study the effects of this compound on protein phosphorylation.[4]

  • Cell Culture and Treatment:

    • Seed NCI-H292 cells (or other suitable cell line) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16 hours.

    • Pre-treat the cells with the desired concentrations of this compound for 2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., 1 µM PMA to induce PKCδ phosphorylation) for 30 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated PKCδ (e.g., anti-p-PKCδ (Thr505)) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PKCδ or a loading control like β-actin.

References

How to handle Verproside precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Verproside, particularly addressing the common issue of its precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a catalpol derivative iridoid glycoside with a molecular weight of 498.43 g/mol .[1] It is a biologically active compound known for its anti-inflammatory, antioxidant, antinociceptive, and anti-asthmatic properties.[2] In research, it is often used to investigate inflammatory pathways, particularly in the context of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] this compound has been shown to inhibit key signaling pathways such as the NF-κB and PKCδ pathways.[1][3][4]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] For cell culture experiments, DMSO is the most commonly used solvent for preparing stock solutions.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound powder should be kept in a desiccated environment at -20°C. This compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5]

Q4: Why does my this compound stock solution precipitate?

Precipitation of this compound from a stock solution, particularly in DMSO, can occur for several reasons:

  • Supersaturation: The concentration of this compound may exceed its solubility limit in the solvent at a given temperature.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation. This is a common issue when solutions are moved from room temperature to colder storage conditions like 4°C or -20°C.

  • Solvent Evaporation: Over time, especially if the container is not sealed properly, the solvent can evaporate, thereby increasing the concentration of this compound and causing it to precipitate.

  • Introduction of Nucleation Sites: The presence of impurities or even scratches on the inner surface of the storage vial can act as nucleation sites, initiating the process of crystallization and precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can disrupt the solution's stability and promote precipitation.[5]

Troubleshooting Guide: Handling this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation in your stock solutions.

Issue: A precipitate is observed in my this compound stock solution.

Step 1: Visual Inspection

  • Confirm that the observed solid material is indeed a precipitate and not a contaminant. Precipitates will typically appear as crystalline or amorphous solid matter.

Step 2: Gentle Warming and Agitation

  • Warm the vial containing the precipitated stock solution in a 37°C water bath for a short period (e.g., 5-10 minutes).[5]

  • While warming, gently vortex or sonicate the solution to aid in redissolving the precipitate.[5][6] Avoid vigorous shaking, which can introduce air bubbles and potentially degrade the compound.

Step 3: Assess Redissolution

  • After warming and agitation, visually inspect the solution to see if the precipitate has fully redissolved.

  • If the solution becomes clear, the issue is likely resolved. To prevent re-precipitation, consider the preventative measures outlined in the "Best Practices for Preparing and Storing this compound Stock Solutions" section below.

Step 4: If Precipitation Persists

  • If the precipitate does not redissolve with gentle warming and agitation, the solution may be supersaturated.

  • Option A: Dilution. Add a small, precise volume of the same solvent (e.g., DMSO) to the vial to decrease the overall concentration. Gently warm and agitate again. This may be sufficient to bring the this compound back into solution. Remember to recalculate the final concentration of your stock solution.

  • Option B: Cautious Filtration (for immediate use). If you need to use the solution immediately and a small amount of precipitate remains, you can carefully aspirate the supernatant (the clear liquid portion) for your experiment. However, be aware that the actual concentration of this compound in the supernatant may be lower than the intended concentration. This method is not ideal for long-term storage or for experiments requiring precise concentrations.

Data Presentation

Table 1: Solubility and Recommended Stock Solution Concentrations for this compound

SolventQualitative SolubilityRecommended Maximum Stock Concentration (for cell-based assays)Storage Temperature
DMSOSoluble10 mM - 30 mM[6]-20°C or -80°C
ChloroformSolubleNot typically used for cell-based assays-20°C
DichloromethaneSolubleNot typically used for cell-based assays-20°C
Ethyl AcetateSolubleNot typically used for cell-based assays-20°C
AcetoneSolubleNot typically used for cell-based assays-20°C

Note: The recommended maximum stock concentration is a general guideline to minimize the risk of precipitation upon dilution in aqueous media for cell culture experiments. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity.[6]

Experimental Protocols

Protocol 1: Best Practices for Preparing this compound Stock Solutions to Prevent Precipitation

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Methodology:

  • Pre-weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, briefly warm the tube in a 37°C water bath.[5]

    • For compounds that are difficult to dissolve, sonication in an ultrasonic water bath for 5-10 minutes can be effective.[5]

  • Visual Confirmation: Ensure the solution is clear and free of any visible precipitate.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[5]

Protocol 2: Handling and Redissolving Precipitated this compound Stock Solutions

Objective: To redissolve precipitated this compound in a stock solution.

Materials:

  • Precipitated this compound stock solution

  • Water bath set to 37°C

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Thawing: If the stock solution is frozen, allow it to thaw completely at room temperature.

  • Warming: Place the vial in a 37°C water bath for 5-10 minutes.[5]

  • Agitation:

    • Remove the vial from the water bath and vortex it for 30-60 seconds.

    • Alternatively, place the vial in an ultrasonic water bath for 5-10 minutes to aid in breaking up the precipitate.[5]

  • Inspection: Visually inspect the solution. If the precipitate has dissolved and the solution is clear, it is ready for use.

  • If Precipitate Remains: If the precipitate is still present after warming and agitation, it is likely that the solution is supersaturated.

    • Add a small, known volume of fresh, sterile DMSO to the vial to dilute the concentration.

    • Repeat the warming and agitation steps.

    • Remember to recalculate the new, lower concentration of your this compound stock solution.

Visualizations

Signaling Pathway Diagrams

Verproside_NFkB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IKK_complex->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_active Active NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces This compound This compound This compound->IKK_complex Inhibits Phosphorylation

Caption: this compound inhibits the NF-κB signaling pathway.

Verproside_PKC_Inhibition Stimuli Inflammatory Stimuli (e.g., PMA) PKCd PKCδ Stimuli->PKCd Activates PKCd_p Phosphorylated PKCδ (Active) PKCd->PKCd_p Phosphorylation Downstream Downstream Effectors (e.g., EGR-1) PKCd_p->Downstream Activates Inflammation Inflammatory Response Downstream->Inflammation Leads to This compound This compound This compound->PKCd_p Inhibits Phosphorylation

Caption: this compound inhibits the activation of the PKCδ signaling pathway.

Troubleshooting_Workflow Start Precipitate Observed in Stock Solution Warm Warm to 37°C & Vortex/Sonicate Start->Warm Check Is Precipitate Redissolved? Warm->Check Resolved Solution is Ready for Use. Implement Preventative Measures. Check->Resolved Yes NotResolved Precipitate Persists (Supersaturated) Check->NotResolved No End Use Solution Resolved->End Dilute Dilute with Additional Solvent & Recalculate Concentration NotResolved->Dilute Dilute->Warm Repeat Warming & Agitation

Caption: Workflow for handling this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of Verproside and Picroside II in Attenuating COPD-Related Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the therapeutic potential of two iridoid glycosides, Verproside and Picroside II, in experimental models of Chronic Obstructive Pulmonary Disease (COPD). The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects, aimed at researchers, scientists, and professionals in drug development.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease. Recent research has focused on the therapeutic potential of natural compounds in mitigating COPD-related inflammation. Among these, this compound and Picroside II, both iridoid glycosides, have demonstrated significant anti-inflammatory properties. This guide synthesizes experimental data to compare their efficacy in relevant in vitro and in vivo models.

Evidence suggests that this compound is a potent inhibitor of key inflammatory pathways in COPD, notably demonstrating superior efficacy in reducing inflammatory markers in direct comparative studies.[1][2] While both compounds show promise in downregulating inflammatory responses, this compound has been more extensively studied in a specific COPD animal model, showing significant reductions in lung inflammation and mucus overproduction.[1][3] Picroside II has also been shown to attenuate airway inflammation, albeit in models of allergic asthma and acute lung injury.[4][5]

Comparative Efficacy: In Vitro Data

The following tables summarize the quantitative data from in vitro studies, directly comparing the effects of this compound and Picroside II on key inflammatory markers in human lung epithelial cells.

Table 1: Inhibition of TNF-α-Induced NF-κB Transcriptional Activity

CompoundConcentrationInhibition of NF-κB Activity (%)
This compound10 µMSignificant Reduction
Picroside II10 µMSignificant Reduction

Data extracted from studies on HEK293T cells transfected with an NF-κB luciferase reporter and stimulated with TNF-α. The study noted that while both compounds significantly reduced NF-κB activity, this compound was identified as the most efficient agent among the six iridoids tested in reducing overall inflammatory responses.[1]

Table 2: Suppression of TNF-α-Induced MUC5AC mRNA Expression in NCI-H292 Cells

CompoundConcentrationRelative MUC5AC mRNA Level
Control (TNF-α only)-~100%
This compound10 µMStrong Suppressive Effect
Picroside II10 µMStrong Suppressive Effect

This table represents the suppressive effects of the compounds on the overexpression of MUC5AC, a major component of mucus. Both this compound and Picroside II demonstrated strong inhibition.[1]

Table 3: Reduction of PMA-Induced IL-6 and IL-8 mRNA Expression in NCI-H292 Cells

CompoundConcentrationEffect on IL-6 ExpressionEffect on IL-8 Expression
Control (PMA only)-BaselineBaseline
This compound10 µMStrong InhibitionStrong Inhibition
Picroside II10 µMWeaker InhibitionWeaker Inhibition

This table highlights the differential effects on cytokine expression. This compound was shown to be a more potent inhibitor of both IL-6 and IL-8 expression compared to Picroside II in this assay.[1]

Comparative Efficacy: In Vivo Data

Direct head-to-head in vivo comparison in a COPD model is limited. The following tables present data for each compound from the most relevant animal models available in the literature.

Table 4: Efficacy of this compound in a Cigarette Smoke and LPS-Induced COPD Mouse Model

Treatment GroupDoseReduction in Phospho-PKCδReduction in MUC5AC LevelsReduction in TNF-α Levels
COPD Model----
This compound25 mg/kgSignificantSignificantSignificant
Theophylline25 mg/kg-SignificantSignificant

This compound was shown to effectively reduce lung inflammation and mucus overproduction in a mouse model of COPD.[1]

Table 5: Efficacy of Picroside II in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

Treatment GroupDoseReduction in Total Inflammatory Cells in BALFReduction in Eosinophils in BALFReduction in IL-4, IL-5, IL-13 Levels in BALF
HDM Model----
Picroside II15 mg/kgSignificantSignificantSignificant
Picroside II30 mg/kgSignificantSignificantSignificant

Picroside II demonstrated significant anti-inflammatory effects in a mouse model of allergic asthma, a condition also characterized by airway inflammation.[4][6]

Mechanisms of Action

This compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of Protein Kinase C delta (PKCδ).[1][3] By inhibiting the phosphorylation and activation of PKCδ, this compound effectively blocks two key downstream signaling pathways implicated in COPD pathogenesis:

  • TNF-α/NF-κB Pathway: This pathway is a critical regulator of inflammatory gene expression, including MUC5AC. This compound's inhibition of PKCδ activation leads to reduced NF-κB activity.[1]

  • PKCδ/EGR-1 Pathway: This axis is involved in the expression of pro-inflammatory cytokines such as IL-6 and IL-8. This compound's action on PKCδ also downregulates this pathway.[1]

Verproside_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Inflammatory Response TNF-α TNF-α PKCδ PKCδ TNF-α->PKCδ PMA PMA PMA->PKCδ NF-κB NF-κB PKCδ->NF-κB EGR-1 EGR-1 PKCδ->EGR-1 MUC5AC MUC5AC NF-κB->MUC5AC IL-6, IL-8 IL-6, IL-8 EGR-1->IL-6, IL-8 This compound This compound This compound->PKCδ

Caption: this compound inhibits PKCδ activation, blocking downstream NF-κB and EGR-1 pathways.

Picroside II

Picroside II has also been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway.[5] Studies in models of acute lung injury demonstrate that Picroside II can significantly decrease the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing the activation of p65 NF-κB.[5] Additionally, in asthmatic models, Picroside II has been observed to down-regulate Th2-related cytokines by inhibiting the transcription factor GATA3.[4][6]

PicrosideII_Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS NF-κB NF-κB LPS->NF-κB Allergens Allergens GATA3 GATA3 Allergens->GATA3 TNF-α, IL-1β, IL-6 TNF-α, IL-1β, IL-6 NF-κB->TNF-α, IL-1β, IL-6 IL-4, IL-5, IL-13 IL-4, IL-5, IL-13 GATA3->IL-4, IL-5, IL-13 Picroside II Picroside II Picroside II->NF-κB Picroside II->GATA3

Caption: Picroside II inhibits NF-κB and GATA3, reducing pro-inflammatory cytokines.

Experimental Protocols

In Vitro Inflammation Assays
  • Cell Culture: NCI-H292 human lung mucoepidermoid carcinoma cells are cultured in appropriate media.

  • Induction of Inflammation: Cells are pre-treated with this compound or Picroside II for 2 hours, followed by stimulation with either TNF-α (20 ng/mL) to induce MUC5AC expression or Phorbol 12-myristate 13-acetate (PMA) to induce IL-6 and IL-8 expression.[1]

  • Quantitative Real-Time PCR (qPCR): RNA is extracted from the cells, and qPCR is performed to measure the relative mRNA expression levels of MUC5AC, IL-6, and IL-8.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Cell culture supernatants are collected to quantify the protein levels of secreted MUC5AC, IL-6, and IL-8.

InVitro_Workflow A Culture NCI-H292 Cells B Pre-treat with this compound or Picroside II (2h) A->B C Stimulate with TNF-α or PMA B->C D Incubate C->D E Collect Cells and Supernatant D->E F qPCR for mRNA expression (MUC5AC, IL-6, IL-8) E->F G ELISA for protein secretion E->G

Caption: Workflow for in vitro evaluation of this compound and Picroside II.

In Vivo COPD Mouse Model
  • Animals: Six-week-old male C57BL/6 mice are used.[1]

  • COPD Induction: Mice are exposed to whole-body cigarette smoke (from eight research cigarettes) for 1 hour per day for seven days. On day 4, mice receive an intranasal instillation of Lipopolysaccharide (LPS) (10 µg in 50 µL of saline) 1 hour after cigarette smoke exposure to induce a robust inflammatory response.[1]

  • Treatment: this compound (12.5 or 25 mg/kg) or a control vehicle is administered orally to the mice.[1]

  • Analysis: After the treatment period, bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration. Lung tissues are harvested for histological analysis (H&E staining) and to measure the levels of inflammatory markers such as phospho-PKCδ, MUC5AC, and TNF-α via Western blot or ELISA.[1]

InVivo_Workflow A Acclimatize C57BL/6 Mice B Cigarette Smoke Exposure (1h/day, 7 days) A->B C Intranasal LPS Instillation (Day 4) B->C on Day 4 D Oral Administration of this compound/Vehicle B->D E Sacrifice and Sample Collection D->E F BALF Analysis (Cell Counts) E->F G Lung Histology (H&E Staining) E->G H Western Blot/ELISA for Inflammatory Markers E->H

Caption: Workflow for the in vivo COPD mouse model and treatment evaluation.

Conclusion

Both this compound and Picroside II demonstrate notable anti-inflammatory effects relevant to the pathology of COPD. However, current evidence suggests that This compound may have a superior efficacy profile , particularly in its potent and specific inhibition of the PKCδ signaling pathway, which is upstream of multiple inflammatory cascades.[1] Furthermore, the efficacy of this compound has been validated in a cigarette smoke and LPS-induced COPD animal model.[1]

While Picroside II effectively inhibits the NF-κB pathway and reduces inflammatory cytokines, its in vivo efficacy has primarily been demonstrated in models of allergic asthma and acute lung injury.[4][5] Further head-to-head comparative studies in chronic COPD models are warranted to fully elucidate the relative therapeutic potential of these two promising compounds.

References

Verproside and Theophylline: A Comparative Analysis of Their Anti-Inflammatory Effects in Airways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic development for chronic airway inflammatory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), both novel natural compounds and established pharmaceuticals are under continuous investigation. This guide provides a detailed comparison of verproside, a potent iridoid glycoside, and theophylline, a long-standing methylxanthine drug, in their capacity to reduce airway inflammation. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Theophylline

FeatureThis compoundTheophylline
Primary Mechanism Inhibition of PKCδ and NF-κB signaling pathways.[1][2][3][4]Non-selective phosphodiesterase (PDE) inhibitor, adenosine receptor antagonist.[5][6][7]
Key Molecular Targets PKCδ, NF-κB, TNF-RSC (TRADD/TRAF2 interaction).[1][4]PDE3, PDE4, Adenosine A1/A2 receptors, Histone deacetylase-2 (HDAC2).[7][8][9]
Reported Anti-Inflammatory Effects Reduction of IL-6, IL-8, MUC5AC, TNF-α, IL-4, and IL-13.[1][2][10]Reduction of eosinophils, neutrophils, IL-4, IL-5, IL-8, eosinophil cationic protein (ECP), neutrophil elastase (NE), and myeloperoxidase (MPO).[8][11][12][13][14]
Therapeutic Area of Study COPD, Allergic Asthma (preclinical).[2][10]Asthma, COPD (clinical).[5][11]

In-Depth Mechanism of Action

This compound exerts its anti-inflammatory effects through a targeted inhibition of specific signaling cascades. A key mechanism is the suppression of Protein Kinase C delta (PKCδ) activation.[1][3] By inhibiting the phosphorylation of PKCδ, this compound effectively blocks downstream inflammatory pathways, including the PMA/PKCδ/EGR-1 cascade, which is involved in the expression of pro-inflammatory cytokines like IL-6 and IL-8.[1] Furthermore, this compound has been shown to interfere with the TNF-α/NF-κB signaling pathway. It achieves this by negatively modulating the formation of the TNF-α-receptor 1 signaling complex (TNF-RSC), specifically by binding between the TRADD and TRAF2 subunits, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory genes like MUC5AC.[1][4]

Theophylline, on the other hand, has a broader and more complex mechanism of action.[6] Its primary role as a bronchodilator is attributed to the non-selective inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4, which leads to an increase in intracellular cyclic AMP (cAMP) and smooth muscle relaxation.[7][8] Its anti-inflammatory properties are also linked to PDE4 inhibition, which can suppress the activity of inflammatory cells.[7] Additionally, theophylline acts as a non-selective adenosine receptor antagonist, blocking adenosine-induced bronchoconstriction and inflammatory mediator release.[5][6] At lower concentrations, theophylline has been shown to activate histone deacetylase-2 (HDAC2), an enzyme that plays a crucial role in switching off inflammatory gene expression and can reverse corticosteroid resistance in severe asthma and COPD.[8][9][12] Theophylline also inhibits the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus.[5]

Verproside_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R1 TNF-R1 TRADD TRADD TNF-R1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK TRAF2->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IKK->NF-κB releases IκBα->NF-κB Inflammatory_Genes Inflammatory Gene Expression (MUC5AC, IL-6, IL-8) NF-κB->Inflammatory_Genes PKCδ PKCδ EGR-1 EGR-1 PKCδ->EGR-1 EGR-1->Inflammatory_Genes TNF-α TNF-α TNF-α->TNF-R1 PMA PMA PMA->PKCδ This compound This compound This compound->TRADD inhibits interaction with TRAF2 This compound->PKCδ inhibits activation

Caption: this compound's inhibitory action on the NF-κB and PKCδ pathways.

Theophylline_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Adenosine_Receptor Adenosine_Receptor Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction PDE PDE3/PDE4 AMP AMP PDE->AMP cAMP cAMP cAMP->PDE PKA Protein Kinase A cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation_down Inflammation_down PKA->Inflammation_down Reduced Inflammation NF-κB_translocation NF-κB Translocation to Nucleus HDAC2 HDAC2 Inflammatory_Genes Inflammatory Gene Expression HDAC2->Inflammatory_Genes Theophylline Theophylline Theophylline->Adenosine_Receptor Theophylline->PDE Theophylline->NF-κB_translocation Theophylline->HDAC2 activates Adenosine Adenosine Adenosine->Adenosine_Receptor ATP ATP ATP->cAMP Adenylyl cyclase Verproside_COPD_Mouse_Model_Workflow Start Start COPD_Induction Induce COPD in Mice (Cigarette Smoke + LPS) Start->COPD_Induction Treatment_Group Administer this compound (25 mg/kg) COPD_Induction->Treatment_Group Control_Group Administer Vehicle COPD_Induction->Control_Group Tissue_Collection Collect Lung Tissue Treatment_Group->Tissue_Collection Control_Group->Tissue_Collection Analysis Western Blot (p-PKCδ, p-ERK, EGR-1) Quantify MUC5AC and TNF-α Tissue_Collection->Analysis End End Analysis->End

References

A Head-to-Head Comparison of Verproside and Other Leading Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Efficacy and Mechanisms

Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. Among these, Verproside has emerged as a particularly potent agent, demonstrating superior performance in key therapeutic areas. This guide provides a comprehensive head-to-head comparison of this compound with other prominent iridoid glycosides—Catalpol, Aucubin, and Geniposide—supported by experimental data, detailed methodologies, and mechanistic pathway diagrams to inform future research and drug development.

Comparative Analysis of Biological Activity

This compound has demonstrated exceptional anti-inflammatory activity in direct comparative studies. Research on airway inflammation has shown this compound to be the most potent inhibitor among six tested iridoid glycosides, including piscroside C, isovanillyl catalpol, picroside II, 6-O-veratroyl catalpol, and catalposide.[1][2][3] This section summarizes the quantitative data available for this compound and its counterparts across key therapeutic areas.

Anti-Inflammatory Activity

A key study investigating the anti-inflammatory effects of iridoid glycosides on MUC5AC secretion in human airway epithelial cells (NCI-H292) stimulated by tumor necrosis factor-alpha (TNF-α) provided the following half-maximal inhibitory concentrations (IC50):[1][4]

Iridoid GlycosideIC50 (µM) for MUC5AC Secretion Inhibition
This compound 7.1 [4]
Piscroside C9.9[4]
Picroside II11.5[4]
CatalpolData not available in direct comparison
AucubinData not available in direct comparison
GeniposideData not available in direct comparison

This compound's superior potency in this model is attributed to its unique mechanism of inhibiting Protein Kinase C delta (PKCδ) activation, a key signaling node in inflammatory pathways.[1][2][3]

Neuroprotective, Hepatoprotective, and Anti-Cancer Activities

Direct head-to-head quantitative comparisons of this compound with Catalpol, Aucubin, and Geniposide in neuroprotection, hepatoprotection, and anti-cancer activity are limited in the current literature. However, individual studies provide valuable insights into their respective potencies.

Neuroprotective Effects

Iridoid GlycosideExperimental ModelKey Findings
This compound Data not available
CatalpolMPTP-induced Parkinson's disease model (mice)Significantly blocked tyrosine hydroxylase-positive cell loss at 15 mg/kg.[5]
H2O2-stimulated primary cortical neuronsShowed neuroprotective effects at concentrations of 25-50 µM.[6]
AucubinBrain ischemia and reperfusion injury (gerbils)Pretreatment with 10 mg/kg for one week showed neuroprotective effects.[7][8][9]
GeniposideNot specifiedData not available

Hepatoprotective Effects

Iridoid GlycosideExperimental ModelKey Findings
This compound Data not available
CatalpolNot specifiedData not available
AucubinLiver ischemia-reperfusion injury (rats)Intraperitoneal administration of 1, 5, and 10 mg/kg for 10 days showed hepatoprotective effects.[10]
GeniposideHigh-fat diet-induced nonalcoholic steatohepatitis (rats)Oral administration of 25, 50, or 100 mg/kg for six weeks improved liver histology.[11]
Alcohol-induced liver injury (mice)Intragastric administration of 20, 40, and 80 mg/kg inhibited the increase in serum ALT/AST levels.[12]

Anti-Cancer Activity

Iridoid GlycosideExperimental ModelKey Findings
This compound Data not available
CatalpolVarious cancer cell linesInduces apoptosis and reduces cell proliferation.[13]
AucubinNot specifiedData not available
GeniposideDoxorubicin-resistant human osteosarcoma cells (MG63/DOX)Sensitized cells to doxorubicin at concentrations of 25, 50, and 100 µM.[14][15]
Ehrlich ascites carcinoma (mice)Showed dose-dependent tumor growth inhibition.[16]

Mechanisms of Action: A Visual Guide

The distinct therapeutic profiles of these iridoid glycosides stem from their differential modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate the known mechanisms of action for each compound.

This compound: Dual Inhibition of Inflammatory Pathways

This compound uniquely targets both the TNF/NF-κB and PMA/PKCδ/EGR-1 signaling pathways, with a notable inhibitory effect on PKCδ activation.[1][2][3]

Verproside_Mechanism cluster_TNF TNF/NF-κB Pathway cluster_PMA PMA/PKCδ/EGR-1 Pathway TNFa TNFa TNFR TNFR TNFa->TNFR Binds TNF-RSC TNF-RSC (TRADD, TRAF2, RIP1, TAK1) TNFR->TNF-RSC Activates IKK IKK TNF-RSC->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Nucleus_TNF Nucleus NFkB->Nucleus_TNF Translocates Inflammatory_Genes_TNF Inflammatory Gene Expression (MUC5AC) Nucleus_TNF->Inflammatory_Genes_TNF Induces PMA PMA PKCd PKCδ PMA->PKCd Activates ERK ERK PKCd->ERK Activates EGR1 EGR-1 ERK->EGR1 Activates Nucleus_PMA Nucleus EGR1->Nucleus_PMA Translocates Inflammatory_Genes_PMA Inflammatory Gene Expression (IL-6, IL-8) Nucleus_PMA->Inflammatory_Genes_PMA Induces Verproside_Node This compound Verproside_Node->TNF-RSC Inhibits Interaction Verproside_Node->PKCd Inhibits Phosphorylation

Caption: this compound's dual inhibitory action on inflammatory signaling.

Catalpol, Aucubin, and Geniposide: Modulation of Key Regulatory Pathways

Catalpol, Aucubin, and Geniposide exert their effects through various pathways, often converging on the master regulators of inflammation and oxidative stress, NF-κB and Nrf2.

Other_Iridoids_Mechanisms cluster_Catalpol Catalpol cluster_Aucubin Aucubin cluster_Geniposide Geniposide (Hepatoprotection) Catalpol_Node Catalpol NFkB_Catalpol NF-κB Catalpol_Node->NFkB_Catalpol Inhibits Nrf2_Catalpol Nrf2 Catalpol_Node->Nrf2_Catalpol Activates Inflammation_Catalpol Inflammation NFkB_Catalpol->Inflammation_Catalpol Antioxidant_Catalpol Antioxidant Response Nrf2_Catalpol->Antioxidant_Catalpol Aucubin_Node Aucubin TLR4_Aucubin TLR4 Aucubin_Node->TLR4_Aucubin Inhibits Nrf2_Aucubin Nrf2/HO-1 Aucubin_Node->Nrf2_Aucubin Activates NFkB_Aucubin NF-κB TLR4_Aucubin->NFkB_Aucubin Activates Inflammation_Aucubin Inflammation NFkB_Aucubin->Inflammation_Aucubin Antioxidant_Aucubin Antioxidant Response Nrf2_Aucubin->Antioxidant_Aucubin Geniposide_Node Geniposide PI3K_Geniposide PI3K Geniposide_Node->PI3K_Geniposide Activates AMPK_Geniposide AMPK Geniposide_Node->AMPK_Geniposide Activates Nrf2_Geniposide Nrf2 PI3K_Geniposide->Nrf2_Geniposide Activates Antioxidant_Geniposide Antioxidant Response Nrf2_Geniposide->Antioxidant_Geniposide mTOR_Geniposide mTOR AMPK_Geniposide->mTOR_Geniposide Inhibits Lipid_Metabolism Improved Lipid Metabolism mTOR_Geniposide->Lipid_Metabolism

Caption: Mechanisms of Catalpol, Aucubin, and Geniposide.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparative analysis of these iridoid glycosides.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB transcription factor in response to a stimulus.

a. Cell Culture and Transfection: [13][17][18]

  • Seed human airway epithelial cells (NCI-H292) or Human Embryonic Kidney 293 (HEK293) cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Transfect the cells with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate for a further 24 hours.

b. Treatment and Lysis: [13][17][18]

  • Pre-treat the transfected cells with various concentrations of the iridoid glycoside (e.g., this compound, 1-20 µM) for 2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α, 20 ng/mL) for 6 hours.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a passive lysis buffer.

c. Luminescence Measurement: [13][17][18]

  • Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

  • Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (IL-6, IL-8, MUC5AC)

This assay quantifies the amount of secreted cytokines or mucins in cell culture supernatants.

a. Plate Preparation: [6][14][19][20][21]

  • Coat a 96-well microplate with a capture antibody specific for the target protein (e.g., anti-human IL-6, IL-8, or MUC5AC antibody) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

b. Sample and Standard Incubation: [6][14][19][20][21]

  • Add 100 µL of cell culture supernatants (collected from iridoid-treated and stimulated cells) and standards of known concentrations to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

c. Detection: [6][14][19][20][21]

  • Add a biotinylated detection antibody specific for the target protein and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the target protein in the samples by comparing their absorbance to the standard curve.

In Vitro PKCδ Kinase Assay

This assay measures the enzymatic activity of PKCδ and the inhibitory effect of compounds like this compound.

a. Reaction Setup: [22][23][24][25][26]

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • In a 384-well plate, add the following components in order:

    • 1 µL of inhibitor (this compound at various concentrations) or vehicle (DMSO).

    • 2 µL of purified recombinant PKCδ enzyme.

    • 2 µL of a substrate peptide and ATP mixture.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

b. ADP Detection: [22][23][24][25][26]

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

c. Luminescence Measurement: [22][23][24][25][26]

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the PKCδ kinase activity.

  • Calculate the percentage of inhibition by this compound compared to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the anti-inflammatory effects of different iridoid glycosides.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., NCI-H292) Iridoid_Treatment 2. Iridoid Pre-treatment (this compound, Catalpol, etc.) Cell_Culture->Iridoid_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., TNF-α, PMA) Iridoid_Treatment->Inflammatory_Stimulus Sample_Collection 4. Sample Collection Inflammatory_Stimulus->Sample_Collection Supernatant Supernatant Sample_Collection->Supernatant Cell_Lysate Cell Lysate Sample_Collection->Cell_Lysate ELISA 5a. ELISA (IL-6, IL-8, MUC5AC) Supernatant->ELISA Luciferase_Assay 5b. NF-κB Luciferase Assay Cell_Lysate->Luciferase_Assay Western_Blot 5c. Western Blot (PKCδ phosphorylation) Cell_Lysate->Western_Blot Data_Analysis 6. Data Analysis and Comparison ELISA->Data_Analysis Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Verproside: A Comparative Analysis of its Biological Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive review of available in-vitro studies on Verproside, a naturally occurring iridoid glycoside, highlights its significant anti-inflammatory properties, primarily demonstrated in the NCI-H292 human lung epithelial cell line. While its potential in other therapeutic areas such as oncology and neuroprotection is an active area of interest, current direct evidence for its efficacy in relevant cancer and neuronal cell lines remains limited. This guide provides a comparative overview of this compound's validated effects and draws comparisons with other compounds to offer a broader perspective for researchers, scientists, and drug development professionals.

Anti-Inflammatory Effects of this compound

This compound has been most extensively studied for its anti-inflammatory effects in the context of respiratory inflammation. In NCI-H292 cells, a model for human airway epithelium, this compound has been shown to potently suppress the expression of pro-inflammatory mediators.[1][2][3]

Mechanism of Action

The anti-inflammatory action of this compound in NCI-H292 cells is primarily attributed to its ability to inhibit two key signaling pathways:

  • TNF/NF-κB Pathway: this compound effectively downregulates the Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][3] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the expression of various inflammatory genes.

  • PMA/PKCδ/EGR-1 Pathway: this compound also demonstrates inhibitory effects on the Phorbol 12-myristate 13-acetate (PMA)-induced Protein Kinase C delta (PKCδ) and Early Growth Response protein 1 (EGR-1) pathway.[1] This pathway is also implicated in inflammatory processes.

The dual inhibition of these pathways underscores the potent anti-inflammatory potential of this compound in airway inflammation.

Comparative Efficacy

Studies have compared this compound to other iridoid glycosides isolated from the same plant source, Pseudolysimachion rotundum var. subintegrum. Among the six iridoids tested, this compound was identified as the most potent inhibitor of inflammation in NCI-H292 cells.[1][2][3]

While direct comparative studies with established anti-inflammatory drugs like dexamethasone in NCI-H292 cells are not extensively documented in the available literature, the potent and specific mechanism of action of this compound suggests it as a promising candidate for further investigation.

Cross-Validation in Other Cell Lines: An Evidence Gap

A key aspect of preclinical drug development is the cross-validation of a compound's effects across multiple, relevant cell lines. For this compound, there is a notable lack of published data on its direct effects in cell lines commonly used for cancer and neuroprotection research.

Anticancer Potential

To date, there is no direct evidence from in-vitro studies demonstrating the cytotoxic or anti-proliferative effects of this compound on cancer cell lines such as A549 (lung carcinoma) or HT-29 (colorectal adenocarcinoma). While other natural compounds have shown activity in these cell lines, these findings cannot be extrapolated to this compound without direct experimental evidence.

Neuroprotective Potential

Similarly, the neuroprotective effects of this compound have not been directly demonstrated in neuronal cell models like the PC12 (rat pheochromocytoma) cell line. Although other iridoid compounds have been investigated for their neuroprotective properties, specific data on this compound is lacking.

Experimental Protocols

The following are generalized protocols for key experiments cited in the studies on this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or control compounds.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to study their expression levels and post-translational modifications (e.g., phosphorylation).

  • Cell Lysis: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-PKCδ, NF-κB).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Data Summary

Table 1: Effect of this compound on Inflammatory Markers in NCI-H292 Cells

Inflammatory StimulantMeasured MarkerEffect of this compoundReference
TNF-αMUC5AC expressionInhibition[1][3]
TNF-αNF-κB activityInhibition[1]
PMAIL-6 expressionInhibition[1]
PMAIL-8 expressionInhibition[1]
PMAPKCδ phosphorylationInhibition[1]
PMAEGR-1 expressionInhibition[1]

Signaling Pathway Diagrams

Verproside_Anti_inflammatory_Pathway cluster_tnf TNF/NF-κB Pathway cluster_pma PMA/PKCδ/EGR-1 Pathway TNF TNF-α TNFR TNFR TNF->TNFR NFkB_activation NF-κB Activation TNFR->NFkB_activation Inflammatory_Genes_TNF Inflammatory Gene Expression NFkB_activation->Inflammatory_Genes_TNF Verproside_TNF This compound Verproside_TNF->NFkB_activation PMA PMA PKCdelta PKCδ PMA->PKCdelta EGR1 EGR-1 PKCdelta->EGR1 Inflammatory_Genes_PMA Inflammatory Gene Expression EGR1->Inflammatory_Genes_PMA Verproside_PMA This compound Verproside_PMA->PKCdelta

Caption: this compound's inhibition of inflammatory pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Lines NCI-H292 (or other cell lines) Treatment Treat with this compound or Control Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Quantification Quantify Results Viability->Data_Quantification Western_Blot->Data_Quantification Conclusion Draw Conclusions Data_Quantification->Conclusion

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

The existing body of research strongly supports the anti-inflammatory properties of this compound, particularly in the context of airway inflammation. Its specific mechanism of action on the TNF/NF-κB and PKCδ/EGR-1 pathways in NCI-H292 cells makes it a compelling candidate for further development as a therapeutic agent for inflammatory respiratory diseases.

However, to fully understand the therapeutic potential of this compound, further research is critically needed. Future studies should focus on:

  • Cross-validation in diverse cell lines: Investigating the effects of this compound in a broader range of cell lines, including those relevant to cancer (e.g., A549, HT-29) and neurodegenerative diseases (e.g., PC12), is essential to determine its broader therapeutic applicability.

  • Comparative studies with established drugs: Direct, head-to-head comparisons of this compound with standard-of-care drugs (e.g., dexamethasone for inflammation, cisplatin for cancer) in relevant cell models will provide a clearer picture of its relative efficacy.

  • In vivo studies: Validating the in-vitro findings in animal models of inflammation, cancer, and neurodegeneration will be a crucial next step in the preclinical development of this compound.

By addressing these research gaps, the scientific community can build a more complete and robust understanding of this compound's therapeutic potential and pave the way for its potential clinical applications.

References

Verproside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-inflammatory and neuroprotective properties of verproside, with a detailed comparison of its performance in laboratory and living models.

This compound, an iridoid glycoside, has garnered significant scientific interest for its potential therapeutic applications, primarily focusing on its anti-inflammatory and neuroprotective activities. This guide provides a detailed comparison of the in vitro and in vivo findings from various studies on this compound and structurally related compounds. By presenting quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to offer a clear and objective overview of the current state of this compound research, facilitating informed decisions in drug discovery and development.

Anti-inflammatory Effects: From Cell Cultures to Animal Models

This compound has demonstrated consistent and potent anti-inflammatory effects across a range of studies, with a strong correlation between its actions in cell-based assays and animal models of inflammatory diseases.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResult
NCI-H292 (Human lung mucoepidermoid carcinoma)TNF-α (20 ng/mL)10 µMMUC5AC mRNA expressionSignificant reduction
NCI-H292TNF-α (20 ng/mL)10 µMMUC5AC protein secretionSignificant inhibition
NCI-H292PMA (100 nM)10 µMIL-6 productionSignificant reduction
NCI-H292PMA (100 nM)10 µMIL-8 productionSignificant reduction
HEK293T (Human embryonic kidney)TNF-α10 µMNF-κB Luciferase ActivitySignificant reduction

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelDisease InductionThis compound DosageMeasured ParameterResult
COPD Mouse ModelCigarette smoke and LPS25 mg/kg (oral)Phospho-PKCδ levels in lungSignificant decrease
COPD Mouse ModelCigarette smoke and LPS25 mg/kg (oral)MUC5AC levels in lungSignificant decrease
COPD Mouse ModelCigarette smoke and LPS25 mg/kg (oral)TNF-α levels in BALFSignificant decrease
Ovalbumin-induced Asthma Mouse ModelOvalbumin sensitization and challengeNot specifiedTotal IgE, IL-4, IL-13 in plasma and BALFSignificant reduction[1]
Experimental Protocols

In Vitro Anti-inflammatory Assay (NCI-H292 cells)

  • Cell Culture: NCI-H292 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours.

  • Stimulation: Inflammation is induced by adding either TNF-α (20 ng/mL) or PMA (100 nM) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis:

    • ELISA: The supernatant is collected to measure the protein levels of IL-6, IL-8, and MUC5AC using specific ELISA kits.

    • qRT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of MUC5AC are quantified using quantitative real-time PCR.

In Vivo COPD Mouse Model

  • Animals: Male C57BL/6 mice (8 weeks old) are used.

  • Induction of COPD: Mice are exposed to cigarette smoke (CS) for 1 hour per day, 5 days a week, for 4 weeks. In the final week, lipopolysaccharide (LPS) is administered intranasally to exacerbate inflammation.

  • Treatment: this compound (12.5 or 25 mg/kg) is administered orally once daily for the last 7 days of the induction period.

  • Sample Collection: 24 hours after the final CS exposure and LPS challenge, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

  • Analysis:

    • Western Blot: Lung tissue lysates are analyzed for the expression of phospho-PKCδ, phospho-ERK, and EGR-1.

    • ELISA: BALF and lung homogenates are used to measure the levels of MUC5AC and TNF-α.

    • Histology: Lung tissues are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily by inhibiting the Protein Kinase C delta (PKCδ) signaling pathway, which subsequently downregulates the NF-κB and EGR-1 pathways.[2][3][4]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (TNF-α, PMA) Receptor Receptor Inflammatory_Stimuli->Receptor PKCδ PKCδ Receptor->PKCδ IKK IKK PKCδ->IKK ERK ERK PKCδ->ERK IκBα IκBα IKK->IκBα P NFκB_complex NF-κB/IκBα Complex NFκB NF-κB NFκB_complex->NFκB translocation EGR1 EGR-1 ERK->EGR1 P Inflammatory_Genes Inflammatory Genes (MUC5AC, IL-6, IL-8) NFκB->Inflammatory_Genes transcription EGR1->Inflammatory_Genes transcription This compound This compound This compound->PKCδ inhibition

Caption: this compound inhibits inflammatory responses by targeting PKCδ.

Neuroprotective Effects: A Comparative Overview

Direct comparative studies on the neuroprotective effects of this compound in vitro and in vivo are limited. However, research on structurally similar iridoid glycosides and related compounds provides valuable insights into its potential neuroprotective mechanisms.

Quantitative Data Comparison

The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound and related compounds.

Table 3: In Vitro Neuroprotective Effects of this compound and Related Compounds

CompoundCell LineNeurotoxinCompound ConcentrationMeasured ParameterResult
VerbascosideN2aAβ1-42Not specifiedCell ViabilityDose-dependent increase
VerbascosideBV2LPSNot specifiedIL-1β, IL-6 productionSignificant suppression
Picroside IIPC12Glutamate1.2 mg/mlCell ViabilitySignificant enhancement
Picroside IIPC12Glutamate1.2 mg/mlIntracellular ROSSignificant decrease

Table 4: In Vivo Neuroprotective Effects of this compound-Related Compounds

CompoundAnimal ModelDisease InductionCompound DosageMeasured ParameterResult
VerbascosideAPP/PS1 MiceTransgenicNot specifiedMicroglia and astrocyte activationSignificant blockage
VerbascosideAPP/PS1 MiceTransgenicNot specifiedIL-1β, IL-6 in brainSignificant suppression
Picroside IIRatFocal Cerebral Ischemia (MCAO)10 mg/kg (i.v.)Infarct VolumeSignificant decrease
Picroside IIRatFocal Cerebral Ischemia (MCAO)10 mg/kg (i.v.)Neurological Deficit ScoreSignificant improvement
Experimental Protocols

In Vitro Neuroprotection Assay (PC12 cells)

  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% FBS at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with the test compound for a specified duration.

  • Induction of Neurotoxicity: Neurotoxicity is induced by adding agents such as glutamate or H₂O₂ to the culture medium.

  • Incubation: Cells are incubated for 24-48 hours.

  • Analysis:

    • MTT Assay: Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.

    • ROS Assay: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

    • Apoptosis Assays: Apoptosis can be evaluated by methods such as TUNEL staining or flow cytometry for Annexin V/PI staining.

In Vivo Focal Cerebral Ischemia Model (Rat)

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.

  • Treatment: The test compound is administered intravenously or intraperitoneally at a specific time point before or after the ischemic insult.

  • Behavioral Testing: Neurological deficits are assessed using a standardized scoring system (e.g., Bederson's score).

  • Analysis:

    • Infarct Volume Measurement: 24 hours after MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Immunohistochemistry: Brain sections are stained for markers of apoptosis (e.g., TUNEL) and inflammation (e.g., Iba1 for microglia).

Experimental Workflow

The general workflow for evaluating the neuroprotective effects of a compound like this compound involves a progression from initial in vitro screening to more complex in vivo models.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Toxin Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Cell_Culture->Toxin Treatment_invitro Treat with this compound Toxin->Treatment_invitro Analysis_invitro Assess Neuroprotection (Viability, Apoptosis, ROS) Treatment_invitro->Analysis_invitro Animal_Model Animal Model of Neurodegeneration (e.g., MCAO, MPTP) Analysis_invitro->Animal_Model Progression of Research Treatment_invivo Administer this compound Animal_Model->Treatment_invivo Behavioral Behavioral Tests Treatment_invivo->Behavioral Analysis_invivo Histological & Biochemical Analysis Behavioral->Analysis_invivo

Caption: A typical workflow for neuroprotective drug discovery.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound, with a clear mechanism of action involving the inhibition of the PKCδ signaling pathway. The consistency between in vitro and in vivo findings in the context of inflammatory respiratory diseases suggests a high potential for clinical translation.

Regarding its neuroprotective effects, while direct evidence for this compound is still emerging, studies on structurally related compounds are promising. These compounds demonstrate neuroprotection in various models of neurodegeneration, primarily through anti-inflammatory and antioxidant mechanisms. Further research specifically investigating the in vivo neuroprotective efficacy of this compound is warranted to fully elucidate its therapeutic potential for neurological disorders. This guide serves as a valuable resource for researchers to design future studies and advance the development of this compound as a potential therapeutic agent.

References

Verproside in YPL-001: A Comparative Efficacy Analysis Against Individual Iridoids in Attenuating Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of YPL-001, a botanical drug candidate for inflammatory lung diseases, reveals that while the synergistic effect of its six constituent iridoids contributes to its overall efficacy, the single compound Verproside demonstrates the most potent anti-inflammatory activity.[1][2][3][4] This guide provides a detailed comparison of the efficacy of this compound within the YPL-001 formulation versus its individual iridoid components, supported by experimental data for researchers, scientists, and drug development professionals.

YPL-001, an extract from Pseudolysimachion rotundum var. subintegrum, is a mixture of six major iridoid glycosides: Piscroside C, this compound, Isovanillyl catalpol, Picroside II, 6-O-veratroyl catalpol, and Catalposide.[4][5] Developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD), YPL-001 has completed a Phase 2a clinical trial.[1][2][3][4] Research indicates that its therapeutic effects stem from anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms.[6]

Comparative Efficacy of YPL-001 and Individual Iridoids

Studies in human lung epithelial cells (NCI-H292) have dissected the contributions of each iridoid to the overall anti-inflammatory effect of YPL-001. The data consistently identifies this compound (iridoid 2) as the most effective single agent in suppressing key inflammatory pathways.[2]

This compound uniquely and strongly inhibits both the TNF/NF-κB and the PMA/PKCδ/EGR-1 signaling pathways, which are critical in the pathology of COPD.[1][2] In contrast, other iridoids exhibit more selective inhibitory effects. For instance, Piscroside C (iridoid 1) and Picroside II (iridoid 4) show a preference for suppressing the TNF-induced pathway, while iridoid 5 is more effective against PMA-induced inflammation.[2] This suggests a broader anti-inflammatory coverage for the complete YPL-001 mixture against diverse stimuli, while highlighting this compound as the primary driver of its activity.[2]

Table 1: Comparative Inhibition of Inflammatory Pathways
CompoundTarget PathwayKey Inflammatory Markers InhibitedPotency
YPL-001 TNF/NF-κB, PMA/PKCδ/EGR-1MUC5AC, IL-6, IL-8Potent
This compound TNF/NF-κB, PMA/PKCδ/EGR-1 MUC5AC, IL-6, IL-8 Most Potent Single Iridoid
Piscroside C TNF/NF-κBMUC5ACEffective
Picroside II TNF/NF-κBMUC5ACEffective
Iridoid 5 PMA/PKCδ/EGR-1IL-6, IL-8Effective
Other Iridoids TNF/NF-κBNF-κB ActivityModerate to Weak

Source: Data compiled from studies on NCI-H292 cells.[1][2]

Mechanism of Action: this compound's Inhibition of PKCδ

The primary mechanism for this compound's potent anti-inflammatory effect is its specific inhibition of Protein Kinase C delta (PKCδ) phosphorylation.[1][2][3][4] This action blocks the downstream signaling cascades that lead to the expression of inflammatory genes like IL-6, IL-8, and MUC5AC.[1][3][4] In vivo studies using a COPD mouse model have confirmed that this compound effectively reduces lung inflammation and mucus overproduction by suppressing this PKCδ activation.[2][3][4]

G cluster_2 Inflammatory Response cluster_3 Inhibitors TNF TNF NFkB NF-κB TNF->NFkB PMA PMA PKCd PKCδ PMA->PKCd EGR1 EGR-1 PKCd->EGR1 Genes Inflammatory Gene Expression (IL-6, IL-8, MUC5AC) NFkB->Genes EGR1->Genes This compound This compound This compound->PKCd G cluster_workflow Experimental Workflow cluster_assays Assays A 1. Cell Culture (NCI-H292) B 2. Pre-treatment (YPL-001 / Iridoids) A->B C 3. Inflammatory Stimulation (TNF / PMA) B->C D 4. Data Collection C->D ELISA ELISA (IL-6, IL-8, MUC5AC) D->ELISA Luciferase Luciferase Assay (NF-κB, MUC5AC Promoter) D->Luciferase Western Western Blot (p-PKCδ) D->Western

References

Verproside's Anti-Inflammatory Synergy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the anti-inflammatory properties of verproside, a key iridoid glycoside, against other well-known anti-inflammatory compounds, luteolin and apigenin, is presented here. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, quantitative efficacy, and experimental protocols to facilitate further investigation into potential synergistic therapeutic strategies.

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Protein Kinase C delta (PKCδ) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Understanding its activity in comparison to other compounds that target distinct yet complementary inflammatory cascades is crucial for designing novel and more effective anti-inflammatory therapies. This guide provides the foundational data and methodologies to explore these potential synergies.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound, luteolin, and apigenin on key inflammatory markers. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental models and conditions.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundTarget CytokineCell LineStimulantIC50 / InhibitionReference
This compound MUC5ACNCI-H292TNF-αIC50 ≈ 10 µM[1][2]
IL-6, IL-8NCI-H292PMASignificant reduction at 10 µM[3][4]
Luteolin IL-6RAW 264.7LPSSignificant reduction at 5-25 µM[5]
TNF-αRAW 264.7LPSSignificant reduction at 5-25 µM[5]
Apigenin TNF-α, IL-1β, IL-6Rat modelLPSDose-dependent reduction (5-30 mg/kg)[6][7]
IL-6MDA-MB-231-Significant reduction at 10-50 µM[8]

Table 2: Inhibition of Key Signaling Molecules

CompoundTarget MoleculeAssayCell LineResultReference
This compound p-PKCδWestern BlotNCI-H292Concentration-dependent reduction[3]
Luteolin p-p38, p-ERK1/2Western BlotRAW 264.7Inhibition at 10 µM[3]
Apigenin NF-κB activityLuciferase AssayHEK293Inhibition of LPS-induced activity[9]

Signaling Pathways and Potential for Synergy

This compound's mechanism involves the suppression of two critical inflammatory pathways: the PMA/PKCδ/EGR-1 axis and the TNF/NF-κB pathway.[3] Luteolin and apigenin, on the other hand, are known to modulate other key inflammatory signaling cascades, including the MAPK and TLR4 pathways, respectively. The distinct molecular targets of these compounds present a strong rationale for investigating their synergistic effects. A combination therapy could potentially inhibit multiple inflammatory routes, leading to a more potent and comprehensive anti-inflammatory response.

Anti_Inflammatory_Signaling_Pathways cluster_this compound This compound cluster_Luteolin Luteolin cluster_Apigenin Apigenin This compound This compound PKCdelta PKCδ This compound->PKCdelta inhibits NFkB_V NF-κB This compound->NFkB_V inhibits Inflammation Inflammatory Response PKCdelta->Inflammation NFkB_V->Inflammation Luteolin Luteolin MAPK MAPK (p38, ERK) Luteolin->MAPK inhibits STAT3 STAT3 Luteolin->STAT3 inhibits MAPK->Inflammation STAT3->Inflammation Apigenin Apigenin TLR4 TLR4 Apigenin->TLR4 inhibits NFkB_A NF-κB TLR4->NFkB_A NFkB_A->Inflammation MUC5AC_ELISA_Workflow Start NCI-H292 Cell Culture Treatment Pre-treat with this compound (2 hours) Start->Treatment Stimulation Stimulate with TNF-α (24 hours) Treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant ELISA MUC5AC ELISA Collect_Supernatant->ELISA Analysis Measure Absorbance at 450 nm ELISA->Analysis

References

Verproside's Specificity in PKCδ Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of Verproside in inhibiting Protein Kinase C delta (PKCδ). It compares this compound's performance with other known PKC inhibitors and presents supporting experimental data to offer a clear perspective for research and drug development.

Introduction to this compound and PKCδ

This compound is a natural iridoid glycoside that has demonstrated anti-inflammatory effects. A key mechanism underlying these effects is its ability to specifically suppress the activation of Protein Kinase C delta (PKCδ).[1][2] PKCδ is a member of the novel PKC subfamily and plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell proliferation. Therefore, specific inhibitors of PKCδ, like this compound, are valuable tools for studying its physiological functions and hold therapeutic potential.

The primary mechanism of this compound's action is not the direct inhibition of PKCδ's catalytic activity but rather the specific suppression of its activation by preventing phosphorylation at the Threonine 505 (Thr505) residue.[3] This phosphorylation is a critical step for the full activation of PKCδ. Studies have shown that while this compound can bind to PKCδ, its in vitro inhibitory effect on the kinase's catalytic activity is weak. This suggests that this compound's specificity is achieved by targeting the activation pathway of PKCδ rather than its active site.

Comparison of Inhibitory Potency and Specificity

This compound's inhibitory action is highly specific for the phosphorylation-mediated activation of PKCδ. Experimental evidence demonstrates that this compound effectively reduces the phosphorylation of PKCδ at Thr505 in a concentration-dependent manner. In contrast, its effect on the activation of other PKC isozymes, such as PKCθ, PKCα/βII, and PKCμ, is described as "subtle, marginal, or concentration-independent."[3][4]

Currently, direct comparative IC50 values for this compound against a panel of PKC isozymes are not available in the published literature. The existing IC50 value of 7.1 μM for this compound is associated with the inhibition of MUC5AC secretion, a downstream biological effect of PKCδ signaling, and not a direct measure of kinase inhibition.[1]

For a comprehensive comparison, the following table includes data for other well-characterized PKC inhibitors, including those with specificity for PKCδ and broader-spectrum inhibitors.

Table 1: Comparative Inhibitory Activity of this compound and Other PKC Inhibitors

InhibitorTarget(s)IC50 / Ki ValuesNotes
This compound PKCδ (phosphorylation) - Primarily inhibits activation via phosphorylation at Thr505. Weak direct catalytic inhibitor. Effect on other isozymes is minimal.[3][4]
RottlerinPKCδ, CaM Kinase IIIIC50: 3-6 μM (PKCδ)Also inhibits PKCα,β,γ (IC50: 30-42 μM) and PKCε,η,ζ (IC50: 80-100 μM).[5][6][7]
Sotrastaurin (AEB071)Pan-PKC (potent for θ, β, α, η, δ, ε)Ki: 2.1 nM (PKCδ)A potent, orally-active pan-PKC inhibitor.[8][9]
Go 6976PKCα, PKCβ1IC50: 2.3 nM (PKCα), 6.2 nM (PKCβ1)Does not inhibit PKCδ, -ε, or -ζ (IC50 > 3μM).[10][11]

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by inhibiting the PKCδ-mediated signaling pathway. Upon activation by stimuli like phorbol 12-myristate 13-acetate (PMA), PKCδ is phosphorylated at Thr505. Activated PKCδ then downstream signaling cascades, including the activation of the transcription factor Early Growth Response 1 (EGR-1). This pathway is implicated in inflammatory responses. This compound specifically blocks the initial activation step of PKCδ, thereby inhibiting the entire downstream cascade.

Verproside_PKC_delta_Pathway This compound's Inhibition of the PKCδ Signaling Pathway Stimulus Inflammatory Stimulus (e.g., PMA) PKCdelta_inactive Inactive PKCδ Stimulus->PKCdelta_inactive activates This compound This compound This compound->PKCdelta_inactive inhibits phosphorylation PKCdelta_active Active p-PKCδ (Thr505) PKCdelta_inactive->PKCdelta_active phosphorylation Downstream Downstream Signaling (e.g., EGR-1 activation) PKCdelta_active->Downstream Inflammation Inflammatory Response Downstream->Inflammation

This compound's inhibitory action on the PKCδ pathway.

Experimental Protocols

The specificity of this compound's inhibition of PKCδ phosphorylation was primarily determined using Western blot analysis.

Protocol: Western Blot Analysis of PKC Isozyme Phosphorylation

1. Cell Culture and Treatment:

  • Human lung epithelial cells (NCI-H292) are cultured in a suitable medium.

  • Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Following pre-treatment, cells are stimulated with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM for 30 minutes), to induce PKC isozyme phosphorylation.

2. Cell Lysis and Protein Quantification:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

  • The total protein concentration of each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for electrophoresis.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of various PKC isozymes (e.g., anti-phospho-PKCδ (Thr505), anti-phospho-PKCθ, anti-phospho-PKCα/βII) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • After washing to remove unbound primary antibodies, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software. The levels of phosphorylated PKC isozymes are normalized to the loading control to compare the effects of this compound treatment across different samples.

Western_Blot_Workflow Experimental Workflow for Assessing PKC Isozyme Phosphorylation Cell_Culture 1. Cell Culture (NCI-H292) Treatment 2. This compound Pre-treatment & PMA Stimulation Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (Western Blot) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting with phospho-specific PKC antibodies Transfer->Immunoblot Detection 7. Detection & Densitometry Immunoblot->Detection

Workflow for Western Blot analysis.

Comparative Analysis

The available evidence strongly indicates that this compound is a highly specific inhibitor of PKCδ activation. Its mode of action, targeting the phosphorylation of Thr505, distinguishes it from many ATP-competitive inhibitors that target the catalytic domain and often exhibit broader specificity across the PKC family.

  • This compound vs. Rottlerin: Rottlerin shows a preference for PKCδ but also inhibits other PKC isozymes at higher concentrations, as well as other kinases like CaM Kinase III.[5][6][7] this compound's specificity for PKCδ activation appears to be greater, with minimal off-target effects on other tested PKC isozymes.[3]

  • This compound vs. Pan-PKC Inhibitors (Sotrastaurin, Go 6976): Sotrastaurin is a potent inhibitor of multiple PKC isozymes, making it a useful tool for studying general PKC function but not for dissecting the role of specific isoforms.[8][9] Go 6976 is selective for conventional PKC isozymes (α and β1) and does not inhibit novel PKCs like PKCδ.[10][11] In contrast, this compound's specificity for PKCδ provides a unique advantage for investigating the distinct functions of this particular isozyme.

References

Verproside's Bioactivity: A Comparative Analysis of Reproducibility and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the consistency of a compound's biological effects across different studies is paramount. This guide provides a comprehensive comparison of the reported bioactivities of verproside, an iridoid glycoside, with a focus on the reproducibility of its effects. We delve into the experimental data, detailed methodologies, and underlying signaling pathways, offering a clear perspective on its potential as a therapeutic agent.

This compound has been the subject of multiple studies investigating its therapeutic properties, most notably its anti-inflammatory and tyrosinase inhibitory effects. While promising, the reproducibility of these findings and the exploration of other potential bioactivities are crucial for its advancement in the drug development pipeline. This guide synthesizes the available quantitative data and experimental protocols to offer a clear comparative overview.

Anti-inflammatory Activity: Consistent Efficacy in Preclinical Models

This compound has demonstrated consistent anti-inflammatory effects, particularly in the context of respiratory inflammation. Multiple studies from the same research group, conducted over several years, have reinforced its potential in mitigating inflammatory responses.

A key study by Oh et al. (2023) identified this compound as the most potent anti-inflammatory agent among six iridoids isolated from Pseudolysimachion rotundum var. subintegrum.[1][2] This research highlighted this compound's ability to suppress the expression of pro-inflammatory mediators in human lung epithelial cells (NCI-H292) and in a mouse model of Chronic Obstructive Pulmonary Disease (COPD).[1][2] An earlier study by the same lead author in 2006 also reported the suppressive effect of this compound on airway inflammation in a mouse model of allergic asthma.[3]

The mechanism underlying this compound's anti-inflammatory action has been shown to involve the inhibition of key signaling pathways. Specifically, it has been found to block the activation of Protein Kinase C delta (PKCδ), which in turn downregulates the NF-κB and EGR-1 pathways, both crucial in the inflammatory cascade.[1][4] Another study by Lee et al. (2015) further elucidated this by demonstrating that this compound inhibits the TNF-α-induced NF-κB pathway.[5]

Table 1: Comparison of this compound's Anti-inflammatory Activity Across Studies

Study (Year)Model SystemKey Findings & Quantitative Data
Oh et al. (2023)[1][6]NCI-H292 cells; COPD mouse modelIC50 for MUC5AC secretion inhibition: 7.1 µM. Significantly reduced inflammatory cell influx and mucus production in vivo.
Lee et al. (2015)[5]NCI-H292 cellsSignificantly reduced TNF-α-induced MUC5AC mRNA and protein expression. Inhibited NF-κB transcriptional activity.
Oh et al. (2006)[3]OVA-induced asthmatic miceSignificantly inhibited total IgE, IL-4, and IL-13 levels. Suppressed airway hyperresponsiveness and eosinophilia.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Oh et al., 2023) [1]

  • Cell Line: Human lung epithelial cells (NCI-H292).

  • Stimulus: Tumor Necrosis Factor-alpha (TNF-α) at 20 ng/mL or Phorbol 12-myristate 13-acetate (PMA) at 100 nM to induce inflammation.

  • Treatment: Cells were pre-treated with varying concentrations of this compound for 2 hours before stimulation.

  • Assays:

    • ELISA: To quantify the secretion of inflammatory markers such as MUC5AC and Interleukin-8 (IL-8).

    • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes.

    • Western Blot: To analyze the phosphorylation status of proteins in the PKCδ, NF-κB, and EGR-1 signaling pathways.

    • Luciferase Reporter Assay: To determine the effect on NF-κB transcriptional activity.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound Anti-inflammatory Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_intervention Intervention TNF-α TNF-α PKCδ PKCδ TNF-α->PKCδ PMA PMA PMA->PKCδ NF-κB Pathway NF-κB Pathway PKCδ->NF-κB Pathway EGR-1 Pathway EGR-1 Pathway PKCδ->EGR-1 Pathway Inflammatory Response Inflammatory Response (e.g., MUC5AC, IL-8) NF-κB Pathway->Inflammatory Response EGR-1 Pathway->Inflammatory Response This compound This compound This compound->PKCδ Inhibition

This compound inhibits inflammation by targeting the PKCδ signaling hub.

Tyrosinase Inhibitory Activity: A Promising Candidate for Hyperpigmentation Disorders

A recent study by Jung et al. (2023) has brought to light the potent tyrosinase inhibitory activity of this compound, suggesting its potential application in the treatment of hyperpigmentation disorders.[7] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a common strategy for skin lightening agents.

This study provided a direct comparison of this compound's inhibitory activity against both mushroom tyrosinase (mTyr) and human tyrosinase (hTyr), and benchmarked it against kojic acid, a well-established tyrosinase inhibitor.

Table 2: Comparison of this compound's Tyrosinase Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)
This compound Mushroom Tyrosinase (mTyr)31.2[7]
Human Tyrosinase (hTyr)197.3[7][8]
Kojic Acid (Control) Mushroom Tyrosinase (mTyr)14.8[7]
Human Tyrosinase (hTyr)>1000 (Reported as 5.6-fold less effective than this compound against hTyr)[7][8]

Experimental Protocol: Tyrosinase Inhibition Assay (Jung et al., 2023) [7]

  • Enzyme Source: Mushroom tyrosinase and recombinant human tyrosinase.

  • Substrate: L-tyrosine for monophenolase activity.

  • Method: Affinity-based ultrafiltration–mass spectrometry coupled with UPLC-QTOF-MS was used to identify direct tyrosinase ligands. The inhibitory activity was then quantified by measuring the rate of dopachrome formation spectrophotometrically.

  • Analysis: IC50 values were calculated from dose-response curves.

Experimental Workflow for Tyrosinase Inhibitor Screening

Tyrosinase Inhibitor Screening Workflow A Plant Extract (Pseudolysimachion rotundum var. subintegrum) B Affinity Ultrafiltration with Tyrosinase A->B C UPLC-QTOF-MS Analysis of Bound Ligands B->C D Identification of This compound C->D E In Vitro Tyrosinase Inhibition Assay D->E F IC50 Determination E->F

Workflow for identifying and quantifying tyrosinase inhibitors from natural extracts.

Other Reported Bioactivities: A Need for Further Investigation

While the anti-inflammatory and tyrosinase inhibitory effects of this compound are the most substantiated, other bioactivities have been reported, though with less extensive and often indirect evidence. These include neuroprotective, hepatoprotective, and anticancer effects. A comprehensive review of iridoids mentions this compound in the context of anticancer activities, however, specific quantitative data for this compound is lacking.[9] Similarly, studies on the metabolism of this compound in rats mention its anti-inflammatory, antinociceptive, antioxidant, and anti-asthmatic properties, but do not provide primary data on these effects.[9][10]

The lack of dedicated studies with robust quantitative data makes it difficult to assess the reproducibility and true potential of this compound in these therapeutic areas. Further research, including in vitro and in vivo studies with clear endpoints and dose-response analyses, is necessary to validate these preliminary reports.

Comparison with Alternatives

Anti-inflammatory (COPD): Current treatments for COPD primarily involve bronchodilators and corticosteroids. While effective for some, they have limitations and potential side effects. This compound, with its targeted inhibition of the PKCδ pathway, offers a potentially novel mechanism of action. Other natural compounds like resveratrol and curcumin are also being investigated for their anti-inflammatory effects in COPD.

Tyrosinase Inhibition (Skin Lightening): Hydroquinone has long been the gold standard for skin lightening but is associated with safety concerns. Kojic acid and arbutin are common alternatives. The finding that this compound is significantly more effective than kojic acid against human tyrosinase positions it as a promising candidate in this space.[7][8]

Conclusion

The available evidence strongly supports the reproducible anti-inflammatory and tyrosinase inhibitory activities of this compound. The consistency in findings regarding its anti-inflammatory mechanism across different studies from the same research group is a positive indicator of its reliability. Its potent inhibition of human tyrosinase, surpassing a commonly used agent, highlights its commercial potential.

However, to fully realize the therapeutic promise of this compound, further research is imperative. Independent validation of its anti-inflammatory and tyrosinase inhibitory effects by different research groups would significantly strengthen the existing evidence. Furthermore, dedicated and rigorous investigation into its purported neuroprotective, hepatoprotective, and anticancer activities is crucial to expand its potential therapeutic applications. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to build upon these promising initial findings.

References

Meta-analysis of Verproside's effectiveness in respiratory diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Verproside's effectiveness in respiratory diseases, primarily focusing on Chronic Obstructive Pulmonary Disease (COPD) and asthma. It offers a comparative perspective against established treatments, supported by experimental data, to aid in research and development.

Executive Summary

This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in preclinical models of respiratory diseases. It is a principal active component of YPL-001, a drug candidate that has completed Phase 2a clinical trials for COPD.[1][2] this compound's mechanism of action involves the inhibition of key inflammatory signaling pathways, including Protein Kinase C delta (PKCδ) and Nuclear Factor-kappa B (NF-κB), leading to a reduction in inflammatory mediators and mucus hypersecretion.[1][3] Preclinical studies suggest its efficacy is comparable to the leukotriene receptor antagonist montelukast in asthma models.[4] This guide will delve into the quantitative data from these studies, comparing this compound's performance with other alternatives like the PDE4 inhibitor roflumilast and corticosteroids such as budesonide.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from preclinical and clinical studies on this compound and comparator drugs in the context of COPD and asthma.

Table 1: In Vitro Efficacy of this compound in Human Lung Epithelial Cells (NCI-H292)
TreatmentTargetOutcome MeasureResultCitation
This compoundTNF-α-induced InflammationMUC5AC mRNA expressionSignificant reduction[3]
This compoundTNF-α-induced InflammationMUC5AC protein secretionSignificant reduction[3]
This compoundPMA-induced InflammationIL-6 expressionSignificant reduction[1][2]
This compoundPMA-induced InflammationIL-8 expressionSignificant reduction[1][2]
Table 2: In Vivo Efficacy of this compound in a COPD Mouse Model
TreatmentOutcome MeasureResultCitation
This compound (12.5 & 25 mg/kg)Lung Inflammation (inflammatory cell influx)Remarkable decrease[1]
This compound (25 mg/kg)MUC5AC levels in lung tissueSignificant decrease[1]
This compound (25 mg/kg)TNF-α levels in bronchoalveolar lavage fluid (BALF)Significant decrease[1]
Table 3: Comparative In Vivo Efficacy in an Allergic Asthma Mouse Model
TreatmentOutcome MeasureResultCitation
This compoundAirway hyperresponsivenessEffective suppression[4]
This compoundEosinophiliaEffective suppression[4]
This compoundMucus hypersecretionEffective suppression[4]
MontelukastAirway hyperresponsiveness, Eosinophilia, Mucus hypersecretionEfficacy comparable to this compound[4]
BudesonideAirway hyperresponsivenessSignificant reduction[5]
Table 4: Efficacy of Comparator Drugs in COPD and Asthma
DrugDiseaseModel/PopulationOutcome MeasureResultCitation
RoflumilastCOPDHuman Clinical TrialsFEV1Significant improvement[6]
RoflumilastCOPDHuman Clinical TrialsAcute ExacerbationsSignificant decrease[6]
BudesonideAsthmaMouse ModelAirway HyperresponsivenessSignificant reduction[5]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the pathogenesis of respiratory diseases.

PKCδ Signaling Pathway

This compound has been shown to specifically inhibit the phosphorylation and activation of PKCδ, a crucial mediator in inflammatory responses in the airways.[1][2]

PKC_delta_pathway cluster_membrane Cell Membrane Stimuli Stimuli Receptor Receptor Stimuli->Receptor PKC_delta PKCδ Receptor->PKC_delta Activates Downstream_Effectors Downstream Effectors (e.g., EGR-1) PKC_delta->Downstream_Effectors This compound This compound This compound->PKC_delta Inhibits Inflammation Inflammation Downstream_Effectors->Inflammation Promotes

This compound inhibits the PKCδ signaling pathway.
NF-κB Signaling Pathway

This compound also suppresses the NF-κB signaling pathway, a central regulator of inflammatory gene expression, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[3]

NFkB_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro NCI-H292 Cell Line Experiments
  • Cell Culture: Human pulmonary mucoepidermoid carcinoma (NCI-H292) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Inflammation: Inflammation is induced by treating the cells with either Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before the addition of the inflammatory stimulus.

  • Analysis of Inflammatory Markers: The expression of inflammatory cytokines (IL-6, IL-8) and MUC5AC is quantified using enzyme-linked immunosorbent assay (ELISA) for protein levels and quantitative real-time polymerase chain reaction (qRT-PCR) for mRNA levels.

NCI_H292_Workflow Start Start Cell_Culture Culture NCI-H292 Cells Start->Cell_Culture Pre-treatment Pre-treat with this compound Cell_Culture->Pre-treatment Induction Induce Inflammation (TNF-α or PMA) Pre-treatment->Induction Incubation Incubate Induction->Incubation Analysis Analyze Inflammatory Markers (ELISA, qRT-PCR) Incubation->Analysis End End Analysis->End

In vitro experimental workflow with NCI-H292 cells.
In Vivo Mouse Models

  • COPD Mouse Model:

    • Induction: COPD is induced in mice (e.g., C57BL/6) through exposure to cigarette smoke and intranasal administration of lipopolysaccharide (LPS).

    • Treatment: Mice are orally administered with this compound or a vehicle control.

    • Assessment: After a defined treatment period, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological analysis and measurement of MUC5AC expression.

COPD_Mouse_Workflow Start Start Induction Induce COPD (Cigarette Smoke + LPS) Start->Induction Treatment Oral Administration (this compound or Vehicle) Induction->Treatment Assessment Assess Lung Inflammation (BALF analysis, Histology) Treatment->Assessment End End Assessment->End

COPD mouse model experimental workflow.
  • Allergic Asthma Mouse Model:

    • Sensitization and Challenge: Mice (e.g., BALB/c) are sensitized with an allergen like ovalbumin (OVA) administered intraperitoneally, followed by repeated airway challenges with aerosolized OVA.

    • Treatment: this compound, montelukast, or a vehicle control is administered to the mice, typically before the allergen challenges.

    • Measurement of Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the changes in lung resistance and compliance in response to increasing concentrations of methacholine.

    • Inflammatory Cell and Cytokine Analysis: BALF is collected to count eosinophils and other inflammatory cells. IgE levels in the serum and cytokine levels in the BALF are measured by ELISA.

    • Histology: Lung tissues are examined for mucus production and inflammatory cell infiltration.

Asthma_Mouse_Workflow Start Start Sensitization Sensitization (i.p. Ovalbumin) Start->Sensitization Challenge Airway Challenge (Aerosolized Ovalbumin) Sensitization->Challenge Treatment Administer Treatment (this compound, Montelukast, etc.) Challenge->Treatment During Assessment Assess Airway Inflammation (AHR, BALF, Histology) Treatment->Assessment End End Assessment->End

References

Verproside's Therapeutic Profile in COPD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging therapeutic candidate, verproside, against standard drugs for Chronic Obstructive Pulmonary Disease (COPD). While a direct comparison of the therapeutic index is challenging due to the preclinical stage of this compound research, this document synthesizes available non-clinical efficacy and safety data for this compound and compares it with the established therapeutic profiles of standard COPD treatments.

Executive Summary

This compound, an iridoid glycoside, has demonstrated significant anti-inflammatory effects in preclinical models of COPD.[1][2][3] Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including the TNF-α/NF-κB and PKCδ/EGR-1 pathways, which are implicated in the pathogenesis of COPD.[1][2][4][5] Standard COPD therapies, such as bronchodilators and corticosteroids, have well-documented therapeutic indices, which in some cases are narrow, necessitating careful patient monitoring. This compound presents a promising profile in early studies; however, comprehensive toxicology and dose-ranging efficacy studies are required to formally establish its therapeutic index.

Comparative Data on Therapeutic Index

A direct, quantitative comparison of the therapeutic index for this compound with standard COPD drugs is not currently possible due to the lack of clinical data for this compound. The therapeutic index (TI) is a ratio of the toxic dose to the therapeutic dose of a drug (TD50/ED50) and is a critical measure of its safety.[6][7] The table below summarizes the available information on the therapeutic index and related safety and efficacy data for this compound and standard COPD medications.

Drug ClassDrugTherapeutic Index (TI) / Therapeutic RangeKey Findings
Iridoid Glycoside This compound Not Established In a COPD mouse model, a dose of 25 mg/kg was shown to be effective in reducing lung inflammation with no observed signs of toxicity.[8][9]
Methylxanthine Theophylline Narrow (Therapeutic serum concentration: 5-15 µg/mL or 10-20 µg/mL)[10][11]Levels above 20 µg/mL are associated with toxicity.[10] It has a narrow therapeutic window, and its use may require therapeutic drug monitoring.[2][12]
Short-Acting β2-Agonist (SABA) Salbutamol (Albuterol) Relative TI of 1 (baseline for comparison) A study comparing formoterol to salbutamol established a relative therapeutic index.[1][13]
Long-Acting β2-Agonist (LABA) Formoterol Relative TI of 2.5 compared to Salbutamol [1][14]This suggests a wider therapeutic margin than salbutamol.[1][14]
Short-Acting Muscarinic Antagonist (SAMA) Ipratropium Bromide Wide Generally considered to have a favorable safety profile.[15][16][17][18]
Long-Acting Muscarinic Antagonist (LAMA) Tiotropium Bromide Wide [5][19]Overdoses are uncommon even at doses well above the recommended maximum.[5][19][20][21][22]
Inhaled Corticosteroid (ICS) Fluticasone Propionate 1.84 (Calculated as ED50 for systemic effects / ED50 for airway effects)[4][6][7][23]
Inhaled Corticosteroid (ICS) Budesonide 1.31 (Calculated as ED50 for systemic effects / ED50 for airway effects)[4][6][7][23]Generally considered to have a wide therapeutic index.[3][24]
Phosphodiesterase-4 (PDE4) Inhibitor Roflumilast Not Quantified The therapeutic dose is 500 mcg once daily, with a lower starting dose of 250 mcg to reduce treatment discontinuation.[25][26][27][28][29]

Experimental Protocols

Determination of Therapeutic Index for Inhaled Corticosteroids (Fluticasone Propionate and Budesonide)

The therapeutic indices for fluticasone propionate and budesonide were determined in a clinical study involving patients with asthma. This methodology provides a framework for how the therapeutic index of an inhaled respiratory drug can be assessed.

Objective: To compare the airway potency (a measure of efficacy) and systemic activity (a measure of potential toxicity) of different inhaled corticosteroids.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Patients with stable asthma.

Methodology:

  • Dose Escalation: Patients received escalating doses of the inhaled corticosteroid over a set period.

  • Efficacy Assessment (Airway Potency): The primary efficacy endpoint was the change in airway hyperresponsiveness, a key feature of asthma and a relevant inflammatory marker for COPD. This was measured by determining the provocative concentration of adenosine monophosphate causing a 20% fall in FEV1 (PC20). The dose required to produce 50% of the maximum effect (ED50) on airway hyperresponsiveness was calculated.

  • Safety Assessment (Systemic Activity): The primary safety endpoint was the assessment of adrenal suppression, a known side effect of systemic corticosteroid exposure. This was measured by the 24-hour weighted mean plasma cortisol levels. The dose causing 50% of the maximum cortisol suppression (ED50) was calculated.

  • Therapeutic Index Calculation: The therapeutic index was calculated as the ratio of the ED50 for systemic activity (cortisol suppression) to the ED50 for airway potency (improvement in airway hyperresponsiveness). A higher ratio indicates a wider therapeutic margin.[4][6][7][23]

Preclinical Assessment of this compound in a COPD Mouse Model

Objective: To evaluate the anti-inflammatory efficacy of this compound in an in vivo model of COPD.

Study Design: A controlled animal study.

Animal Model: Mice exposed to cigarette smoke and lipopolysaccharide (LPS) to induce COPD-like lung inflammation.[8][30][31]

Methodology:

  • Induction of COPD Model: Mice were exposed to cigarette smoke and intranasal LPS to induce airway inflammation, a key feature of COPD.

  • Treatment: A treatment group received this compound at a dose of 25 mg/kg. A control group received a vehicle.

  • Efficacy Assessment: After the treatment period, the following inflammatory markers were assessed in lung tissue and bronchoalveolar lavage fluid (BALF):

    • Phosphorylation of PKCδ and ERK, and expression of EGR-1.

    • Levels of MUC5AC and TNF-α.

    • Inflammatory cell infiltration via Hematoxylin and Eosin (H&E) staining.

  • Safety Assessment: Mice were monitored for any signs of toxicity, such as dyspnea or vomiting.[9]

Visualizations

Experimental_Workflow_TI_Determination cluster_0 Patient Recruitment & Baseline cluster_1 Treatment Protocol (Crossover Design) cluster_2 Endpoint Assessment cluster_3 Data Analysis p1 Asthma Patient Cohort p2 Baseline Measurements (FEV1, PC20, Cortisol) p1->p2 t1 Dose Escalation: Inhaled Corticosteroid p2->t1 washout Washout Period t1->washout e1 Efficacy: Airway Hyperresponsiveness (PC20) t1->e1 e2 Safety: Systemic Cortisol Suppression t1->e2 t2 Dose Escalation: Placebo t2->e1 t2->e2 washout->t2 d1 Calculate Efficacy ED50 e1->d1 d2 Calculate Safety ED50 e2->d2 ti Therapeutic Index (Safety ED50 / Efficacy ED50) d1->ti d2->ti Verproside_Signaling_Pathway cluster_0 Inflammatory Stimuli cluster_1 This compound Intervention cluster_2 Signaling Cascades cluster_3 Inflammatory Response TNFa TNF-α TNFR TNFR TNFa->TNFR PMA PMA PKCd PKCδ PMA->PKCd This compound This compound This compound->PKCd Inhibits Phosphorylation IKK IKK This compound->IKK Inhibits TNFR->IKK TRADD/TRAF2 ERK ERK PKCd->ERK NFkB NF-κB IKK->NFkB MUC5AC MUC5AC (Mucus) NFkB->MUC5AC Upregulates EGR1 EGR-1 ERK->EGR1 IL6_IL8 IL-6, IL-8 EGR1->IL6_IL8 Upregulates

References

Benchmarking Verproside's antioxidant capacity against known antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant and biological activities of verproside against well-established antioxidants. Due to a lack of publicly available direct comparative studies on the free radical scavenging activity of this compound using standardized assays, this document focuses on its reported effects on cellular signaling pathways involved in oxidative stress and inflammation, alongside detailed protocols for standard antioxidant capacity assays.

Comparative Analysis of Biological Activities

CompoundPrimary Mechanism of ActionReported Biological Effects Related to Oxidative Stress
This compound Modulation of intracellular signaling cascadesInhibits the phosphorylation of PKCδ, which in turn suppresses the pro-inflammatory TNF/NF-κB and PMA/PKCδ/EGR-1 signaling pathways.[1][2][3][4] By inhibiting these pathways, this compound can reduce the expression of inflammatory mediators that are often induced by oxidative stress.
Trolox Direct free radical scavenging (water-soluble analog of Vitamin E)Acts as a potent scavenger of peroxyl radicals, serving as a standard for antioxidant capacity measurements in various assays.
Ascorbic Acid (Vitamin C) Direct free radical scavenging (water-soluble)Scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also participates in the regeneration of other antioxidants like Vitamin E.

Experimental Protocols for Antioxidant Capacity Assessment

For researchers interested in conducting direct comparative studies, the following are detailed methodologies for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

    • Prepare a series of concentrations of the test compound (this compound) and standard antioxidants (Trolox, ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is typically left to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

    • Prepare a series of concentrations of the test compound and standard antioxidants.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at the wavelength of maximum absorption of the ABTS radical (typically around 734 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the test compound to that of a Trolox standard curve. The results are expressed as µM of Trolox equivalents per µM of the test compound.

Signaling Pathway Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects, which are closely linked to antioxidant activity, by modulating specific signaling pathways.

Verproside_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds PMA PMA PKCd PKCδ PMA->PKCd Activates NFkB_Pathway IKK/IκBα/ NF-κB Pathway TNFR->NFkB_Pathway Activates PKCd->NFkB_Pathway Activates EGR1_Pathway ERK/EGR-1 Pathway PKCd->EGR1_Pathway Activates This compound This compound This compound->PKCd Inhibits Phosphorylation Inflammation Inflammatory Response (e.g., MUC5AC, IL-6, IL-8) NFkB_Pathway->Inflammation EGR1_Pathway->Inflammation Antioxidant_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH/ABTS, Buffers) start->prep_reagents prep_samples Prepare Sample Dilutions (this compound, Standards) start->prep_samples mixing Mix Reagents and Samples prep_reagents->mixing prep_samples->mixing incubation Incubate (Dark, Room Temp) mixing->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement analysis Data Analysis (% Inhibition, IC50/TEAC) measurement->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Verproside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is not just a matter of compliance, but a cornerstone of responsible research. This guide provides essential safety and logistical information for the proper disposal of verproside, a compound recognized for its anti-inflammatory and antioxidant properties.

This compound, while valuable in research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires careful consideration to prevent environmental contamination and ensure personnel safety. The primary directive for this compound waste is to dispose of contents and containers to an approved waste disposal plant .[1]

Key Safety and Disposal Information

To facilitate quick reference and comparison, the following table summarizes the critical data regarding this compound disposal.

Identifier Information Source
CAS Number 50932-20-2[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Primary Disposal Route Approved Waste Disposal Plant[1]
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents.[1]

Experimental Protocol for this compound Waste Disposal

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound from a laboratory setting. This protocol is synthesized from safety data sheet recommendations and general best practices for hazardous chemical waste management.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.

  • Avoid creating dust or aerosols.

  • Ensure adequate ventilation in the work area.

2. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be collected in a designated, clearly labeled, and sealed waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spillage Management:

  • In the event of a spill, collect the spillage (P391).[1]

  • For solid spills, carefully sweep or scoop the material into the designated waste container, avoiding dust generation.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the sealed waste container.

  • Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as contaminated waste.

4. Storage of Waste:

  • Store the sealed this compound waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection of the this compound waste by a licensed and approved chemical waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. This is to prevent its release into the environment, where it is very toxic to aquatic life.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Verproside_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe improper_disposal Improper Disposal (Drain, Regular Trash) start->improper_disposal collect_waste Collect Waste in a Designated, Labeled, Sealed Container ppe->collect_waste spill Spill Occurs collect_waste->spill collect_spill Collect Spillage (P391) Absorb and contain spill->collect_spill Yes store_waste Store Waste in a Cool, Well-Ventilated, Secure Area spill->store_waste No collect_spill->store_waste contact_ehs Contact Institutional EHS or Approved Waste Disposal Company store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Waste Disposal Company contact_ehs->provide_sds end Proper Disposal via Approved Waste Disposal Plant (P501) provide_sds->end environmental_hazard Environmental Hazard (Aquatic Toxicity) improper_disposal->environmental_hazard

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Verproside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Verproside, a catalpol derivative iridoid glycoside with potent anti-inflammatory and antioxidant properties.[1] Adherence to these procedures is critical to ensure personnel safety and mitigate environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Inhalation and contact with skin and eyes should be avoided.[2] The following personal protective equipment is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Hand Protection Double gloving with compatible chemical-resistant gloves (e.g., Nitrile). Change gloves regularly or if contaminated.Prevents skin contact.[2][3] Double gloving provides an extra layer of protection, especially during compounding or handling solutions.[3]
Eye Protection Safety goggles with side-shields.Protects eyes from dust, aerosols, and splashes.[2]
Body Protection Impervious, lint-free disposable gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.[2][3]
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used when handling the powder form to avoid dust and aerosol formation.[2][4]Protects against inhalation of the powder, which is a primary route of exposure.[2][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key procedural steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_spill Spill Management cluster_disposal Waste Disposal receiving Receiving: Inspect container for damage. Wear appropriate PPE. storage Storage: Powder: -20°C In Solvent: -80°C Keep container tightly sealed in a well-ventilated area away from sunlight and ignition sources. receiving->storage Upon receipt handling Handling: Work in a designated area with appropriate exhaust ventilation (e.g., chemical fume hood). Avoid dust and aerosol formation. storage->handling preparation Preparation of Solutions: Use a Class II Biosafety Cabinet if sterile conditions are required. Handle solutions with the same PPE as the powder. handling->preparation spill Accidental Release: Evacuate personnel to a safe area. Use full PPE for cleanup. Absorb solutions with inert material. Decontaminate surfaces with alcohol. handling->spill If spill occurs waste_collection Waste Collection: Collect all contaminated materials (gloves, gowns, absorbent material) in a sealed, labeled container. preparation->waste_collection After use spill->waste_collection After cleanup disposal Disposal: Dispose of contents and container at an approved waste disposal plant. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance. waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE (gloves and eye protection) during inspection.

  • Store this compound powder at -20°C and solutions at -80°C in a tightly sealed container.[2]

  • The storage area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition.[2]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in an area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust and aerosols.[2]

  • When preparing solutions, wear all recommended PPE. If sterile conditions are required, a Class II Biosafety Cabinet should be used.[5]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[2]

3. Accidental Release Measures:

  • In case of a spill, evacuate all non-essential personnel from the area.[2]

  • Don full personal protective equipment before attempting to clean the spill.[2]

  • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

  • Collect all contaminated materials in a sealed container for proper disposal.[2]

4. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and absorbed spill materials, must be disposed of as hazardous waste.

  • Dispose of the contents and container at an approved waste disposal plant.[2]

  • It is imperative to contact your institution's Environmental Health and Safety (EHS) office to determine the specific disposal requirements in accordance with local, state, and federal regulations.[6][7] Do not discard this compound or its containers in the regular trash or down the drain.[2]

Experimental Protocols

While specific experimental protocols for this compound are varied, a general methodology for in vitro studies involving its anti-inflammatory properties is as follows:

Inhibition of TNF-α-induced MUC5AC Expression in Human Airway Epithelial Cells (Adapted from Lee et al., 2016) [1]

  • Cell Culture: Human airway epithelial cells (e.g., NCI-H292) are cultured in appropriate media and conditions.

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5-20 μM) for a specified period (e.g., 2 hours).[1]

  • Inflammatory Stimulus: Following pre-treatment, cells are stimulated with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response and MUC5AC expression.

  • Analysis: After a designated incubation period, cell lysates or culture supernatants are collected to measure the expression of MUC5AC and the phosphorylation levels of proteins in the NF-κB signaling pathway (e.g., IKKα/β, IκBα) via methods like ELISA or Western blotting.[1]

Note: All steps involving the handling of this compound must be performed in accordance with the PPE and operational plans outlined in this guide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.